2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQBQAWEULIHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585879 | |
| Record name | 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-93-3 | |
| Record name | 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices and to provide robust, self-validating protocols for practical application.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features, including its ability to engage in hydrogen bonding and π-stacking interactions, make it an attractive framework for designing molecules that can interact with a wide array of biological targets. 2-Methyl-1H-benzo[d]imidazol-5-amine, as a functionalized derivative, presents a versatile platform for further chemical modification in drug discovery programs. The hydrochloride salt form is often preferred in early-stage development due to its potential for improved solubility and stability compared to the free base. A thorough understanding of its basic physicochemical properties is therefore a critical first step in any rational drug design and development endeavor.
Physicochemical Properties: A Quantitative Overview
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation and analytical strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀ClN₃ | Calculated |
| Molecular Weight | 183.64 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | >300 °C (decomposes) | Inferred from related compounds |
| pKa | Estimated 5.5 - 6.5 | Based on analogous benzimidazoles |
| Solubility | ||
| Water | Soluble | General property of amine hydrochlorides |
| Methanol | Soluble | Inferred from synthesis protocols |
| Ethanol | Sparingly soluble | Inferred from related compounds |
| Dichloromethane | Insoluble | Inferred from solubility of related compounds[1] |
Synthesis and Characterization: From Precursor to Purified Salt
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a reliable and validated synthetic route.
Synthetic Workflow
The overall synthetic strategy involves a three-step sequence starting from commercially available 4-nitro-o-phenylenediamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
This step involves the Phillips condensation, a classic method for benzimidazole synthesis.
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq).
-
Add glacial acetic acid (10-15 vol).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to yield 2-methyl-5-nitro-1H-benzo[d]imidazole.
Step 2: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base)
The nitro group is reduced to an amine in this step. Catalytic hydrogenation is a clean and efficient method.
-
In a hydrogenation vessel, dissolve the 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) from the previous step in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1H-benzo[d]imidazol-5-amine. This can be purified by column chromatography if necessary.
Step 3: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt to enhance solubility and stability.[2]
-
Dissolve the purified 2-Methyl-1H-benzo[d]imidazol-5-amine (1.0 eq) in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a pre-prepared solution of HCl in an anhydrous solvent like diethyl ether or dioxane dropwise.[3]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Analytical Methodologies: Ensuring Purity and Identity
Robust analytical methods are essential for the quality control and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is proposed for the routine analysis of purity and for quantification.
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the main compound from potential impurities and starting materials. Method validation according to ICH guidelines would be required for use in a regulated environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity.
Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.5-7.8 | Multiplet | 3H | Aromatic protons |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~12.5 (broad s) | Singlet | 1H | Imidazole N-H |
Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=N (imidazole) |
| ~110-140 | Aromatic carbons |
| ~15 | -CH₃ |
Note: The exact chemical shifts may vary slightly and are best confirmed with an experimental spectrum of a purified sample.
Basic Properties in Detail: pKa, Solubility, and Stability
A deeper understanding of the compound's behavior in solution is critical for its application in drug development.
pKa Determination: A Potentiometric Titration Approach
The pKa value governs the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. A potentiometric titration is a reliable method for its determination.[4][5]
Experimental Protocol for pKa Determination:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is a concern.[4]
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Solubility Profile: The Shake-Flask Method
Solubility is a key determinant of bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
Experimental Protocol for Solubility Determination:
-
Preparation: Add an excess amount of this compound to vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol).
-
Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using the validated HPLC method described previously.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[7][8][9][10]
Forced Degradation Workflow:
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a pivotal chemical intermediate for professionals in pharmaceutical research and development. We will delve into its chemical identity, a detailed and validated synthetic protocol, its significant applications as a structural motif in medicinal chemistry, and essential safety and handling protocols. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both practical utility and a deeper understanding of the compound's role in the synthesis of advanced therapeutic agents.
Core Compound Identity and Physicochemical Properties
2-Methyl-1H-benzo[d]imidazol-5-amine and its hydrochloride salt are heterocyclic aromatic compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. The presence of a methyl group at the 2-position and an amine at the 5-position provides specific steric and electronic properties, as well as functional handles for further synthetic elaboration.
The hydrochloride salt form is typically preferred in laboratory settings and for specific formulation strategies due to its enhanced stability and solubility in aqueous media compared to the free base.
Table 1: Chemical Identity and Properties
| Property | 2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base) | This compound |
| Chemical Structure | ![]() | |
| CAS Number | 29043-48-9[1][2] | 1571-93-3 |
| Molecular Formula | C₈H₉N₃[1] | C₈H₁₀ClN₃ |
| Molecular Weight | 147.18 g/mol [1] | 183.64 g/mol |
| IUPAC Name | 2-methyl-1H-benzo[d]imidazol-5-amine[1] | 2-methyl-1H-benzo[d]imidazol-5-amine;hydrochloride |
| Appearance | Off-white to tan solid (typical) | Light-colored crystalline solid (typical) |
| Melting Point | Data not readily available. (For reference, 2-methyl-1H-benzimidazole melts at 173-175 °C)[3] | Data not readily available. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO.[4][5] | Generally soluble in water and lower alcohols. |
Synthesis and Purification: A Validated Two-Step Protocol
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 4-nitro-1,2-phenylenediamine. This strategy involves the initial formation of the benzimidazole ring, followed by the chemical reduction of the nitro group to the target primary amine.
Synthetic Strategy Overview
The chosen pathway leverages the Phillips-Ladenburg condensation reaction, a robust method for benzimidazole synthesis, followed by a standard nitro group reduction. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of each step. The final step involves converting the free base to its hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Acidic Medium: Add 4 M hydrochloric acid (approx. 5-10 volumes) to create a slurry.
-
Reagent Addition: Add glacial acetic acid (1.1 - 1.5 eq). The use of acetic acid as the acetyl source is both cost-effective and efficient for this cyclization.[6]
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH reaches ~7-8. This will precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 2-methyl-5-nitro-1H-benzo[d]imidazole is often of sufficient purity for the next step.
Part B: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base)
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) from the previous step in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Reducing Agent: Add stannous chloride dihydrate (SnCl₂, 3-5 eq) portion-wise. The exothermic reaction should be managed by external cooling with an ice bath.
-
Reaction Execution: After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours, monitoring by TLC for the disappearance of the nitro-intermediate.
-
Work-up and Isolation: Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to a pH > 10 to precipitate the tin salts and liberate the free amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methyl-1H-benzo[d]imidazol-5-amine.
Part C: Preparation of this compound
-
Dissolution: Dissolve the purified free base in anhydrous methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a pre-prepared solution of HCl in isopropanol, until the solution is acidic and precipitation is complete.[7]
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under vacuum.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the structure and purity of the final product. While specific experimental spectra for the hydrochloride are not widely published, the following represents expected data based on the structure and analysis of close analogs like 2-methyl-1H-benzimidazole.[3][8]
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the C2-methyl group (around δ 2.5 ppm), aromatic protons on the benzene ring (δ 7.0-7.8 ppm), and exchangeable protons for the N-H and -NH₃⁺ groups (broad signals, variable chemical shift).
-
¹³C NMR (DMSO-d₆): Key signals expected include the C2-methyl carbon (around δ 14 ppm), aromatic carbons (δ 110-140 ppm), and the C2 of the imidazole ring (deshielded, >δ 150 ppm).[3][9]
-
FTIR (KBr Pellet): Characteristic peaks would include N-H stretching vibrations (broad band, 3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching in the aromatic system (1650-1450 cm⁻¹), and C-N stretching (~1300-1200 cm⁻¹).[10]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 148.1.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a versatile starting material for the synthesis of more complex molecules, leveraging the nucleophilicity of the 5-amino group for further derivatization.
Caption: Major therapeutic areas leveraging the 2-aminobenzimidazole scaffold.
-
Anticancer Agents: The benzimidazole core is integral to compounds that function as topoisomerase inhibitors, effectively disrupting DNA replication in cancer cells.[7] The 5-amino group can be functionalized to introduce side chains that enhance DNA binding or modulate solubility and pharmacokinetic properties.[11]
-
Cardiovascular Drugs: The hydroxyl analog of this compound is a known intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[12] The 5-amino derivative provides a direct route to synthesize analogs and novel chemical entities targeting this pathway.
-
Kinase Inhibitors: The 2-aminobenzimidazole structure is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology. The amine provides a key hydrogen bond donor for interaction with the enzyme's active site.
-
Antiviral and Antifungal Agents: The benzimidazole ring system is found in a variety of antimicrobial agents. This building block allows for the systematic exploration of new derivatives to combat drug-resistant pathogens.[6]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: The free base is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The hydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Minimize dust generation during transfer.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
References
- 1. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-1H-benzo[d]imidazol-5-amine – Ascendex Scientific, LLC [ascendexllc.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. 2-Methyl-1H-benzo[d]imidazol-5-ol [myskinrecipes.com]
- 13. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Solubility Profiling of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride in Organic Solvents
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The hydrochloride salt of 2-Methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic amine of significant interest in pharmaceutical development, often serving as a key starting material or intermediate. Its solubility is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, the practical execution of robust experimental protocols, and the interpretation of the resulting data. This document is designed not as a static data sheet, but as a methodological guide to empower researchers in their laboratory work.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone property influencing nearly every stage of the development pipeline.[1] For a compound like 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, understanding its dissolution characteristics is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
-
Formulation Development: Designing dosage forms requires knowledge of solubility to ensure bioavailability.[2][3] The choice between the free base and a salt form is often driven by modulating solubility and stability.[3]
-
Analytical Chemistry: Preparing stock solutions for analysis and quality control.
-
Preclinical Studies: Ensuring the compound can be adequately dissolved for in-vitro and in-vivo testing.
This guide provides the scientific rationale and actionable protocols to thoroughly characterize the solubility of this specific amine salt.
Physicochemical Profile and Theoretical Solubility Considerations
While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior by examining its structure and the general properties of related molecules.
Molecular Structure: this compound
-
Parent Compound (Free Amine): 2-Methyl-1H-benzo[d]imidazol-5-amine (Molecular Weight: 147.18 g/mol ).[4]
-
Salt Form: The hydrochloride (HCl) salt is formed by the protonation of one of the basic nitrogen atoms—most likely the exocyclic amine or one of the imidazole nitrogens. This conversion into an ionic salt dramatically alters the molecule's physicochemical properties.
Key Physicochemical Drivers of Solubility:
-
Ionization: As a hydrochloride salt, the compound is pre-ionized. This ionic character significantly increases its polarity compared to the free base. The columbic attraction between the ionized drug molecule and a polar solvent is a key factor in enhancing dissolution.[3] Generally, the hydrochloride salts of amines are significantly more soluble in water and polar protic solvents than their free base counterparts.[5]
-
Solvent Polarity: The principle of "like dissolves like" is central. We can anticipate:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and to some extent, water, are excellent candidates. Their ability to form hydrogen bonds and solvate both the cation (the protonated benzimidazole) and the chloride anion will facilitate dissolution.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile can dissolve the compound, primarily through dipole-dipole interactions.[3] DMSO is often a powerful organic solvent for many compounds.[1][3]
-
Very Low to Negligible Solubility in Nonpolar Solvents: Solvents like hexanes, toluene, and dichloromethane are unlikely to be effective.[6][7] Their inability to solvate the charged ions will prevent the dissolution of the salt's crystal lattice.
-
-
Crystal Lattice Energy: The solubility of a solid is a function of the energy required to break the crystal lattice versus the energy gained from solvation.[8] Salts often have high lattice energies. A solvent must provide sufficient solvation energy to overcome this barrier.
Predicted Solubility Profile
Based on these principles, a qualitative prediction of solubility can be summarized.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding and ion-dipole interactions effectively solvate the ionic salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvation is driven by dipole-dipole interactions; less effective than hydrogen bonding for salts. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the ionic compound. |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[2][9][10] This technique is considered the gold standard and involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Workflow for Solubility Determination
The overall process, from preparation to analysis, follows a systematic and self-validating workflow.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Detailed Step-by-Step Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.
Materials and Equipment:
-
This compound (verify purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, ensure solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Vials:
-
Accurately weigh approximately 10-20 mg of the compound into a series of labeled glass vials. The key is to ensure a visible excess of solid remains after equilibration.
-
Carefully add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: Constant temperature is crucial as solubility is temperature-dependent.[8] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process to reach equilibrium.
-
Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[10]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
Separate the saturated supernatant from the undissolved solid. This is a critical step.
-
Method A (Recommended): Centrifugation. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). This pellets the fine solid particles without the risk of compound adsorption to a filter membrane.
-
Method B: Filtration. Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., PTFE). Trustworthiness Check: Perform a filter validation study to check for any adsorption of the analyte onto the filter membrane, which can be a source of error for poorly soluble compounds.[9]
-
-
-
Sample Preparation for Analysis:
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. This prevents the compound from precipitating due to temperature changes or solvent evaporation.[10] A 100-fold or 1000-fold dilution is common, depending on the expected solubility.
-
-
Analytical Quantification (HPLC):
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.
-
Trustworthiness Check: A robust quantification relies on a calibration curve. Prepare a series of standards of known concentrations from a stock solution of the compound. The curve should have a correlation coefficient (r²) > 0.999.
-
The advantage of HPLC over other methods like UV-Vis spectrophotometry is its ability to separate the analyte from any potential impurities or degradants, ensuring accurate measurement.[9]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not available, data from related benzimidazole compounds should be used to guide handling procedures.
-
Hazards: Related compounds are classified as causing skin and serious eye irritation.[4][11] Some may be harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[11]
Conclusion
This guide provides a comprehensive, scientifically grounded framework for determining the solubility of this compound. By combining theoretical predictions with the robust and reliable shake-flask experimental method, researchers can generate the high-quality data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. Adherence to the detailed protocols and self-validating checks described herein will ensure the generation of trustworthy and reproducible solubility profiles.
References
- 1. rheolution.com [rheolution.com]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. amzole.com [amzole.com]
Elucidating the Mechanism of Action of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride: A Research Roadmap
An In-Depth Technical Guide for Researchers
Abstract
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride is recognized primarily as a chemical intermediate in synthetic chemistry. While its direct pharmacological profile is not extensively documented, its core structure belongs to the benzimidazole family—a "privileged scaffold" in medicinal chemistry renowned for a vast array of biological activities. This guide abandons a traditional review of a known mechanism. Instead, it provides a comprehensive research framework for drug development professionals and scientists to systematically investigate and determine the potential mechanism of action (MoA) of this compound. We present a series of logical, hypothesis-driven experimental funnels, from broad phenotypic screening to specific target deconvolution, grounded in the established pharmacology of benzimidazole derivatives. This document serves as a practical whitepaper, detailing the causality behind experimental choices and providing robust, self-validating protocols to guide the discovery process.
Introduction: The Benzimidazole Scaffold as a Predictive Starting Point
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif present in numerous pharmacologically active compounds. Its unique properties, including its ability to act as a hydrogen bond donor and acceptor and to engage in π-π stacking interactions, allow it to bind to a wide variety of biological targets. Notably, 2-Methyl-1H-benzo[d]imidazol-5-amine is a known intermediate in the synthesis of potential Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting a rational starting point for investigation in the realm of oncology and DNA damage repair.
However, limiting the investigation to PARP-1 would be a premature constriction of its potential. The broader benzimidazole class exhibits activities spanning:
-
Anticancer: Inhibition of critical enzymes like kinases, PARP, and disruption of microtubule dynamics.
-
Antimicrobial: Targeting enzymes essential for pathogen survival.
-
Antiviral: Interference with viral replication machinery.
-
Anti-inflammatory & Antihistaminic: Modulation of signaling pathways in the immune response.
This guide, therefore, proposes a multi-pronged approach to deconstruct the potential MoA of this compound.
Phase 1: Broad Phenotypic Screening to Identify Therapeutic Area
The initial step is to cast a wide net to understand the compound's primary cellular effect without preconceived bias. A panel of well-characterized cell lines representing different disease states is essential.
Experimental Protocol: Multi-Panel Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic potential of the compound across diverse cancer cell lines and a non-cancerous control line.
Methodology:
-
Cell Line Selection:
-
Cancer Panel: Select a diverse panel (e.g., NCI-60) or a representative subset. Include lines with known dependencies on specific pathways (e.g., MCF-7 for estrogen receptor, A549 for KRAS mutation, HCT116 for colorectal cancer).
-
Non-Cancerous Control: Use a stable, non-cancerous cell line like human foreskin fibroblasts (HFF) or retinal pigment epithelial cells (RPE-1) to assess general cytotoxicity and calculate a preliminary therapeutic index.
-
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).
-
Incubation: Incubate for 72 hours, a standard duration to account for multiple cell doubling times.
-
Viability Assessment: Use a robust viability reagent such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®). These provide quantitative data on metabolic activity or ATP content, which are reliable proxies for cell viability.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression model (log[inhibitor] vs. response).
-
Data Interpretation and Next Steps
The results from this screen will guide the entire subsequent investigation.
| Scenario | Interpretation | Next Logical Step |
| Broad-Spectrum Cytotoxicity | The compound may target a fundamental process common to all cells (e.g., DNA replication, protein synthesis). | Proceed to Section 3.0: Target Class Identification (focus on ubiquitous targets). |
| Selective Cytotoxicity | The compound is potent against specific cancer cell lines but spares non-cancerous cells. | Proceed to Section 4.0: Hypothesis-Driven Target Deconvolution (focus on pathways specific to the sensitive cells). |
| No Significant Effect | The compound may not have cytotoxic activity but could be cytostatic or modulate other pathways. | Consider alternative assays (e.g., cell cycle analysis, specific biomarker modulation) before abandoning the investigation. |
Workflow Visualization
Caption: High-level workflow for initial MoA investigation.
Phase 2A: Investigating Broad-Spectrum Targets
If the compound exhibits broad cytotoxicity, investigating targets essential for all dividing cells is the logical next step. The benzimidazole scaffold is known to interact with both DNA and the microtubule network.
DNA Intercalation Assay
Causality: Many planar aromatic structures, like the benzimidazole core, can insert themselves between the base pairs of DNA, disrupting replication and transcription and leading to cell death.
Protocol:
-
Principle: Use a fluorescent dye that has low fluorescence in solution but becomes highly fluorescent upon binding to DNA (e.g., PicoGreen™). A competing intercalator will displace the dye, causing a decrease in fluorescence.
-
Reagents: dsDNA solution, fluorescent DNA-binding dye, test compound.
-
Procedure:
-
Incubate a fixed concentration of dsDNA with the fluorescent dye until the signal stabilizes.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence intensity at each concentration.
-
-
Analysis: A dose-dependent decrease in fluorescence suggests potential DNA intercalation.
Tubulin Polymerization Assay
Causality: The benzimidazole core is found in well-known microtubule inhibitors (e.g., albendazole). These agents bind to tubulin, preventing its polymerization into microtubules, which is critical for forming the mitotic spindle during cell division.
Protocol:
-
Principle: This is a cell-free assay that measures the polymerization of purified tubulin into microtubules, typically monitored by an increase in light scattering or fluorescence.
-
Reagents: Lyophilized >99% pure tubulin, polymerization buffer (e.g., G-PEM), GTP, fluorescent reporter.
-
Procedure:
-
Reconstitute tubulin on ice.
-
In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate polymerization by warming the plate to 37°C and adding tubulin.
-
Monitor the increase in fluorescence or absorbance over time (e.g., 60 minutes).
-
-
Analysis: Compare the polymerization curves in the presence of the compound to a vehicle control. Inhibition will result in a lower rate and extent of polymerization. Include positive (e.g., Nocodazole) and negative controls.
Phase 2B: Hypothesis-Driven Target Deconvolution for Selective Compounds
If the compound shows selectivity for certain cell lines, a more targeted approach is warranted. Given its documented use as a precursor for PARP-1 inhibitors, this is a primary hypothesis.
Hypothesis 1: PARP-1 Inhibition
Causality: PARP-1 is a key enzyme in the DNA damage response (DDR). In cancers with defects in other DDR pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to synthetic lethality.
Experimental Protocol: Cell-Free PARP-1 Activity Assay
-
Principle: A chemiluminescent or fluorescent assay that measures the incorporation of NAD+ onto a histone substrate by recombinant PARP-1 enzyme.
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add recombinant PARP-1 enzyme, activated DNA (nicked DNA), and the test compound at various concentrations.
-
Add biotinylated NAD+. The PARP-1 enzyme will transfer the biotinylated ADP-ribose moiety from NAD+ to the histones.
-
After incubation, wash away excess reagents.
-
Add Streptavidin-HRP (which binds to the biotin) and then a chemiluminescent HRP substrate.
-
Measure the light output.
-
-
Analysis: A decrease in signal indicates inhibition of PARP-1 activity. Calculate the IC50 value.
Visualizing the PARP-1 Inhibition Pathway
Caption: Hypothesized PARP-1 inhibition leading to synthetic lethality.
Hypothesis 2: Kinase Inhibition
Causality: The benzimidazole scaffold is a common feature in many kinase inhibitors, acting as an ATP-competitive hinge-binding motif. Selective cytotoxicity may arise from inhibiting a specific kinase that a cancer cell line is addicted to (oncogene addiction).
Experimental Protocol: Kinase Panel Screening
-
Principle: Screen the compound against a large panel of recombinant kinases to identify potential targets. Commercial services (e.g., from Reaction Biology or Eurofins) offer panels of hundreds of kinases.
-
Procedure:
-
Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM).
-
The service will perform in vitro activity assays for each kinase in the panel, typically measuring the phosphorylation of a substrate.
-
Results are reported as "% Inhibition" relative to a control.
-
-
Analysis:
-
Identify "hits" – kinases that are inhibited by >50% or >75%.
-
Follow up with dose-response assays for the top hits to determine their IC50 values.
-
Correlate the kinase hits with the known dependencies of the cell lines that were sensitive in the initial screen. For example, if the compound inhibits EGFR and was most potent against EGFR-mutant lung cancer cells, this is a strong lead.
-
Phase 3: Target Validation in a Cellular Context
Once a putative target is identified from cell-free assays (e.g., PARP-1 or a specific kinase), it is crucial to confirm that the compound engages and inhibits this target within intact cells.
Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a ligand (the compound) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization.
Protocol:
-
Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of different temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or Mass Spectrometry.
-
Analysis: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control. This creates a "shift" in the melting curve, confirming target engagement.
Conclusion
The journey to elucidate the mechanism of action for a novel or under-characterized compound like this compound must be systematic and evidence-driven. This guide outlines a logical progression from broad, unbiased phenotypic screening to specific, hypothesis-driven target identification and validation. By interpreting the cellular effects of the compound as a guide, researchers can efficiently navigate the complexities of target deconvolution. The benzimidazole core provides a rich chemical context, suggesting that investigations into DNA damage repair pathways, kinase signaling, and cytoskeletal integrity are highly rational starting points. Each experimental stage is designed to be self-validating, ensuring that subsequent, more resource-intensive studies are built upon a foundation of robust data.
The Strategic Role of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride in Modern Drug Discovery: A Technical Guide
Preamble: The Benzimidazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzimidazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity, making it a fertile ground for drug discovery.[3][4][5] This guide focuses on a particularly valuable starting material within this class: 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride . We will explore its strategic importance, synthetic utility, and the biological potential of its derivatives, providing a technical narrative for researchers and drug development professionals.
The Molecular Blueprint: Understanding 2-Methyl-1H-benzo[d]imidazol-5-amine
The strategic value of this compound lies in the specific arrangement of its functional groups, which serve as versatile handles for chemical modification.
-
The Benzimidazole Core: Provides a rigid, planar structure capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets.[2]
-
The 2-Methyl Group: This small alkyl group can influence the molecule's steric profile and electronic properties, often contributing to target selectivity.
-
The 5-Amino Group: A key functional group that serves as a primary nucleophile, enabling the straightforward synthesis of a diverse library of derivatives through reactions like amidation, sulfonylation, and reductive amination. Its position on the benzene ring influences the overall electronics and potential interaction points with target proteins.
-
The Hydrochloride Salt: Enhances the compound's solubility in polar solvents, facilitating its use in various reaction conditions.
The inherent reactivity of the 5-amino group makes this compound an ideal starting point for exploring structure-activity relationships (SAR) in a targeted and efficient manner.
Synthetic Pathways: From Building Block to Bioactive Candidate
The primary role of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules. A common synthetic strategy involves the acylation of the 5-amino group to introduce diverse functionalities.
Experimental Protocol: Synthesis of an N-Substituted-2-methyl-1H-benzo[d]imidazol-5-yl)acetamide Derivative
This protocol details a representative synthesis of an amide derivative, a common motif in kinase inhibitors, starting from this compound.
Objective: To synthesize N-(2-methyl-1H-benzo[d]imidazol-5-yl)-2-phenylacetamide.
Materials:
-
This compound
-
Phenylacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM. To this suspension, add triethylamine (2.2 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the free amine.
-
Acylation Reaction: Cool the reaction mixture back to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred suspension of the free amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-(2-methyl-1H-benzo[d]imidazol-5-yl)-2-phenylacetamide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction without competing with the primary amine.
-
Anhydrous conditions are necessary as acyl chlorides are highly reactive towards water.
-
The work-up with sodium bicarbonate removes any unreacted acyl chloride and acidic byproducts.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-substituted derivatives.
Targeting Disease: The Role of Derivatives in Kinase Inhibition
Derivatives of the 2-methyl-5-aminobenzimidazole scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7][8] One of the most important targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, leading to cell proliferation, migration, and survival, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][9][10][11][12]
Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.
Structure-Activity Relationship (SAR) Insights
For benzimidazole-based kinase inhibitors, specific structural features are often correlated with inhibitory potency. While direct SAR for 2-Methyl-1H-benzo[d]imidazol-5-amine derivatives is not extensively published as a single cohesive study, we can infer from related series:
-
The 2-Position: The methyl group can be replaced with other small alkyl or aryl groups to probe a hydrophobic pocket in the kinase active site.
-
The 5-Position Amide Linker: The amide bond provides a crucial hydrogen bonding interaction with the hinge region of the kinase domain.
-
The N-substituent: The nature of the group attached to the amide nitrogen is critical for potency and selectivity. Aromatic or heteroaromatic rings can form additional interactions in the ATP-binding pocket.
| Compound Moiety | Modification | Effect on Kinase Inhibition (General Trend) |
| Benzimidazole N1-H | Alkylation | Can improve cell permeability and metabolic stability. |
| Benzimidazole C2-Methyl | Substitution with larger groups | May enhance potency if a corresponding hydrophobic pocket is present. |
| Benzene Ring of Benzimidazole | Substitution with electron-withdrawing or -donating groups | Modulates the pKa of the benzimidazole nitrogens and can influence binding affinity.[13] |
| 5-Amide Linker | Replacement with other linkers (e.g., ether, urea) | Often reduces activity due to the loss of key hydrogen bonds. |
| Terminal Group (e.g., Phenyl) | Substitution on the ring | Can be optimized to enhance interactions with specific residues in the active site, improving potency and selectivity.[6] |
Preclinical Validation: A Self-Validating Kinase Inhibition Assay
To assess the potential of newly synthesized derivatives as VEGFR-2 inhibitors, a robust and self-validating in vitro kinase assay is essential.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption by the kinase, resulting in a higher luminescent signal. The assay is self-validating through the inclusion of appropriate positive and negative controls.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted test compound.
-
Positive Control (100% Activity): Add 5 µL of kinase buffer with the same DMSO concentration as the test wells.
-
Negative Control (0% Activity/Blank): Add 5 µL of kinase buffer with DMSO.
-
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate. Add 25 µL of this mix to each well.
-
Kinase Reaction Initiation:
-
Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of kinase buffer (without enzyme) to the "Negative Control" wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
Data Analysis and Self-Validation:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Positive - Signal_Blank))
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation Checks:
-
The signal from the positive control should be at least 10-fold higher than the blank.
-
The Z'-factor, a measure of assay quality, should be ≥ 0.5. Z' = 1 - (3 * (SD_Positive + SD_Blank)) / |Mean_Positive - Mean_Blank|
-
A known reference inhibitor (e.g., Sorafenib) should be run in parallel to validate the assay performance.
-
Assay Workflow Diagram
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Pharmacokinetic Considerations and Future Directions
While the benzimidazole core is a privileged scaffold, its derivatives are not without challenges. Benzimidazoles can be subject to first-pass metabolism in the liver, potentially leading to low oral bioavailability.[14] The pharmacokinetic properties of any new derivative must be carefully evaluated.
Key ADME (Absorption, Distribution, Metabolism, Excretion) Parameters to Consider:
-
Solubility: The hydrochloride salt of the starting material aids in initial handling, but the final derivatives must have adequate aqueous solubility for absorption.
-
Permeability: The ability to cross cell membranes is crucial for reaching intracellular targets like kinase domains.
-
Metabolic Stability: Benzimidazoles can be metabolized through oxidation of the aromatic rings or N-dealkylation.[4] Strategies to improve metabolic stability include the introduction of blocking groups like fluorine atoms at metabolically labile positions.
-
CYP Inhibition: Potential inhibition of cytochrome P450 enzymes must be assessed to avoid drug-drug interactions.
The future of drug discovery with the 2-Methyl-1H-benzo[d]imidazol-5-amine scaffold lies in its use in combinatorial chemistry and fragment-based drug design to generate large, diverse libraries for high-throughput screening against a multitude of targets. Its inherent versatility ensures its continued relevance in the quest for new and effective medicines.
References
- 1. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
Preliminary Investigation of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride Derivatives: A Technical Guide
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic entity formed from the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents, anthelmintics, and more recently, as potent anticancer and antimicrobial agents.[1][3] The versatility of the benzimidazole scaffold lies in the feasibility of substitutions at various positions, which allows for the fine-tuning of its physicochemical and biological properties.
This technical guide focuses on the preliminary investigation of derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a promising starting material for the generation of novel bioactive compounds. The presence of a primary amine at the 5-position offers a convenient handle for chemical modification, enabling the exploration of a diverse chemical space and the potential discovery of new therapeutic leads. This document will provide a comprehensive overview of the synthetic strategies, characterization, and a proposed biological evaluation cascade for derivatives of this core structure, with a particular emphasis on their potential as anticancer and antimicrobial agents.
I. Synthetic Strategies and Characterization
The primary amino group at the 5-position of the 2-Methyl-1H-benzo[d]imidazol-5-amine core is the key to its derivatization. A common and effective method for modifying this group is through the formation of Schiff bases via condensation with various aldehydes. This reaction is typically straightforward and allows for the introduction of a wide range of substituents.
A. General Synthetic Scheme: Schiff Base Formation
The hydrochloride salt of 2-Methyl-1H-benzo[d]imidazol-5-amine requires neutralization to the free amine before it can efficiently react with aldehydes. This is typically achieved by treatment with a suitable base. The subsequent condensation reaction with a substituted aldehyde yields the corresponding Schiff base derivative.
Caption: Synthetic workflow for the preparation of Schiff base derivatives.
B. Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a Schiff base derivative from this compound and a generic substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water. To this solution, add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH of the solution is approximately 8-9. The formation of a precipitate indicates the formation of the free amine.
-
Isolation of Free Amine: Filter the precipitate and wash it with cold deionized water. Dry the solid under vacuum to obtain the free amine of 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Condensation: In a separate round-bottom flask equipped with a condenser, dissolve the dried free amine (1.0 eq) in ethanol. Add the substituted aldehyde (1.1 eq) to this solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Structural Characterization
The synthesized derivatives should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet in the δ 8.0-9.0 ppm region corresponding to the imine proton (-N=CH-). Shifts in the aromatic protons of both the benzimidazole and the aldehyde-derived rings. |
| ¹³C NMR | Appearance of a new carbon signal in the δ 150-165 ppm region corresponding to the imine carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the target derivative. |
| Infrared (IR) Spectroscopy | Appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹. |
II. Biological Evaluation: A Tiered Screening Approach
A preliminary investigation into the biological activities of the newly synthesized derivatives should focus on their potential as anticancer and antimicrobial agents, as these are well-established activities for the benzimidazole class of compounds.[1][3] A tiered screening approach is recommended to efficiently identify promising candidates.
Caption: A tiered approach for biological evaluation.
A. Anticancer Activity Screening
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5] It is a robust and widely used method for the initial screening of potential anticancer compounds.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI staining assay can be performed.[6]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Antimicrobial Activity Screening
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) corresponding to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
2. Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.[9]
Protocol:
-
Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) evenly with the test microorganism.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
III. Preliminary Mechanistic Insights
Based on the established mechanisms of action for other benzimidazole derivatives, several potential pathways could be investigated for the most promising lead compounds.[1][3]
Caption: Potential mechanisms of action for benzimidazole derivatives.
For anticancer activity, key mechanisms to explore include:
-
Topoisomerase Inhibition: Many benzimidazole-containing compounds are known to inhibit DNA topoisomerases, leading to DNA damage and apoptosis.[1] This can be investigated using a DNA relaxation assay.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another common mechanism for benzimidazole-based anticancer agents, causing cell cycle arrest in the G2/M phase.[3] This can be assessed through immunofluorescence staining of microtubules and cell cycle analysis by flow cytometry.
-
Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases involved in cancer cell signaling pathways.[3] Kinase inhibition assays can be employed to screen for activity against a panel of relevant kinases.
IV. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between derivatives.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | Substitution (R) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | % Apoptosis (at IC₅₀) |
| DERIV-01 | 4-Chloro | 5.2 | 8.1 | 45.3 |
| DERIV-02 | 4-Methoxy | 15.8 | 22.5 | 20.1 |
| DERIV-03 | 3,4-Dichloro | 2.1 | 3.5 | 65.7 |
| Doxorubicin | - | 0.5 | 0.8 | 78.9 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound ID | Substitution (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DERIV-01 | 4-Chloro | 8 | 16 |
| DERIV-02 | 4-Methoxy | 32 | >64 |
| DERIV-03 | 3,4-Dichloro | 4 | 8 |
| Ciprofloxacin | - | 0.5 | 0.25 |
V. Conclusion and Future Directions
This technical guide provides a framework for the preliminary investigation of novel derivatives of this compound. The synthetic route is versatile, and the proposed biological screening cascade allows for the efficient identification of compounds with promising anticancer and/or antimicrobial activity. Further studies on the lead candidates should focus on elucidating their precise mechanism of action, exploring the structure-activity relationship (SAR) through the synthesis of additional analogs, and evaluating their in vivo efficacy and safety profiles. The benzimidazole scaffold continues to be a rich source of new therapeutic agents, and a systematic investigation of derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine holds significant potential for the discovery of novel drug candidates.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine and its salts are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate and unambiguous structural elucidation is paramount for drug discovery and development. Spectroscopic techniques provide a powerful toolkit for this purpose. This guide will delve into the characteristic spectral features of this compound, providing a foundational understanding for its identification and quality control.
Molecular Structure and Key Features
The structure of this compound combines a benzimidazole core with a methyl group at the 2-position and an amine group at the 5-position. The hydrochloride salt form protonates one of the basic nitrogen atoms, typically in the imidazole ring, influencing its electronic properties and spectral characteristics.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Data Interpretation
The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key signals. Note that the presence of the hydrochloride salt will cause downfield shifts for protons near the protonated nitrogen.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | Imidazole N-H | Exchangeable proton, often broad. Its chemical shift is concentration and temperature dependent.[3][4] |
| ~7.4-7.6 | Multiplet | 2H | Aromatic C₄-H & C₇-H | Protons on the benzene ring adjacent to the imidazole fusion. |
| ~7.1-7.2 | Multiplet | 2H | Aromatic C₅-H & C₆-H | Protons on the benzene ring. |
| ~5.0 (broad) | Singlet | 2H | Amino -NH₂ | Exchangeable protons of the primary amine. |
| ~2.5 | Singlet | 3H | Methyl -CH₃ | Characteristic singlet for the methyl group at the 2-position.[3] |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151 | C₂ (imidazole) | Carbon attached to two nitrogen atoms, significantly deshielded.[3] |
| ~130-145 | Quaternary carbons of the benzimidazole ring | Chemical shifts are influenced by the substituents and the aromatic system. |
| ~110-125 | Aromatic CH carbons | Carbons of the benzene ring. |
| ~14 | C (methyl) | Aliphatic carbon of the methyl group.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
IR Spectral Data Interpretation
The IR spectrum of this compound will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Imidazole N-H and Amino -NH₂ |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl -CH₃ |
| ~1630 | C=N stretch | Imidazole ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1600 | N-H bend | Amino -NH₂ |
The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N⁺-H stretch of the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and pre-charged molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Mass Spectrometry Data Interpretation
The ESI mass spectrum will show the molecular ion peak corresponding to the free base.
-
Expected Molecular Ion (M+H)⁺: The protonated molecule of the free base (C₈H₉N₃) is expected at m/z 148.08. The high-resolution mass measurement can confirm the elemental composition.
Fragmentation Pathway
The fragmentation of benzimidazole derivatives in the mass spectrometer can provide valuable structural information.
Figure 2: Proposed fragmentation pathway for 2-Methyl-1H-benzo[d]imidazol-5-amine.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the characterization of this compound. The data presented in this guide, derived from established principles and data from related structures, serves as a valuable reference for researchers in the synthesis, quality control, and application of this important chemical entity.
References
A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Synthesizing data from studies on analogous benzimidazole structures, this document offers a framework for handling, storing, and ensuring the integrity of this compound in a research and development setting.
Introduction: The Benzimidazole Core in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The stability of these compounds is a critical parameter that influences their efficacy, safety, and shelf-life. This guide focuses on this compound, a key intermediate and potential active pharmaceutical ingredient (API). Understanding its stability profile is paramount for the development of robust analytical methods, stable formulations, and reliable experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | Inferred |
| Molecular Weight | 183.64 g/mol | Inferred |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
The hydrochloride salt form generally enhances aqueous solubility and can influence the stability of the compound compared to its free base.
Intrinsic Stability and Potential Degradation Pathways
While specific stability data for this compound is not extensively published, the stability of the benzimidazole core and its derivatives has been investigated. Based on this body of knowledge, several potential degradation pathways can be anticipated.
Visualizing Potential Degradation
Figure 1: Potential degradation pathways for this compound.
-
Hydrolysis: The imidazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. Studies on other benzimidazole derivatives have shown hydrolysis of functional groups attached to the benzimidazole core. For instance, mebendazole's main degradation product is formed through hydrolysis of its carbamate group[1].
-
Oxidation: The amine group at the 5-position and the imidazole ring itself are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products. The presence of a methyl group at the 2-position may slightly influence the electronic properties of the ring and its susceptibility to oxidation[2].
-
Photodegradation: Benzimidazole derivatives have demonstrated significant photosensitivity, particularly in solution.[3][4] Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various photoproducts.[3][4] The specific degradation pathway will depend on the solvent and the presence of photosensitizers.
-
Thermal Degradation: While many benzimidazole derivatives exhibit good thermal stability in their solid form, elevated temperatures can promote degradation, especially over extended periods.[3][4][5] The presence of a methyl group has been shown in some theoretical studies to increase the thermal stability of the parent benzimidazole compound.[2]
Recommended Storage and Handling Conditions
Based on the known stability of related compounds, the following storage and handling conditions are recommended to ensure the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Lower temperatures slow down potential degradation reactions. While some benzimidazoles are stable at room temperature in solid form, refrigeration is a precautionary measure. |
| Light | Protect from light. Store in amber vials or in the dark. | Benzimidazoles are known to be photosensitive, especially in solution.[3][4] |
| Humidity | Store in a dry environment. Keep container tightly sealed. | The hydrochloride salt is hygroscopic and can absorb moisture, which may accelerate degradation. |
| Atmosphere | For solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidation. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6] The following is a general protocol that can be adapted for this compound.
Workflow for a Forced Degradation Study
Figure 2: A typical workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M HCl).
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralize the samples before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M NaOH).
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period, taking samples at intermediate time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the mixture at room temperature for a defined period, taking samples at intermediate time points.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This method must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products and any other impurities.
Key Characteristics of a SIAM:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While direct stability data for this compound is limited, a comprehensive understanding of its potential stability challenges can be extrapolated from the extensive research on the benzimidazole class of compounds. This technical guide provides a scientifically grounded framework for researchers and drug development professionals to ensure the integrity and reliability of this important chemical entity. Prudent storage, careful handling, and the development of a robust stability-indicating analytical method are essential for successful research and development outcomes.
References
- 1. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. ijsdr.org [ijsdr.org]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. q1scientific.com [q1scientific.com]
An In-depth Technical Guide on 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride for Anticancer Research
Foreword: The Benzimidazole Scaffold - A Cornerstone in Modern Oncology Research
The benzimidazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Over the decades, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, and, most notably, anticancer properties.[1][2] This guide delves into the specifics of a promising, yet underexplored, member of this family: 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. We will explore its synthesis, potential anticancer mechanisms, and provide a robust framework for its preclinical evaluation.
Synthesis and Characterization: From Precursors to the Final Compound
The synthesis of this compound is a multi-step process that begins with commercially available reagents. The hydrochloride salt is often preferred for its improved aqueous solubility, a crucial factor for in vitro and in vivo studies.
Synthetic Pathway
The synthesis can be logically divided into two key stages: the formation of the benzimidazole core and the functional group transformations to yield the final product.
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole
This step involves the condensation of 4-nitro-o-phenylenediamine with acetic acid, a classic Phillips-Ladenburg reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethylene glycol.
-
Reagent Addition: Add glacial acetic acid (1.1 equivalents) and a catalytic amount of a strong acid like hydrochloric acid.
-
Reaction Conditions: The mixture can be heated using conventional heating under reflux or subjected to microwave irradiation for a shorter reaction time.[3]
-
Work-up and Isolation: After cooling, the reaction mixture is poured into cold water and neutralized with a base (e.g., 20% NaOH solution) to precipitate the product. The precipitate is then filtered, washed with water, and dried. The crude product can be purified by recrystallization.
Step 2: Reduction of the Nitro Group to Synthesize 2-Methyl-1H-benzo[d]imidazol-5-amine
The nitro group of 2-methyl-5-nitro-1H-benzimidazole is reduced to the corresponding amine.
-
Reaction Setup: Dissolve the synthesized 2-methyl-5-nitro-1H-benzimidazole in a suitable solvent like ethanol or methanol.
-
Reducing Agent: A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.
-
Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out at room temperature under hydrogen pressure. For chemical reduction, the reaction is often heated.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the catalyst is filtered off (for hydrogenation), and the solvent is removed under reduced pressure. If an acid was used, the mixture is neutralized with a base to precipitate the free amine.
Step 3: Formation of the Hydrochloride Salt
To enhance solubility, the free amine is converted to its hydrochloride salt.
-
Dissolution: Dissolve the purified 2-Methyl-1H-benzo[d]imidazol-5-amine in a minimal amount of a suitable alcohol, such as ethanol or methanol.
-
Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise until the solution becomes acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: As an indicator of purity.
Anticancer Potential and Putative Mechanisms of Action
While direct studies on this compound are limited in publicly available literature, significant insights can be drawn from studies on its derivatives and the broader benzimidazole class. A study by Ismail et al. (2003) synthesized a series of derivatives from 5-amino-2-methylbenzimidazole and evaluated their cytotoxic activity against a panel of 60 human cancer cell lines.[2][5] This provides strong evidence for the anticancer potential of the core scaffold.
Established Anticancer Mechanisms of Benzimidazole Derivatives
Benzimidazole derivatives are known to exert their anticancer effects through multiple mechanisms:
-
Microtubule Disruption: Many benzimidazole compounds, including repurposed anthelmintics like mebendazole, bind to tubulin and inhibit its polymerization, leading to mitotic arrest and apoptosis.
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[4]
-
Kinase Inhibition: The benzimidazole scaffold is found in several kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Putative anticancer mechanisms of benzimidazole derivatives.
A Framework for Preclinical Evaluation: In Vitro Methodologies
A systematic in vitro evaluation is essential to determine the anticancer efficacy and mechanism of action of this compound.
Experimental Workflow
Caption: A typical workflow for the in vitro anticancer evaluation.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Interpretation
The data generated from the in vitro assays should be presented clearly to allow for robust interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 5.2 |
| MDA-MB-231 | Breast | 8.7 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 3.8 |
| K-562 | Leukemia | 1.9 |
| U87 | Glioblastoma | 15.1 |
Note: These are hypothetical values for illustrative purposes.
Conclusion and Future Directions
This compound emerges as a compound of significant interest for anticancer research, based on the established activity of its core structure and the broader benzimidazole class. The synthetic route is feasible, and a clear path for its preclinical evaluation has been outlined.
Future research should focus on:
-
Comprehensive Screening: Evaluating the compound against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Assessing the antitumor activity in xenograft or patient-derived xenograft (PDX) mouse models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
This technical guide provides a foundational framework for researchers to unlock the full therapeutic potential of this compound in the ongoing fight against cancer.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
Investigating the Anti-inflammatory Potential of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride: A Strategic Research Roadmap
An In-Depth Technical Guide
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a specific derivative, 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a compound of interest for its potential as a novel anti-inflammatory agent. Due to the nascent stage of research on this particular molecule, this document serves not as a review of existing data, but as a comprehensive, forward-looking strategic roadmap for its systematic evaluation. We present a multi-tiered approach, beginning with the scientific rationale and hypothesized mechanisms of action, followed by detailed protocols for in vitro screening and in vivo validation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical methodologies to explore the therapeutic potential of this promising compound.
Introduction: The Benzimidazole Scaffold and a Candidate Molecule
The benzimidazole ring system, an isomeric form of purine, is considered a "privileged scaffold." This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
This guide focuses on This compound (PubChem CID: 315500), a small molecule featuring the core benzimidazole structure with a methyl group at the 2-position and an amine group at the 5-position.[1] While extensive research has been conducted on other benzimidazole derivatives, this specific hydrochloride salt remains largely unexplored for its anti-inflammatory capabilities. Its structural similarity to other known bioactive molecules, particularly those that modulate key inflammatory pathways, provides a strong rationale for its investigation as a novel therapeutic candidate.
This document outlines a hypothesis-driven research plan to systematically characterize the anti-inflammatory profile of this compound.
Part 1: Scientific Rationale and Hypothesized Mechanisms of Action
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways and cellular mediators. Chronic inflammation is implicated in numerous diseases, making the discovery of new anti-inflammatory agents a critical area of research.[2] The chemical structure of 2-Methyl-1H-benzo[d]imidazol-5-amine suggests it may interact with key nodes within these inflammatory cascades.
Our central hypothesis is that the compound modulates one or both of the primary inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3]
-
NF-κB Pathway: This pathway is a pivotal regulator of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Many anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB.
-
MAPK Pathways: The three main MAPK families involved in inflammation are ERK, JNK, and p38. These kinases are activated by extracellular stimuli and regulate the expression of inflammatory mediators.[5]
The proposed investigation will focus on the ability of this compound to suppress the production of key inflammatory markers—Nitric Oxide (NO), TNF-α, and IL-6—by potentially inhibiting the NF-κB and/or MAPK signaling pathways.
Caption: Key inflammatory signaling pathways potentially targeted by novel agents.
Part 2: A Proposed In Vitro Evaluation Cascade
A tiered in vitro screening approach is essential for efficiently assessing the compound's anti-inflammatory potential and elucidating its mechanism of action. The murine macrophage cell line RAW 264.7 is an excellent model system, as it produces significant amounts of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[5][6]
Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.
Experimental Protocols: In Vitro
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the concentration range of the test compound that is non-toxic to RAW 264.7 macrophage cells.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay
-
Objective: To screen for the compound's ability to inhibit the production of NO in LPS-stimulated macrophages.[5]
-
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
-
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Objective: To quantify the inhibitory effect of the compound on the secretion of TNF-α and IL-6.
-
Methodology:
-
Sample Collection: Use the same cell culture supernatants collected from the NO inhibition assay (Protocol 2).
-
ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Data Acquisition: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Protocol 4: Western Blot Analysis for Signaling Pathways
-
Objective: To determine if the compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB or MAPK pathways.[7]
-
Methodology:
-
Cell Lysis: Treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, p38).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. The band intensities are quantified using densitometry software.
-
Part 3: A Strategy for In Vivo Validation
Positive results from the in vitro cascade warrant progression to in vivo models to confirm the anti-inflammatory efficacy in a complex biological system. The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating acute inflammation.[8] It is particularly useful for screening NSAID-like compounds.[9][10]
The edema developed after carrageenan injection is biphasic. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and cytokines.[8]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocol: In Vivo
Protocol 5: Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound on acute, localized edema.
-
Methodology:
-
Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal or oral) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
-
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting results and making informed decisions. Quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of 2-Methyl-1H-benzo[d]imidazol-5-amine HCl
| Compound | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
|---|---|---|---|---|
| Test Compound | >100 | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
A successful lead candidate would exhibit low cytotoxicity (high CC₅₀) and potent inhibition of inflammatory mediators (low IC₅₀).
Table 2: Effect on Carrageenan-Induced Paw Edema in Mice
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
|---|---|---|---|---|
| Paw Edema Volume (mL) | ||||
| Vehicle Control | Value | Value | Value | Value |
| Indomethacin (10 mg/kg) | Value | Value | Value | Value |
| Test Compound (X mg/kg) | Value | Value | Value | Value |
| % Inhibition of Edema | ||||
| Indomethacin (10 mg/kg) | % | % | % | % |
| Test Compound (X mg/kg) | % | % | % | % |
A significant, dose-dependent reduction in paw edema volume, particularly at the 3- and 4-hour time points, would confirm in vivo efficacy.
Conclusion
This technical guide proposes a rigorous, multi-stage research plan to systematically investigate the anti-inflammatory properties of this compound. By following the outlined in vitro and in vivo protocols, researchers can effectively screen for activity, elucidate the underlying mechanism of action, and validate the therapeutic potential in a preclinical model. The benzimidazole scaffold continues to be a rich source of pharmacological innovation. A thorough evaluation of this specific derivative may lead to the discovery of a novel lead compound for the development of the next generation of anti-inflammatory therapies.
References
- 1. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Evaluation, and Antimicrobial Potential of Novel 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride Derivatives
Authored For: Drug Development Professionals, Medicinal Chemists, and Microbiological Researchers
Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Benzimidazoles represent a "privileged" heterocyclic scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the exploration of a specific, under-investigated class of compounds: derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. We outline a strategic, hypothesis-driven approach encompassing rational synthesis, robust in vitro evaluation protocols, and systematic structure-activity relationship (SAR) analysis. This document serves as a self-contained whitepaper for research teams aiming to develop new antimicrobial agents by leveraging the versatile benzimidazole core.
Introduction: The Imperative for Novel Antimicrobial Agents
Infectious diseases, amplified by the rise of multidrug-resistant pathogens, pose a significant and growing threat to global public health.[3] The "golden era" of antibiotic discovery has passed, and the current drug development pipeline is insufficient to combat the emergence of resistant strains.[4] This reality has spurred a renewed focus on discovering compounds with novel mechanisms of action or the ability to overcome existing resistance pathways.
Heterocyclic organic compounds are a cornerstone of medicinal chemistry, forming the core of a majority of pharmaceuticals.[5] Among these, the benzimidazole scaffold—a bicyclic structure containing fused benzene and imidazole rings—stands out. Its structural similarity to endogenous purine nucleosides allows it to interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antiviral, antifungal, and antibacterial properties.[3][6]
The Core Scaffold: Rationale for 2-Methyl-1H-benzo[d]imidazol-5-amine
The selection of a starting scaffold is a critical decision in a drug discovery campaign. We have identified 2-Methyl-1H-benzo[d]imidazol-5-amine as a strategic starting point for several compelling reasons:
-
Proven Bioactivity: The benzimidazole core is a well-established pharmacophore with known antimicrobial potential.[2][7]
-
Structural Simplicity: The 2-methyl group provides a chemically stable, non-bulky substituent that anchors the structure without introducing excessive complexity.
-
Key Functional Handle: The 5-amino group is a versatile point for chemical modification. It serves as a nucleophilic handle for a wide array of chemical reactions, enabling the systematic synthesis of a large and diverse library of derivatives. This is paramount for a thorough exploration of the structure-activity relationship (SAR).
-
Enhanced Solubility: The hydrochloride salt form is proposed to improve the aqueous solubility of the derivatives, a crucial physical property for reliable biological testing and formulation development.[8]
Synthesis and Derivatization Strategy
A successful antimicrobial discovery program relies on an efficient and versatile synthetic strategy to generate a library of diverse chemical analogs.
Proposed Synthesis of the Core Scaffold
The synthesis of the parent compound, 2-Methyl-1H-benzo[d]imidazol-5-amine, can be achieved through a standard, high-yielding two-step process starting from commercially available materials.
-
Condensation: Reaction of 4-nitro-o-phenylenediamine with acetic acid under Phillips condensation conditions (refluxing in 4N HCl) cyclizes the structure to form 2-methyl-5-nitro-1H-benzo[d]imidazole.
-
Reduction: The nitro group is then reduced to the primary amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation, to yield the desired 2-Methyl-1H-benzo[d]imidazol-5-amine core.
Library Generation via Derivatization of the 5-Amino Group
The 5-amino group is the primary site for diversification. A library of derivatives can be generated by targeting this group with various electrophilic partners to explore how different physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk, electronics) impact antimicrobial activity. Key proposed reactions include:
-
Acylation: Reaction with various acyl chlorides or anhydrides to produce a series of amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Reductive Amination: A two-step process involving condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
General Protocol for Hydrochloride Salt Formation
To ensure adequate solubility for biological assays, the final purified derivatives should be converted to their hydrochloride salts.
-
Dissolve the purified benzimidazole derivative (free base) in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.[8]
Caption: General workflow for synthesis and derivatization.
Framework for In Vitro Antimicrobial Evaluation
A systematic and reproducible screening cascade is essential for identifying promising lead compounds. The objective is to move from qualitative screening to quantitative determination of antimicrobial potency.
Rationale for Method Selection
While agar diffusion methods (like disk or well diffusion) are useful for initial qualitative screening, they are not ideal for generating the precise data needed for SAR studies.[4][9] Therefore, we mandate the use of broth microdilution, the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) .[4][10] This method is quantitative, more reproducible, and suitable for testing a moderate-to-high number of compounds in a standardized format (e.g., 96-well plates).[11][12]
Recommended Panel of Microorganisms
To assess the spectrum of activity, testing should be performed against a clinically relevant panel of pathogens, including representatives from the notorious "ESKAPE" group, which are leading causes of nosocomial infections and are frequently multidrug-resistant.
-
Gram-positive Bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Enterococcus faecalis.
-
Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.
-
Fungi: Candida albicans.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Compound Preparation: Prepare a stock solution of each hydrochloride derivative in an appropriate solvent (e.g., sterile deionized water or DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls (Critical for Self-Validation):
-
Positive Control: A well with broth and inoculum only (should show robust growth).
-
Negative Control: A well with sterile broth only (should remain clear).
-
Solvent Control: A well with inoculum and the highest concentration of the solvent used to dissolve the compounds (to ensure the solvent itself has no antimicrobial effect).
-
Reference Drug Control: A row with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay's sensitivity.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined by visual inspection or by using a redox indicator like resazurin.
Follow-Up Protocol: Minimum Bactericidal Concentration (MBC) Determination
For compounds showing a potent MIC, it is crucial to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate overnight at 37°C.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Caption: In Vitro Antimicrobial Screening Workflow.
Structure-Activity Relationship (SAR) Analysis
The ultimate goal of generating and testing a library of derivatives is to establish a clear SAR. This allows for the rational design of more potent and selective compounds.
Key Modification Points and Hypotheses
The primary focus will be on the substituent introduced at the 5-amino position. By analyzing the MIC data across the derivative library, we can deduce the influence of various chemical properties.
-
Lipophilicity: Does increasing or decreasing the lipophilicity of the R-group (e.g., by adding alkyl chains vs. polar groups) improve activity against Gram-positive or Gram-negative bacteria? Gram-negative bacteria have an outer membrane that can be a barrier to highly lipophilic compounds.
-
Steric Bulk: How does the size of the R-group affect potency? Large, bulky groups may cause steric hindrance at the target binding site, reducing activity.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluoro-substituted phenyl rings) versus electron-donating groups can significantly alter the electronic properties of the benzimidazole core and its binding interactions.[5]
-
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors in the R-group can provide additional anchoring points at the biological target, potentially increasing affinity and potency.
Data Presentation for SAR Interpretation
All quantitative data must be summarized in a structured table to facilitate direct comparison and analysis.
| Derivative ID | R-Group at 5-Position | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | >128 | >128 | >128 | >128 | >128 |
| 1A | -COCH₃ (Acetyl) | 32 | 32 | 64 | >128 | 64 |
| 1B | -CO-Phenyl | 16 | 16 | 32 | 64 | 32 |
| 1C | -CO-(4-F-Phenyl) | 8 | 8 | 16 | 32 | 16 |
| 2A | -SO₂CH₃ (Mesyl) | 64 | 64 | >128 | >128 | >128 |
| 2B | -SO₂-Phenyl | 32 | 32 | 64 | >128 | 64 |
This table presents hypothetical data for illustrative purposes.
Caption: Key factors influencing Structure-Activity Relationships.
Preliminary Mechanistic Insights
While the primary goal is to identify potent compounds, early insight into the mechanism of action (MOA) can guide lead optimization. Based on established activities of other benzimidazole derivatives, several potential targets can be investigated for the most active compounds.
-
DNA Gyrase Inhibition: Some benzimidazole derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[13][14] This can be tested using commercially available DNA gyrase supercoiling inhibition assays.
-
Inhibition of Cell Division: Certain benzimidazoles target the FtsZ protein, which is critical for bacterial cell division.[15] Inhibition of FtsZ often leads to cell filamentation, which can be observed using light or electron microscopy.
-
Disruption of Membrane Integrity: The effect of lead compounds on bacterial membrane potential and integrity can be assessed using specific fluorescent dyes and flow cytometry.
Conclusion and Future Outlook
This guide presents a structured, comprehensive, and scientifically rigorous pathway for the investigation of 2-Methyl-1H-benzo[d]imidazol-5-amine derivatives as a novel class of antimicrobial agents. By combining efficient synthesis, standardized biological evaluation, and systematic SAR analysis, this framework is designed to rapidly identify lead compounds with potent activity. The most promising derivatives identified through this process would become candidates for further preclinical development, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal infection models, and more detailed mechanistic and resistance development studies. The versatility of the benzimidazole scaffold suggests that this focused exploration holds significant promise in the critical search for the next generation of antimicrobial drugs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a key intermediate in pharmaceutical research and development. Benzimidazole derivatives are of significant interest due to their wide range of biological activities, including their use as anticancer agents and kinase inhibitors.[1][2][3] This protocol outlines a robust and reproducible three-step synthetic pathway, beginning with the readily available starting material, 4-nitro-1,2-phenylenediamine. The methodology emphasizes scientific causality, safety, and validation at each stage, making it suitable for researchers in medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis is executed via a logical three-step sequence designed for efficiency and high purity of the final product. The pathway involves:
-
Phillips-Ladenburg Condensation: Construction of the benzimidazole core by reacting 4-nitro-1,2-phenylenediamine with glacial acetic acid to yield 2-methyl-5-nitro-1H-benzo[d]imidazole.
-
Catalytic Hydrogenation: Selective reduction of the nitro group to an amine, affording the free base 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Salt Formation: Conversion of the synthesized free base into its more stable and water-soluble hydrochloride salt.
The complete reaction scheme is illustrated below:
Figure 1: Overall Synthetic Pathway
4-nitro-1,2-phenylenediamine → 2-methyl-5-nitro-1H-benzo[d]imidazole → 2-Methyl-1H-benzo[d]imidazol-5-amine → this compound
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| 4-nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 99-56-9 | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | ≥99.7% | Fisher Scientific |
| Hydrochloric Acid (4 M) | HCl | 7647-01-0 | Aqueous | VWR |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | ≥99.5% | Merck |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | J.T.Baker |
| Methanol | CH₃OH | 67-56-1 | ACS Grade | Honeywell |
| Palladium on Carbon (10 wt. %) | Pd/C | 7440-05-3 | Johnson Matthey | |
| Hydrogen Gas | H₂ | 1333-74-0 | High Purity | Airgas |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Parr hydrogenation apparatus or H-Cube system
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Experimental Protocols
Step 1: Synthesis of 2-methyl-5-nitro-1H-benzo[d]imidazole
Reaction: 4-nitro-1,2-phenylenediamine + Acetic Acid → 2-methyl-5-nitro-1H-benzo[d]imidazole
This step employs the Phillips-Ladenburg condensation, a classic and reliable method for benzimidazole synthesis.[4] The reaction involves the acylation of one amino group by acetic acid, followed by intramolecular cyclization and dehydration, driven by heat and acidic conditions.[4][5]
Procedure:
-
To a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol, 1.0 eq.).
-
Add 100 mL of 4 M hydrochloric acid. The starting material will form a suspension.
-
Add glacial acetic acid (4.7 mL, 81.6 mmol, 1.25 eq.) to the suspension.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours.
-
Causality Note: The strong acid and high temperature are crucial for overcoming the activation energy of both the initial acylation and the subsequent dehydration to form the aromatic imidazole ring.[4]
-
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material spot should be consumed, and a new, less polar product spot should appear.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 50 mL) to remove residual salts.
-
Dry the product under vacuum at 60 °C to a constant weight. The product, 2-methyl-5-nitro-1H-benzo[d]imidazole, is typically obtained as a yellow to brown solid.
Step 2: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine
Reaction: 2-methyl-5-nitro-1H-benzo[d]imidazole + H₂/Pd-C → 2-Methyl-1H-benzo[d]imidazol-5-amine
This step utilizes catalytic hydrogenation for the clean and efficient reduction of the aromatic nitro group. Palladium on carbon is a highly effective catalyst for this transformation, operating under mild pressure and temperature.[4][6]
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr bottle), dissolve the 2-methyl-5-nitro-1H-benzo[d]imidazole (8.0 g, 45.1 mmol, 1.0 eq.) from Step 1 in 150 mL of methanol.
-
Carefully add 10 wt. % palladium on carbon (400 mg, 5 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry or in the presence of flammable solvents and air. Handle with appropriate care.[4]
-
-
Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 40-50 psi (approx. 3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be confirmed by TLC (Eluent: 10% Methanol in Dichloromethane), where the disappearance of the starting material is observed.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 30 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield 2-Methyl-1H-benzo[d]imidazol-5-amine as a solid, which may have a purplish or off-white appearance.
Step 3: Formation of this compound
Reaction: 2-Methyl-1H-benzo[d]imidazol-5-amine + HCl → this compound
The final step involves converting the free amine into its hydrochloride salt. This is a standard procedure to enhance the compound's stability, crystallinity, and aqueous solubility, which is often desirable for pharmaceutical applications.[2]
Procedure:
-
Dissolve the crude 2-Methyl-1H-benzo[d]imidazol-5-amine (from Step 2) in a minimal amount of hot methanol (approx. 50-70 mL) in a 250 mL flask.
-
Cool the solution to room temperature.
-
Slowly add a 2 M solution of HCl in diethyl ether, or pass dry HCl gas through the solution, while stirring, until the solution becomes acidic (pH ~2) and a precipitate forms.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the final product, this compound, under vacuum to a constant weight.
Quantitative Data Summary
| Step | Starting Material | Reagents | Time (h) | Temp (°C) | Product | Typical Yield |
| 1 | 4-nitro-1,2-phenylenediamine | Acetic Acid, 4 M HCl | 4-6 | 110 | 2-methyl-5-nitro-1H-benzo[d]imidazole | 85-92% |
| 2 | 2-methyl-5-nitro-1H-benzo[d]imidazole | H₂, 10% Pd/C | 2-4 | RT | 2-Methyl-1H-benzo[d]imidazol-5-amine | 90-97% |
| 3 | 2-Methyl-1H-benzo[d]imidazol-5-amine | HCl | 0.5 | RT | 2-Methyl-1H-benzo[d]imidazol-5-amine HCl | >95% |
Synthesis Workflow Visualization
The following diagram illustrates the complete workflow, from initial reaction setup to the isolation of the final product.
Caption: Workflow for the three-step synthesis of the target compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.
-
Corrosive Acids: Concentrated hydrochloric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.[7]
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in an area free from ignition sources.
-
Catalyst Handling: Palladium on carbon (Pd/C) is flammable and can be pyrophoric. Do not allow the dry catalyst to come into contact with organic solvents in the presence of air. Always handle it in an inert atmosphere when possible.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
step-by-step synthesis of substituted benzimidazoles
An Application Guide to the Step-by-Step Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry and drug development.[1][2] Its unique bicyclic framework is remarkably stable, resisting degradation by strong acids, alkalis, and reduction except under harsh conditions.[1][2][3] This inherent stability, combined with its ability to mimic naturally occurring nucleotides like adenine, allows benzimidazole derivatives to interact effectively with various biological macromolecules.[4] Consequently, this scaffold is a cornerstone in a multitude of clinically significant pharmaceuticals, exhibiting a broad spectrum of therapeutic activities including antiulcer, anticancer, antiviral, and antifungal properties.[5][6]
This guide provides an in-depth exploration of key synthetic strategies for constructing substituted benzimidazoles, moving from classical foundational methods to modern, efficient protocols. The focus is not merely on procedural steps but on the underlying chemical logic, empowering researchers to select and adapt these methods for their specific molecular targets.
Method 1: The Phillips-Ladenburg Condensation (Carboxylic Acid Route)
This is the quintessential and one of the most widely utilized methods for preparing 2-substituted benzimidazoles.[7] The strategy involves the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or nitrile).[4][7] The reaction is typically driven by heat in the presence of a strong acid, which serves as both a catalyst and a dehydrating agent to facilitate the crucial cyclization step.[7][8][9]
Causality and Mechanism
The reaction proceeds via two key stages. First, the more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, forming an N-acyl intermediate after dehydration. Second, under acidic conditions, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclized intermediate. A final dehydration step eliminates a molecule of water to yield the aromatic benzimidazole ring. Using a strong dehydrating agent like polyphosphoric acid (PPA) or refluxing in 4M HCl is critical to drive the equilibrium toward the final product.[8][9]
Caption: Mechanism of the Phillips-Ladenburg Condensation.
Detailed Laboratory Protocol: Synthesis of 2-Methyl-1H-benzimidazole
This protocol details the synthesis using acetic acid as the carboxylic acid source.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and 4M HCl (60 mL).
-
Reagent Addition: Add glacial acetic acid (0.1 mol, 6.0 g) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of 10% NaOH solution with constant stirring until the solution is just alkaline (test with litmus paper). The product will precipitate out of the solution.[11]
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 2-methyl-1H-benzimidazole.[10][12]
-
Drying & Characterization: Dry the purified crystals in an oven at 60-70°C. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H-NMR).[13]
Method 2: One-Pot Condensation with Aldehydes
The condensation of o-phenylenediamines with aldehydes is a highly efficient and atom-economical one-pot method for synthesizing a wide variety of 2-substituted benzimidazoles.[8][14] This approach differs from the carboxylic acid route as it involves an oxidative cyclization step. The initial condensation forms a Schiff base, which then cyclizes and must be oxidized to form the final aromatic product.[15]
Causality and Mechanism
The reaction is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine on the aldehyde carbonyl, forming a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon to form a dihydrobenzimidazole intermediate. The final and crucial step is the oxidation of this intermediate to the stable, aromatic benzimidazole. This oxidation can be achieved using various oxidants, or even atmospheric oxygen, often facilitated by a catalyst.[16][17]
References
- 1. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Modern Approaches to Benzimidazole Synthesis: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ijariie.com [ijariie.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 12. asianpubs.org [asianpubs.org]
- 13. ijnrd.org [ijnrd.org]
- 14. cjm.ichem.md [cjm.ichem.md]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. Benzimidazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Efficient Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride via Microwave-Assisted Cyclocondensation
An Application Note and Protocol
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a key intermediate in pharmaceutical research and development.[1] By leveraging microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, while simultaneously improving product yield and purity compared to conventional heating methods.[2][3] The protocol involves the direct cyclocondensation of 1,2,4-triaminobenzene dihydrochloride with acetic acid, which serves as both a reactant and a solvent. This document provides a comprehensive, step-by-step guide intended for researchers, chemists, and professionals in drug discovery and process development, offering field-proven insights into the causality of experimental choices and ensuring a reproducible, self-validating methodology.
Introduction and Scientific Context
The benzimidazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[2][4][5] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][5] Specifically, 2-Methyl-1H-benzo[d]imidazol-5-amine is a critical building block for creating more complex molecules, such as VEGFR-2 kinase inhibitors for cancer therapy.[6]
Traditional synthetic routes to benzimidazoles often rely on the Phillips condensation, which typically requires prolonged heating in harsh acidic media, leading to extended reaction times and often, the formation of undesirable byproducts.[7][8] The advent of microwave-assisted synthesis has revolutionized this field by offering a green, efficient, and rapid alternative.[2][3] Microwave irradiation directly and efficiently heats polar molecules, resulting in uniform, superheated conditions that dramatically accelerate reaction rates, often leading to cleaner reaction profiles and higher yields.[2]
This guide provides an optimized protocol that harnesses these advantages for the synthesis of this compound, designed for ease of execution and scalability.
Reaction Principle and Workflow
The synthesis proceeds via an acid-catalyzed intramolecular cyclocondensation. 1,2,4-Triaminobenzene dihydrochloride reacts with acetic acid. Under microwave irradiation, the acetic acid acts as both the solvent and the source of the C2-methyl group. The elevated temperature and pressure achieved within the sealed microwave vessel facilitate the rapid dehydration and ring closure to form the stable benzimidazole ring system. The final product is isolated as the hydrochloride salt, which enhances stability and simplifies handling.
Caption: High-level overview of the synthetic transformation.
Detailed Experimental Protocol
Materials and Equipment
Table 1: Reagent Specifications
| Reagent Name | Molecular Formula | CAS No. | M.W. ( g/mol ) | Grade |
| 1,2,4-Triaminobenzene dihydrochloride | C₆H₁₁Cl₂N₃ | 615-47-4 | 196.08 | ≥98% Purity |
| Glacial Acetic Acid | C₂H₄O₂ | 64-19-7 | 60.05 | ACS Grade, ≥99.7% |
| Ethanol (200 Proof) | C₂H₆O | 64-17-5 | 46.07 | Anhydrous |
| Diethyl Ether | C₄H₁₀O | 60-29-7 | 74.12 | Anhydrous, ACS |
Equipment:
-
Monowave or multi-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 20 mL microwave process vials with snap caps/septa
-
Magnetic stir bars (Teflon-coated)
-
Analytical balance (± 0.1 mg)
-
Rotary evaporator with vacuum pump and cold trap
-
Büchner funnel, filter flask, and filter paper (Whatman No. 1 or equivalent)
-
Standard laboratory glassware (beakers, graduated cylinders, round-bottom flasks)
Step-by-Step Synthesis Procedure
Caption: Detailed experimental workflow from preparation to drying.
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial. Add 1,2,4-triaminobenzene dihydrochloride (1.00 g, 5.10 mmol).
-
Reagent Addition: In a certified fume hood, carefully add 5.0 mL of glacial acetic acid to the vial. The acid acts in significant excess to serve as the solvent.
-
Microwave Irradiation: Securely cap the vial. Place it into the microwave synthesizer cavity. Program the instrument with the following parameters:
-
Temperature: 150 °C (use a ramp time of 2 minutes)
-
Hold Time: 15 minutes at temperature
-
Maximum Power: 200 W
-
Stirring: High (600 RPM)
-
-
Cooling and Depressurization: After the irradiation cycle is complete, allow the vial to cool to below 40°C using the instrument's compressed air cooling system before carefully removing it from the cavity.
-
Solvent Removal: Uncap the vial and transfer the dark reaction mixture to a 50 mL round-bottom flask. Remove the excess acetic acid under reduced pressure using a rotary evaporator (water bath temperature at 50-60°C). A viscous, dark residue should remain.
-
Product Precipitation and Washing:
-
Allow the flask to cool to room temperature. Add 15 mL of cold anhydrous ethanol and triturate the residue with a spatula until a fine precipitate forms.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with two portions of cold anhydrous ethanol (5 mL each) and two portions of anhydrous diethyl ether (10 mL each). This removes residual acid and other soluble impurities.
-
-
Drying: Transfer the off-white to light-tan solid to a pre-weighed vial and dry under high vacuum for at least 4 hours to obtain the final product.
Results, Discussion, and Validation
Expected Outcome
Table 2: Typical Product Characteristics
| Parameter | Expected Result |
| Product Name | 2-Methyl-1H-benzo[d]imidazol-5-amine HCl |
| Appearance | Off-white to light tan crystalline solid |
| Yield | 85–95% |
| Purity (by ¹H NMR) | >95% |
| Melting Point | >300 °C (decomposes) |
Rationale for Methodological Choices (Trustworthiness & Expertise)
-
Why Microwave Heating? The primary advantage is speed. The direct coupling of microwave energy with the polar acetic acid solvent allows for extremely rapid and uniform heating to temperatures well above its atmospheric boiling point (due to the sealed vessel).[2][3] This provides the activation energy for the cyclodehydration reaction much more efficiently than conventional heating, collapsing a multi-hour reflux into a 15-minute procedure.[9]
-
Why Acetic Acid? Acetic acid serves a dual role. It is the solvent for the reaction and, more importantly, the "C1" electrophile that, after condensation with the diamine, becomes the C2 carbon and the attached methyl group of the benzimidazole ring. Its use as a solvent ensures it is present in vast excess, driving the reaction to completion according to Le Châtelier's principle.
-
Why a Hydrochloride Salt? The starting material is a dihydrochloride salt, and the reaction is run in an acidic medium. The final product retains a protonated amine group, forming a stable hydrochloride salt. Amine salts are often more crystalline, less susceptible to air oxidation, and easier to handle than the corresponding free base.[10]
-
Self-Validating Purification: The purification process is designed to be robust without requiring chromatography. The desired product is highly polar and sparingly soluble in ethanol, especially when cold. In contrast, any unreacted starting material or mono-acylated intermediates have different solubility profiles. The final wash with non-polar diethyl ether removes residual ethanol and ensures the product is thoroughly dry.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include distinct peaks for the aromatic protons, a singlet for the C2-methyl group (around 2.5-2.7 ppm), and broad signals for the amine and imidazole N-H protons.[11]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of signals for the aromatic carbons and a characteristic upfield signal for the methyl carbon.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
FT-IR (ATR): Key vibrational bands would include N-H stretching in the 3400-3200 cm⁻¹ region and C=N stretching around 1630 cm⁻¹.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the production of this compound. The protocol is rapid, high-yielding, and employs a simple, non-chromatographic purification, making it highly suitable for applications in medicinal chemistry and drug discovery where rapid access to key intermediates is essential.[3][12]
References
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Conventional Heating Methods for Benzimidazole Synthesis: An Application Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous clinically significant drugs and functional materials.[1][2] Its synthesis has been a subject of extensive research, with conventional heating methods remaining fundamental and widely practiced techniques in many laboratories. This guide provides an in-depth exploration of these classical thermal approaches, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in the successful synthesis of benzimidazole derivatives.
I. Introduction to Conventional Benzimidazole Synthesis
Conventional synthesis of benzimidazoles primarily involves the cyclocondensation of o-phenylenediamines with either carboxylic acids (or their derivatives) or aldehydes.[3] These methods, while often requiring higher temperatures and longer reaction times compared to modern techniques like microwave irradiation, are well-established, scalable, and utilize readily available reagents and standard laboratory equipment.[4][5] Understanding the principles and nuances of these thermal methods is crucial for process development, optimization, and scale-up.
The two most prominent conventional heating methods are the Phillips-Ladenburg synthesis (utilizing carboxylic acids) and the Weidenhagen synthesis (employing aldehydes).[6][7] Both pathways rely on the formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration to afford the stable benzimidazole ring system.[8]
II. The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction is a robust and versatile method for preparing 2-substituted benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions with heating.[6][9] The acid catalyst facilitates both the initial amide formation and the subsequent cyclodehydration.
Mechanistic Considerations
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the amide carbonyl, and a final dehydration step lead to the formation of the benzimidazole ring.
Caption: Workflow for the Phillips-Ladenburg benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol details the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzoic acid using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good mixing and heating (approximately 5-10 times the weight of the reactants).
-
Heat the reaction mixture to 180-200°C with continuous stirring for 4-5 hours.[10] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-1H-benzimidazole.
III. The Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction offers an alternative route to 2-substituted benzimidazoles through the condensation of o-phenylenediamines with aldehydes.[6] This method often requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic product.[11]
Mechanistic Considerations
The reaction begins with the formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to a 1,2-dihydro-1H-benzimidazole intermediate. The final step is the oxidation of this intermediate to the aromatic benzimidazole. Various oxidizing agents can be employed, or in some cases, atmospheric oxygen can suffice.[6]
Caption: Workflow for the Weidenhagen benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole
This protocol describes the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole from o-phenylenediamine and 4-chlorobenzaldehyde using p-toluenesulfonic acid (p-TsOH) as a catalyst.[8]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with a Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add o-phenylenediamine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), a catalytic amount of p-TsOH (e.g., 0.1 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-3 hours).[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
IV. Comparative Data of Conventional Heating Methods
The choice of synthetic method can significantly impact reaction parameters. The following table summarizes typical conditions and outcomes for the conventional synthesis of benzimidazoles.
| Precursors | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine, Benzoic Acid | PPA | - | 180-200 | 5 | ~70 | [10] |
| o-Phenylenediamine, 4-Aminobenzoic Acid | PPA | Xylene | Reflux | 6 | 51 | [6] |
| o-Phenylenediamine, Aromatic Acids | NH₄Cl | Ethanol | 80-90 | - | 72-90 | [6] |
| o-Phenylenediamine, Formic Acid | - | - | Reflux | - | - | [5] |
| o-Phenylenediamine, Aldehydes | p-TsOH | Toluene | Reflux | 2-3 | High | [8] |
| o-Phenylenediamine, Aldehydes | L-Proline | Water | Reflux | - | Good to Excellent | [12] |
| o-Phenylenediamine, 4-Chlorobenzaldehyde | tert-Butyl nitrite | THF | 25 | 0.5 | 80 | [6] |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction scale.
V. Concluding Remarks for the Practicing Scientist
While newer technologies offer accelerated reaction times, conventional heating methods for benzimidazole synthesis remain highly relevant due to their simplicity, scalability, and the vast body of literature supporting their application.[4][13] The Phillips-Ladenburg and Weidenhagen reactions are foundational transformations that every organic and medicinal chemist should be familiar with.
Successful synthesis using these methods hinges on careful control of reaction parameters, particularly temperature and the choice of catalyst and solvent. For the Phillips-Ladenburg reaction, strong acids like PPA are effective but require careful handling and work-up procedures.[10] The Weidenhagen reaction often benefits from catalysts that can also facilitate the final oxidation step.
By understanding the underlying mechanisms and following well-established protocols, researchers can reliably synthesize a diverse array of benzimidazole derivatives, paving the way for further discoveries in drug development and materials science.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijrar.org [ijrar.org]
- 13. sphinxsai.com [sphinxsai.com]
Application Note: A Validated HPLC Method for Purity Determination of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related impurities of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique in the pharmaceutical industry.[1][2] The protocol herein is designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures, ensuring its suitability for its intended purpose in a regulated environment.[3][4][5]
Introduction: The Rationale for Method Development
This compound, as a member of the benzimidazole class of compounds, is of significant interest in drug discovery and development. Benzimidazole derivatives are known to possess a wide range of biological activities.[6][7] The purity of such an intermediate can directly impact the impurity profile of the final API, making a reliable analytical method for its quality control indispensable.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][8] This application note provides a comprehensive guide for researchers and quality control analysts, moving beyond a simple recitation of steps to explain the scientific reasoning behind the chosen parameters, thereby empowering the user to understand, implement, and troubleshoot the method effectively.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.[2][8]
-
Structure: this compound is a heterocyclic aromatic amine. The benzimidazole core provides a chromophore suitable for UV detection. The presence of the amine group and the hydrochloride salt form indicates good aqueous solubility, making it amenable to reversed-phase HPLC.
-
Solubility: The hydrochloride salt form is expected to be soluble in polar solvents like water and methanol. A mixture of water and an organic solvent like methanol or acetonitrile is a suitable diluent, ensuring compatibility with the mobile phase.[8]
-
UV Absorbance: The benzimidazole ring system typically exhibits strong UV absorbance. While a specific λmax for this molecule is not readily published, related benzimidazole structures show significant absorbance between 254 nm and 290 nm.[9][10] A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength for detection that maximizes sensitivity for the main component and any potential impurities. For this method, a wavelength of 280 nm is proposed as a starting point, offering a good balance of sensitivity and selectivity.
HPLC Method Parameters and Rationale
The following HPLC method was developed to provide optimal separation of 2-Methyl-1H-benzo[d]imidazol-5-amine from its potential process-related impurities and degradation products. Reversed-phase chromatography is the chosen mode as it is well-suited for the analysis of polar to moderately non-polar organic molecules.[11][12]
| Parameter | Condition | Rationale |
| Instrument | HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector | Standard equipment providing the necessary control and detection capabilities. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase providing good retention for benzimidazole derivatives. The column dimensions offer a good balance between resolution, analysis time, and solvent consumption.[11][12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifier, improving peak shape for basic compounds like amines by minimizing tailing and ensuring consistent ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. TFA is included to maintain a consistent pH and ionic environment. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detector | UV/PDA at 280 nm | Provides high sensitivity for the benzimidazole chromophore. A PDA detector is recommended for assessing peak purity and identifying co-eluting impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Experimental Protocols
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the accurate detection of impurities.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the generated data, as stipulated by ICH guidelines.[13]
-
Procedure: Inject the Standard Solution (0.1 mg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Perform the System Suitability Test as described in section 4.2.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
Data Analysis and Calculations
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation of % Purity:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Calculation of % Impurity:
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Method Validation Principles (ICH Q2(R1))
A full validation of this method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard are prepared and injected, and the peak areas are plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, this is typically 80% to 120% of the test concentration.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The RSD for precision studies should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Workflow and Logic Diagram
The logical flow of the analytical process, from sample receipt to final purity determination, is crucial for ensuring a systematic and error-free execution.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the purity determination of this compound. The detailed protocol, coupled with the rationale behind the experimental choices and adherence to ICH validation principles, ensures that this method is robust, reliable, and suitable for implementation in a pharmaceutical quality control setting. By following the outlined procedures, researchers and analysts can confidently assess the purity of this important chemical intermediate, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Monitoring Reactions of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride using Thin-Layer Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of TLC, step-by-step experimental procedures, and critical insights into data interpretation and troubleshooting. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for reliable reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the assessment of product purity.[1][2] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for this purpose.[3] This application note specifically addresses the monitoring of reactions involving this compound, a key building block in the synthesis of various biologically active benzimidazole derivatives.[4][5]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] Reactions involving this compound, such as acylations, alkylations, or condensations, can be efficiently monitored by TLC to optimize reaction conditions and ensure the desired outcome.
Foundational Principles of Thin-Layer Chromatography
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[6][7][8]
-
The Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing such as glass, aluminum, or plastic.[6][8] For the analysis of amines like 2-Methyl-1H-benzo[d]imidazol-5-amine, silica gel is a common choice.
-
The Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[6]
-
Separation: As the mobile phase ascends, it carries the components of the spotted sample at different rates. This separation is governed by the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase.[6][9] Generally, more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[6][9] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value.[10]
The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:[11][12][13]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[9]
Experimental Protocol: TLC Monitoring of a Representative Reaction
This section details a step-by-step protocol for monitoring a representative reaction: the acylation of this compound with an acyl chloride to form the corresponding amide.
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
-
Forceps
-
Pencil
-
This compound (Starting Material, SM)
-
Acyl chloride (Reagent)
-
Reaction solvent (e.g., Dichloromethane, DCM)
-
TLC mobile phase (e.g., Ethyl acetate/Hexane mixture)
-
Visualization agent (e.g., Iodine chamber or Potassium permanganate stain)
Step-by-Step Methodology
Step 1: Preparation of the TLC Plate Handle the TLC plate carefully by the edges to avoid contaminating the surface.[14] Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.[14] Mark three lanes on this line for spotting: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (Rxn).[15]
Step 2: Preparation of the Developing Chamber Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[14] Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.[7] Cover the chamber with the lid and allow it to equilibrate for a few minutes.
Step 3: Spotting the TLC Plate
-
Lane 1 (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). Using a capillary tube, apply a small spot of this solution onto the first mark on the origin line. The spot should be as small and concentrated as possible.[9]
-
Lane 2 (Co - Co-spot): On the middle mark, first spot the starting material as described above. Then, carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[2]
-
Lane 3 (Rxn): Using a clean capillary tube, take an aliquot of the reaction mixture and spot it on the third mark.[2]
Step 4: Developing the TLC Plate Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[14] Ensure that the origin line is above the level of the mobile phase.[14] Close the chamber and allow the solvent front to move up the plate undisturbed.[14]
Step 5: Completion of Development and Visualization Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[14] Allow the plate to air dry completely.
Visualize the separated spots using a non-destructive method first, such as a UV lamp.[16] Circle any visible spots with a pencil.[14] If the compounds are not UV-active or for further confirmation, a destructive visualization method can be used, such as placing the plate in an iodine chamber or dipping it into a suitable staining solution.[16][17]
Workflow Diagram
Caption: Workflow for TLC Monitoring of a Chemical Reaction.
Data Interpretation and Analysis
The progress of the reaction can be determined by observing the changes in the TLC plate over time.
-
t = 0 (Start of reaction): The reaction mixture lane (Rxn) should show a prominent spot corresponding to the starting material.
-
During the reaction: A new spot, corresponding to the product, will appear in the reaction mixture lane. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase as the reaction proceeds.[18]
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
| Time Point | Observation on TLC Plate (Rxn Lane) | Interpretation |
| 0 min | Strong spot for Starting Material (SM), no Product (P) spot. | Reaction has not yet started. |
| 30 min | Faint spot for P, strong spot for SM. | Reaction is in progress. |
| 60 min | Spots for P and SM are of similar intensity. | Reaction is approximately 50% complete. |
| 120 min | Strong spot for P, faint or no spot for SM. | Reaction is nearing or has reached completion. |
Rf Value Calculation Example: If the solvent front traveled 8 cm and a product spot traveled 4 cm from the origin: Rf = 4 cm / 8 cm = 0.5
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated; sample is not fully dissolved. | Dilute the sample; ensure the sample is fully dissolved before spotting. |
| Spots remain at the origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Irregular solvent front | The edge of the TLC plate is touching the filter paper; the bottom of the plate is not level in the chamber. | Reposition the plate in the chamber. |
| No spots are visible | Compound is not UV-active; concentration is too low. | Use a chemical stain for visualization; spot a more concentrated sample. |
Visualization of the Monitoring Process
The logical progression of a reaction as monitored by TLC can be visualized as follows:
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. microbenotes.com [microbenotes.com]
- 8. 薄層クロマトグラフィー [sigmaaldrich.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. proprep.com [proprep.com]
- 13. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How To [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride by Recrystallization
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This application note provides a comprehensive guide to the purification of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride via recrystallization, a robust and scalable technique for achieving high purity. The principles and protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1][2] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Understanding the Analyte: this compound
This compound is a salt of an aromatic amine. The benzimidazole core imparts a degree of aromaticity and potential for hydrogen bonding, while the amine group provides basicity. The hydrochloride salt form generally increases the polarity and water solubility of the molecule compared to its freebase form. The selection of an appropriate recrystallization solvent is therefore critical and must take these structural features into account.
Solvent System Selection: The Rationale
For polar, salt-like organic compounds such as amine hydrochlorides, a mixed solvent system is often more effective than a single solvent.[3] Based on the known solubility of benzimidazole derivatives in alcohols, a primary solvent in which the compound is soluble is paired with a secondary solvent (an "anti-solvent") in which the compound is less soluble.[4][5]
For this protocol, we will utilize a mixed solvent system of Methanol and Isopropyl Acetate .
-
Methanol (Primary Solvent): As a polar protic solvent, methanol is an excellent choice for dissolving the polar this compound, especially upon heating.
-
Isopropyl Acetate (Anti-Solvent): This solvent of medium polarity will decrease the solubility of the polar hydrochloride salt as it is added to the methanolic solution, promoting crystallization as the solution cools.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Isopropyl Acetate (ACS grade or higher)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of methanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The goal is to dissolve the solid completely. Add more methanol in small increments (2-3 mL at a time) if necessary to achieve full dissolution at near-boiling temperature. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 0.1-0.2 g) to the solution. The activated carbon will adsorb the colored impurities.
-
Gently reheat the solution to boiling for 5-10 minutes with continuous stirring.
-
-
Hot Filtration:
-
This step is crucial to remove any insoluble impurities and the activated carbon (if used).
-
Pre-heat a clean 500 mL Erlenmeyer flask and a glass funnel with a small amount of hot methanol. This prevents premature crystallization of the product on the cold surfaces.
-
Place a fluted filter paper in the funnel and place it on top of the pre-heated flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
-
Inducing Crystallization:
-
Re-heat the clear, filtered solution to boiling.
-
While stirring, slowly add isopropyl acetate dropwise to the hot methanolic solution until the solution becomes faintly cloudy (turbid). This point of initial turbidity is the saturation point.
-
To ensure the formation of well-defined crystals, add a few drops of hot methanol back into the solution until the cloudiness just disappears.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation and recovery.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropyl acetate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropyl acetate to remove any residual mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent for washing to avoid re-dissolving the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Transfer the crystalline product to a pre-weighed watch glass and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Purity Assessment
The purity of the this compound should be assessed both before and after recrystallization to validate the effectiveness of the protocol. High-Performance Liquid Chromatography (HPLC) is a highly recommended analytical technique for this purpose.
Table 1: Hypothetical Purity Data
| Sample | Appearance | Melting Point (°C) | Purity by HPLC (%) |
| Crude Material | Light brown to off-white powder | 245-252 | 95.2 |
| Recrystallized Product | White to off-white crystalline solid | 255-258 | >99.5 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Isopropyl acetate is flammable. Keep away from open flames and other ignition sources.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Discussion and Expected Outcomes
This recrystallization protocol is expected to yield this compound with a significant increase in purity. The removal of colored impurities by activated carbon and soluble impurities through the crystallization process should result in a white to off-white crystalline product. The melting point of the purified material should be sharp and within the expected range for the pure compound. A typical recovery yield for a well-executed recrystallization is in the range of 70-90%, depending on the initial purity of the crude material.
References
column chromatography protocol for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
Application Note & Protocol
Strategic Purification of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride via Modified Column Chromatography
Introduction: The Purification Challenge
2-Methyl-1H-benzo[d]imidazol-5-amine is a key structural motif in medicinal chemistry and materials science. It is frequently synthesized and isolated as a hydrochloride (HCl) salt to improve its stability and handling. However, this salt form presents a significant challenge for purification by standard normal-phase column chromatography. The high polarity and ionic nature of the hydrochloride salt lead to very strong interactions with the polar silica stationary phase, often resulting in poor mobility, significant peak tailing, or complete retention on the column.[1][2]
This document provides a comprehensive, two-stage protocol for the efficient purification of this compound. The core strategy involves the in-situ conversion of the salt to its more chromatographically amenable free base form, followed by a carefully optimized column chromatography procedure designed to mitigate the inherent basicity of the amine. This method is tailored for researchers requiring high-purity material for downstream applications.
Principle of the Method: A Two-Stage Strategy
The protocol is logically divided into two essential parts:
-
Stage 1: Neutralization and Extraction. The hydrochloride salt is first neutralized with a mild aqueous base. This deprotonates the amine, converting the ionic salt into the neutral, organic-soluble "free base." This form is significantly less polar and suitable for silica gel chromatography.
-
Stage 2: Modified Normal-Phase Chromatography. The resulting free base, while neutral, still possesses basic lone pairs on its nitrogen atoms that can interact strongly with acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4] This interaction leads to non-ideal chromatographic behavior. To overcome this, the mobile phase is modified with a small quantity of a competing base, such as triethylamine (TEA) or ammonia. This additive effectively "masks" the acidic sites on the silica, ensuring a sharp, symmetrical elution of the target compound.[4][5]
This two-stage approach ensures both the successful elution of the compound and high-resolution separation from non-basic impurities.
Stage 1 Protocol: Conversion of HCl Salt to Free Base
This procedure details the quantitative conversion of the salt to its free base and its extraction from the aqueous medium.
3.1. Materials & Reagents
-
Crude this compound
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, standard glassware
-
Rotary evaporator
3.2. Step-by-Step Procedure
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask. If solubility is low, gentle warming or the addition of a small amount of methanol may be required.
-
Basification: Cool the solution to room temperature. Slowly add saturated NaHCO₃ solution while stirring until gas evolution (CO₂) ceases and the pH of the aqueous layer is confirmed to be >8 using pH paper.
-
Scientist's Note: This step is critical. The pH must be sufficiently basic to ensure complete deprotonation of the amine hydrochloride. Sodium bicarbonate is a mild base suitable for this purpose; for more stubborn salts, 1M Na₂CO₃ can be used.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (DCM or EtOAc). The free base is more soluble in the organic phase.
-
Expert Tip: Perform three smaller extractions rather than one large one to maximize recovery. Check for complete extraction by taking a small spot from the final aqueous layer for TLC analysis.
-
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer once with deionized water and once with brine. The brine wash helps to break any emulsions and removes residual water.
-
Drying & Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄. Gravity filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as a solid or oil.
Stage 2 Protocol: Modified Column Chromatography
With the crude free base in hand, this protocol outlines the purification using silica gel chromatography with a base-modified eluent.
4.1. Materials & Reagents
-
Crude 2-Methyl-1H-benzo[d]imidazol-5-amine free base
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade
-
Mobile Phase Modifier: Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Chromatography column, collection tubes, standard glassware
4.2. Preliminary TLC Analysis Before packing the column, determine the optimal solvent system using TLC.
-
Prepare a stock solution of your crude free base in DCM or MeOH.
-
Test various solvent systems. A good starting point for benzimidazoles is DCM with a small percentage of MeOH. For example, test 98:2, 95:5, and 90:10 (DCM:MeOH).
-
Crucially, add ~0.5-1% TEA to your TLC developing chamber solvent. This mimics the conditions in the column and prevents streaking.
-
The ideal solvent system will give your target compound an Rf value of 0.25-0.35 . This ensures good separation and a reasonable elution time from the column.
4.3. Column Preparation (Wet Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 100% DCM + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it until the packed bed is stable.
4.4. Sample Loading
-
Wet Loading: Dissolve the crude free base in a minimal amount of DCM. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): If the compound has low solubility in the initial eluent, dissolve it in a polar solvent (e.g., DCM or acetone), add a small amount of silica gel (~1-2 times the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[5][6] Dry loading prevents the sample from crashing out of solution and ensures a narrow, even starting band, leading to better separation.
4.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting with the starting solvent mixture (e.g., 98:2 DCM:MeOH + 1% TEA).
-
If impurities are less polar, they will elute first. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol to elute your target compound.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Once the desired product is identified in the fractions, combine all pure fractions into a round-bottom flask.
4.6. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and will be removed along with the eluent.
-
The result is the purified 2-Methyl-1H-benzo[d]imidazol-5-amine free base.
Summary of Key Purification Parameters
| Parameter | Recommended Material/Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard, cost-effective polar stationary phase for normal-phase chromatography.[7] |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) Gradient | A versatile solvent system that allows for a wide polarity range, suitable for many nitrogen-containing heterocycles.[6] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing and irreversible adsorption of the basic amine product.[3][4] |
| Sample Loading | Dry Loading | Ensures a narrow starting band and prevents precipitation of the sample at the top of the column, leading to superior separation.[5] |
| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid analysis of fractions to identify those containing the pure product. |
Workflow Visualization
Caption: Workflow for the purification of 2-Methyl-1H-benzo[d]imidazol-5-amine HCl.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound streaks on TLC/Column | Insufficient basic modifier. | Ensure 0.5-1% TEA is present in both the TLC chamber and the column eluent. |
| Compound does not move from the baseline | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (Methanol) in your eluent. |
| Poor separation from a close-running impurity | Inappropriate solvent system or gradient. | Try a different solvent system (e.g., Hexane/Ethyl Acetate + TEA). Run a shallower, slower gradient during elution. |
| Product yield is low | Incomplete extraction from aqueous layer. Irreversible adsorption on the column. | Ensure pH was >8 during extraction. Confirm that TEA was used in the column to prevent loss on the stationary phase. |
References
Application Notes & Protocols: Strategic Derivatization of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride for High-Throughput Biological Screening
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for the strategic derivatization of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a versatile starting material for generating diverse chemical libraries. We present detailed, field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, complete with mechanistic insights and characterization guidelines. The objective is to empower researchers in drug discovery to efficiently synthesize and evaluate novel benzimidazole derivatives for biological screening.
Introduction: The Benzimidazole Core in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, possesses a unique ability to interact with a multitude of biological targets.[2][3] Its rigid, planar structure and rich electronic environment make it a "privileged scaffold" in drug design. Molecules built around this core have demonstrated efficacy as kinase inhibitors, DNA minor groove binders, and antagonists for various receptors.[5][6]
2-Methyl-1H-benzo[d]imidazol-5-amine serves as an ideal starting point for library synthesis. The primary aromatic amine at the C-5 position is a highly reactive handle for introducing a wide array of functional groups, allowing for systematic exploration of the structure-activity relationship (SAR). This guide focuses on three robust and versatile derivatization strategies to modify this key position, thereby altering the compound's steric, electronic, and physicochemical properties to probe interactions with biological targets.
Core Chemical Principles & Pre-reaction Considerations
The primary site for derivatization on 2-Methyl-1H-benzo[d]imidazol-5-amine is the exocyclic amine at the 5-position. The starting material is supplied as a hydrochloride salt to improve stability and solubility. Before initiating any reaction, the free amine must be liberated by the addition of a suitable base. This is a critical step, as the protonated ammonium salt is not nucleophilic.
The choice of base is dictated by the reaction conditions. For reactions that generate acidic byproducts (e.g., HCl from acyl or sulfonyl chlorides), a stoichiometric amount of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to both neutralize the starting material and scavenge the acid produced.
Caption: Overall workflow for derivatization and screening.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: N-Acylation via Acid Chlorides
Principle: This reaction forms a stable amide linkage, introducing a hydrogen bond donor/acceptor moiety and a potentially diverse R-group. Amides are prevalent in pharmaceuticals and can significantly influence molecular conformation and receptor binding.
Caption: N-Acylation reaction scheme.
Materials:
-
This compound
-
Benzoyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 183.6 mg).
-
Suspend the solid in anhydrous DCM (10 mL).
-
Add triethylamine (2.5 mmol, 0.35 mL) to the suspension and stir for 15 minutes at room temperature. The mixture should become a clear solution as the free amine is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 mmol, 0.13 mL) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.[7]
Causality Behind Choices:
-
Base: TEA is used in excess to neutralize both the hydrochloride salt and the HCl generated from the acyl chloride, driving the reaction to completion.
-
Solvent: DCM is an excellent choice as it is relatively non-polar and unreactive, and it facilitates easy removal post-reaction.
-
Temperature: The initial cooling to 0 °C controls the initial exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.
Protocol 2: N-Sulfonylation via Sulfonyl Chlorides
Principle: The sulfonamide group is a key bioisostere for amides and carboxylic acids, often enhancing metabolic stability and cell permeability.[8] This derivatization is a critical strategy for modulating the pharmacokinetic profile of a lead compound.
Caption: N-Sulfonylation reaction scheme.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)
-
Pyridine, anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask, dissolve this compound (1.0 mmol, 183.6 mg) in anhydrous pyridine (5 mL). Stir until a homogenous solution is formed.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 mmol, 210 mg) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography.
Causality Behind Choices:
-
Solvent/Base: Pyridine serves as both the solvent and the base. Its basicity is sufficient to deprotonate the starting material and neutralize the generated HCl. It also acts as a nucleophilic catalyst.
-
Washing: The 1M HCl wash is crucial for removing the high-boiling point pyridine from the organic layer by converting it into its water-soluble pyridinium hydrochloride salt.
Protocol 3: Reductive Amination via Carbonyl Compounds
Principle: Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a more flexible and often more basic secondary amine.[9] This reaction introduces diverse alkyl and aryl substituents in a highly efficient one-pot procedure.
Caption: Reductive Amination reaction scheme.
Materials:
-
This compound
-
Benzaldehyde (or other desired aldehyde/ketone)
-
Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃
-
1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add this compound (1.0 mmol, 183.6 mg), the carbonyl compound (e.g., benzaldehyde, 1.2 mmol, 0.12 mL), and anhydrous DCE (10 mL).
-
Add TEA (1.1 mmol, 0.15 mL) to liberate the free amine and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Causality Behind Choices:
-
Reducing Agent: STAB is the reagent of choice because it is a mild and selective hydride donor that readily reduces the iminium ion intermediate formed in situ but is slow to reduce the starting aldehyde or ketone.[9] This selectivity is key to the success of the one-pot reaction.
-
pH: The reaction is self-catalyzing as the acetic acid byproduct from STAB helps maintain a weakly acidic environment, which is optimal for the formation of the iminium ion intermediate. The initial addition of TEA ensures the free amine is available to start the reaction.
Data Summary & Characterization
A diverse library can be rapidly synthesized using the protocols above. The expected outcomes and key characterization signatures are summarized below.
| Derivatization | Example Reagent | Key Functional Group | Typical Yield | Key Spectroscopic Signatures (¹H NMR / IR) |
| N-Acylation | Benzoyl Chloride | Amide | 70-95% | New N-H singlet (δ 8-10 ppm); C=O stretch (~1660 cm⁻¹) |
| N-Sulfonylation | Tosyl Chloride | Sulfonamide | 65-90% | New N-H singlet (δ 9-11 ppm); S=O stretches (~1340, 1160 cm⁻¹) |
| Reductive Amination | Benzaldehyde | Secondary Amine | 60-85% | New N-H singlet (δ 4-6 ppm), new benzylic CH₂ singlet (~4.3 ppm) |
Yields are estimates and will vary based on the specific substrate and purification efficiency.
Characterization Notes:
-
TLC: Use a mobile phase such as Ethyl Acetate/Hexane or DCM/Methanol to monitor reaction progress.
-
NMR (¹H, ¹³C): Provides definitive structural confirmation. The disappearance of the primary -NH₂ signal and the appearance of new signals corresponding to the added moiety are key indicators.[10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.[11][12]
-
Infrared Spectroscopy (IR): Useful for confirming the formation of key functional groups like amide C=O or sulfonamide S=O bonds.[3]
Conclusion
This application note provides robust and reproducible protocols for the derivatization of this compound. By employing N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate libraries of novel benzimidazole derivatives. These compounds can then be subjected to a wide range of biological screens to identify new lead candidates for drug development programs targeting a variety of diseases.[13][14][15]
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. ijpsm.com [ijpsm.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Scalable Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine and its hydrochloride salt are pivotal intermediates in the pharmaceutical industry. Benzimidazole derivatives are known for a wide range of biological activities, including their use as anticancer, antimicrobial, and anthelmintic agents.[1][2] The consistent and scalable production of this key building block is therefore of critical importance for the development of new therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for scaling up the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. We will delve into the underlying chemical principles, provide detailed laboratory-scale and scaled-up protocols, and discuss the critical considerations for a successful and safe scale-up.
Synthetic Strategy: A Two-Step Approach
The most common and efficient route for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine involves a two-step process:
-
Phillips-Ladenburg Condensation: This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions to form the benzimidazole ring.[3][4] In our case, 1,2,4-triaminobenzene (or its precursor, 4-nitro-1,2-phenylenediamine, followed by a reduction step) is reacted with acetic acid.
-
Salt Formation: The resulting free base, 2-Methyl-1H-benzo[d]imidazol-5-amine, is then treated with hydrochloric acid to yield the desired hydrochloride salt. This enhances the compound's stability and solubility in aqueous media.
This approach is favored for its versatility and the availability of starting materials.[5]
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Part 1: Laboratory-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound on a laboratory scale, providing a baseline for the subsequent scale-up.
Materials and Equipment
| Reagent/Equipment | Specification |
| 1,2,4-Triaminobenzene dihydrochloride | 98% purity |
| Acetic Acid, Glacial | ACS grade |
| Hydrochloric Acid, Concentrated | ACS grade |
| Activated Carbon | Decolorizing grade |
| Methanol | ACS grade |
| Isopropanol | ACS grade |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer with heating mantle | |
| pH meter or pH paper | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Condensation: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9. This will precipitate the free base, 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Isolation of Free Base: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Decolorization: Dissolve the crude free base in hot methanol. Add a small amount of activated carbon and reflux for 15-20 minutes.
-
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Salt Formation: Cool the filtrate and slowly add concentrated hydrochloric acid (1.1 eq) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain this compound.
Part 2: Scaling Up the Synthesis: Challenges and Considerations
Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and product quality.
Key Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Heat Transfer | Efficient due to high surface area to volume ratio. | Less efficient, potential for localized overheating or "hot spots." | Need for jacketed reactors with precise temperature control. |
| Mass Transfer | Rapid mixing is easily achieved. | Inefficient mixing can lead to concentration gradients and side reactions. | Requires optimized agitator design and mixing speed. |
| Reagent Addition | Can be done quickly. | Controlled addition rates are crucial to manage exotherms. | Use of dosing pumps and careful monitoring of temperature. |
| Work-up | Simple precipitation and filtration. | May require centrifugation or larger filtration equipment. | Efficiency and safety of handling large volumes of solids and liquids. |
| Safety | Standard fume hood and PPE. | Requires a comprehensive process safety management plan. | Increased quantities of hazardous materials necessitate robust safety protocols. |
Process Analytical Technology (PAT) for Scale-Up
Recommended PAT Tools:
-
In-situ FTIR/Raman Spectroscopy: To monitor the reaction progress in real-time by tracking the disappearance of reactants and the appearance of the product.
-
Automated Temperature and pH Probes: For continuous monitoring and control of these critical parameters.
-
Particle Size Analyzers: To monitor the crystallization process and ensure consistent particle size distribution of the final product.
Part 3: Scaled-Up Experimental Setup and Protocol
This section details the experimental setup and protocol for the synthesis of this compound on a larger scale, incorporating the principles of process safety and control.
Equipment for Scaled-Up Synthesis
-
Jacketed glass or stainless-steel reactor with overhead stirrer, reflux condenser, and ports for probes and reagent addition.
-
Temperature control unit (TCU) for the reactor jacket.
-
Dosing pump for controlled addition of reagents.
-
Nutsche filter-dryer or centrifuge for solid isolation.
-
Vacuum oven for drying the final product.
Scaled-Up Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Detailed Scaled-Up Protocol
-
Reactor Charging and Inerting: Charge the jacketed reactor with 1,2,4-triaminobenzene dihydrochloride (1.0 eq) and glacial acetic acid (5-10 volumes). Purge the reactor with an inert gas, such as nitrogen.
-
Controlled Heating: Set the TCU to heat the reactor contents to reflux temperature. Employ a controlled heating ramp to avoid thermal shock to the equipment.
-
Reaction Monitoring: Monitor the reaction progress using an in-situ spectroscopy probe. The reaction is complete when the starting material peak is no longer observed.
-
Controlled Cooling and Neutralization: Once the reaction is complete, cool the reactor contents to 20-25°C. Prepare a solution of sodium hydroxide and add it to the reactor at a controlled rate using a dosing pump, while continuously monitoring the temperature and pH. Maintain the temperature below 30°C during neutralization.
-
Isolation of the Free Base: Isolate the precipitated free base using a Nutsche filter-dryer or a centrifuge. Wash the solid cake with purified water until the filtrate is neutral.
-
Purification: Transfer the wet cake of the free base to a clean reactor. Add methanol and heat to dissolve. Add activated carbon and agitate for 30-60 minutes.
-
Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Crystallization and Salt Formation: Transfer the clear filtrate to a crystallization vessel. Cool the solution and add a pre-determined amount of concentrated hydrochloric acid at a controlled rate to initiate crystallization.
-
Final Isolation and Drying: Isolate the crystalline product by filtration. Wash the crystals with cold isopropanol and dry them in a vacuum oven at a specified temperature until a constant weight is achieved.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile or corrosive substances like acetic acid and hydrochloric acid.[12]
-
Exothermic Reactions: The neutralization and salt formation steps can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the heat generated.
-
Material Handling: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.[13][14]
Conclusion
The successful scale-up of the synthesis of this compound requires a thorough understanding of the chemical process and careful consideration of the engineering challenges associated with larger-scale operations. By implementing robust process controls, including the use of Process Analytical Technology, and adhering to strict safety protocols, researchers and drug development professionals can ensure a safe, efficient, and reproducible manufacturing process for this vital pharmaceutical intermediate.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. pharmanow.live [pharmanow.live]
- 9. What is PAT? | Bruker [bruker.com]
- 10. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 11. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride as a Foundational Scaffold for Kinase Inhibitor Synthesis
Introduction: The Benzimidazole Scaffold in Modern Oncology
The pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. Small molecule kinase inhibitors have revolutionized treatment paradigms by selectively blocking the ATP-binding site of these enzymes, thereby inhibiting downstream signaling and arresting tumor growth.[1] Within the vast chemical space of kinase inhibitors, the benzimidazole core has emerged as a "privileged scaffold." Structurally, benzimidazole is an isostere of natural purine nucleosides, allowing it to function as a competitive hinge-binding motif within the ATP pocket of numerous kinases.[2]
This guide focuses on a particularly valuable building block: 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride . The strategic placement of the primary amine at the 5-position provides a versatile chemical handle for synthetic elaboration, while the methyl group at the 2-position can influence solubility and steric interactions within the target protein. Its hydrochloride salt form ensures greater stability and enhances solubility in polar solvents for reaction setup.[3] This document provides a detailed exploration of its properties, core synthetic strategies, and step-by-step protocols for its application in the synthesis of potent kinase inhibitors.
Physicochemical Properties & Safe Handling
Before its use in synthesis, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClN₃ (Hydrochloride Salt) | [4] |
| Molecular Weight | 183.64 g/mol (Hydrochloride Salt) 147.18 g/mol (Free Base) | [4] |
| Appearance | Typically an off-white to light brown crystalline powder. | |
| IUPAC Name | 2-methyl-1H-benzo[d]imidazol-5-amine;hydrochloride | [4] |
| Safety Information | GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[4][5] | [4][5] |
Expert Insight: The hydrochloride salt is stable for long-term storage. However, for most coupling reactions, the amine must be liberated to its free base form to act as a nucleophile. This is typically achieved in situ or in a separate preparatory step by treatment with a mild base.
Core Synthetic Strategy: Amide Scaffolding
The primary utility of the 5-amino group is its role as a nucleophile for constructing larger, more complex molecules. The most robust and widely employed strategy is amide bond formation , which links the benzimidazole core to a second fragment, often a substituted carboxylic acid designed to occupy adjacent pockets of the kinase active site.
This reaction is typically mediated by a peptide coupling agent that activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the 5-amino group of the benzimidazole.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride [benchchem.com]
- 4. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on improving yield and purity. Here, we dissect the synthesis into its core stages, providing in-depth troubleshooting advice in a practical question-and-answer format.
The synthesis of this compound is a sequential process that involves the formation of the benzimidazole core followed by the reduction of a nitro group and subsequent salt formation. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Overall Synthetic Pathway
The most common and efficient route for the synthesis of this compound involves two key steps:
-
Step 1: Phillips-Ladenburg Condensation. Formation of 2-methyl-5-nitro-1H-benzo[d]imidazole from 4-nitro-1,2-phenylenediamine and acetic acid.
-
Step 2: Reduction of the Nitro Group. Catalytic hydrogenation or chemical reduction of 2-methyl-5-nitro-1H-benzo[d]imidazole to yield 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Step 3: Hydrochloride Salt Formation. Treatment of the free amine with hydrochloric acid to precipitate the desired salt.
Below is a visual representation of the synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Phillips-Ladenburg Condensation
This initial step involves the cyclization of 4-nitro-1,2-phenylenediamine with acetic acid to form the benzimidazole ring. While seemingly straightforward, several factors can lead to low yields and impurities.
Question 1: My yield of 2-methyl-5-nitro-1H-benzo[d]imidazole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the starting material or product. Here’s a systematic approach to troubleshooting:
-
Reaction Conditions: The condensation is typically performed under acidic conditions at elevated temperatures.[1]
-
Temperature: Ensure the reaction is heated to a sufficient temperature (reflux, typically around 100-110°C in 4M HCl) to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Inadequate reaction time will result in unreacted starting material. Monitor the reaction by TLC until the starting 4-nitro-1,2-phenylenediamine spot is no longer visible.
-
Acid Catalyst: While acetic acid acts as both a reactant and a solvent, a stronger acid catalyst like hydrochloric acid is often used to promote the reaction.[1] If you are only using acetic acid, consider adding a catalytic amount of a non-oxidizing strong acid.
-
-
Purity of Starting Materials:
-
4-nitro-1,2-phenylenediamine: This starting material can degrade over time, especially if exposed to light and air, leading to colored impurities that can complicate the reaction and purification. Use freshly sourced or purified starting material.
-
Acetic Acid: Use glacial acetic acid to avoid introducing excess water, which can hinder the dehydration step of the cyclization.
-
-
Side Reactions:
-
Acetylation of both amino groups: While the desired reaction is cyclization, it's possible to form the di-acetylated product without ring closure, especially if the reaction temperature is not high enough to facilitate the final dehydration step.
-
Degradation: Prolonged heating in strong acid can lead to decomposition of the nitro-substituted aromatic ring. Avoid unnecessarily long reaction times.
-
Question 2: I'm observing a lot of dark, tar-like byproducts in my reaction mixture. What causes this and how can I prevent it?
Answer:
The formation of dark, insoluble byproducts is a common issue, often due to oxidation and polymerization of the o-phenylenediamine starting material.
-
Atmosphere: o-Phenylenediamines are susceptible to oxidation. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Temperature Control: Overheating can lead to thermal decomposition and polymerization. Use a well-controlled heating source (e.g., an oil bath) to maintain a consistent temperature.
-
Starting Material Quality: As mentioned, impurities in the 4-nitro-1,2-phenylenediamine can contribute to the formation of colored byproducts.[2]
| Parameter | Recommendation | Rationale |
| Solvent/Acid | 4M Hydrochloric Acid or Glacial Acetic Acid | Provides the necessary acidic environment for cyclization and dehydration. |
| Reactant Ratio | Acetic Acid (slight excess, ~1.2 eq.)[1] | Ensures complete reaction of the diamine. |
| Temperature | Reflux (100-110°C)[1] | Provides sufficient energy for the condensation and dehydration steps. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the electron-rich diamine starting material. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking the consumption of starting material and formation of the product. |
Protocol 1: Optimized Phillips-Ladenburg Condensation
-
In a round-bottom flask fitted with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Add glacial acetic acid (1.2 eq.) to the suspension.[1]
-
Heat the mixture to reflux (approximately 100-110°C) under a nitrogen atmosphere.[1]
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1) until the starting material is consumed (typically 4-6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1] This will precipitate the crude 2-methyl-5-nitro-1H-benzo[d]imidazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Part 2: Troubleshooting the Nitro Group Reduction
This is a critical step where the nitro-intermediate is converted to the desired amine. The choice of reducing agent and reaction conditions is paramount for achieving a high yield and avoiding side products. Catalytic hydrogenation is a common and effective method.[3]
Question 3: My catalytic hydrogenation of 2-methyl-5-nitro-1H-benzo[d]imidazole is slow or incomplete. How can I improve the reaction rate and conversion?
Answer:
Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity:
-
Catalyst Type: Palladium on carbon (Pd/C, typically 5-10%) is a standard and effective catalyst for the reduction of aromatic nitro groups.[4] Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be used.
-
Catalyst Loading: A typical catalyst loading is 5-10 mol% of the substrate. If the reaction is slow, a higher loading may be necessary.
-
Catalyst Quality: The catalyst can deactivate over time or if exposed to catalyst poisons. Use fresh, high-quality catalyst.
-
-
Hydrogen Pressure: While some hydrogenations can be performed at atmospheric pressure, using a higher pressure of hydrogen (e.g., 40-50 psi) will significantly increase the reaction rate.[5]
-
Solvent: The choice of solvent is crucial for dissolving the substrate and allowing for efficient mass transfer of hydrogen to the catalyst surface.
-
Recommended Solvents: Methanol, ethanol, or ethyl acetate are commonly used. Methanol is often a good choice for benzimidazoles.
-
Solvent Purity: Ensure the solvent is of high purity and deoxygenated before use.
-
-
Agitation: Vigorous stirring is essential to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.
Question 4: I'm observing side products during the reduction of the nitro group. What are these and how can I avoid them?
Answer:
The reduction of a nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] The accumulation of these intermediates can lead to side reactions.
-
Incomplete Reduction: If the reaction is stopped prematurely, you may isolate the N-hydroxylamine intermediate. Ensure the reaction goes to completion by monitoring with TLC.
-
Condensation Products: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds.[3] This is more common under neutral or basic conditions. Maintaining a slightly acidic environment (e.g., by adding a small amount of acetic acid) can sometimes suppress these side reactions.
-
Dehalogenation (if applicable): If your molecule contains halogen substituents, some catalysts (especially Pd/C) can cause dehalogenation. In such cases, a different catalyst or specific additives might be required.
Safety Note: The hydrogenation of nitro compounds is highly exothermic and can be hazardous if not properly controlled. The formation of unstable hydroxylamine intermediates can lead to thermal runaway.[6] It is crucial to use appropriate high-pressure equipment and ensure adequate cooling.
Caption: Decision tree for troubleshooting low yield in nitro group reduction.
Part 3: Purification and Salt Formation
Question 5: I'm having difficulty purifying the final amine product. What is the best method?
Answer:
The product, 2-Methyl-1H-benzo[d]imidazol-5-amine, is a basic compound and can be challenging to purify by standard silica gel chromatography due to streaking.
-
Column Chromatography:
-
Stationary Phase: Use silica gel or alumina.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol is often effective. To prevent peak tailing, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase.[7]
-
-
Recrystallization: This is an excellent method for obtaining a highly pure product if a suitable solvent system can be found. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.
-
Acid-Base Extraction: This can be a useful preliminary purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH to precipitate the purified free amine, which can be extracted back into an organic solvent.
Question 6: When I form the hydrochloride salt, the yield is low or the product is impure. What should I consider?
Answer:
The final step of forming the hydrochloride salt is a precipitation/crystallization process.
-
Solvent: Dissolve the purified free amine in a suitable solvent in which the hydrochloride salt is insoluble. Anhydrous solvents are preferred to obtain an anhydrous salt. Common choices include isopropanol, ethanol, or diethyl ether.
-
HCl Source: Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether). Gaseous HCl can also be bubbled through the solution, but this is less controlled.[5]
-
Stoichiometry: Add a slight excess of HCl to ensure complete protonation and precipitation.
-
Temperature: Cooling the mixture after adding HCl will often improve the yield of the precipitated salt.
-
Washing: Wash the filtered salt with a cold, anhydrous solvent (like diethyl ether) to remove any excess HCl and other soluble impurities.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methyl-1H-benzo[d]imidazol-5-amine and what are the critical steps?
The most prevalent and industrially scalable synthesis involves a two-step process starting from 4-nitro-o-phenylenediamine (also known as 1,2-diamino-4-nitrobenzene).
-
Step 1: Cyclization to form 2-Methyl-5-nitro-1H-benzo[d]imidazole. This is typically achieved by the condensation of 4-nitro-o-phenylenediamine with acetic acid or a derivative like acetic anhydride.[1][2][3] This reaction, known as the Phillips condensation, is acid-catalyzed and proceeds by nucleophilic attack of the amino groups onto the carbonyl carbon of acetic acid, followed by cyclization and dehydration.
-
Step 2: Reduction of the nitro group. The nitro group of 2-Methyl-5-nitro-1H-benzo[d]imidazole is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or chemical reduction (e.g., using tin(II) chloride, SnCl₂, in hydrochloric acid, or sodium dithionite).[4]
-
Step 3: Hydrochloride salt formation. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
The most critical steps are ensuring the complete cyclization in Step 1 and achieving selective and complete reduction in Step 2 without affecting the benzimidazole ring.
Q2: I'm observing an impurity with a mass corresponding to a di-acetylated product. What causes this and how can I prevent it?
This is a common issue when using a strong acetylating agent like acetic anhydride for the cyclization step.
Causality: The starting material, 4-nitro-o-phenylenediamine, has two primary amine groups. While the desired reaction is the condensation to form the imidazole ring, a competing side reaction is the di-acetylation of both amino groups to form N,N'-(4-nitro-1,2-phenylene)diacetamide. This side product may not cyclize under the reaction conditions, leading to a significant impurity.
Preventative Measures:
-
Use Glacial Acetic Acid: Opt for glacial acetic acid instead of acetic anhydride. Acetic acid is a milder acetylating agent and primarily acts as the carbonyl source for the cyclization, minimizing the di-acetylation side reaction.[1][3]
-
Control Stoichiometry: Use a slight excess of acetic acid, but avoid a large excess which can promote side reactions.
-
Temperature Control: Running the reaction at a controlled reflux temperature is crucial. Overheating can sometimes lead to unwanted side products.
Q3: My final product has a persistent reddish or brown color. What is the likely cause and how can I remove it?
A colored impurity is often indicative of oxidation products. The intermediates and the final product, being aromatic amines, are susceptible to air oxidation.
Causality:
-
Oxidation of Diamine Intermediates: The 4-nitro-o-phenylenediamine starting material and the 2-Methyl-1H-benzo[d]imidazol-5-amine product can oxidize in the presence of air, light, or trace metal impurities, forming highly colored quinone-imine type structures.[5]
-
Incomplete Reduction: If the nitro group reduction is incomplete, the remaining nitro-aromatic compounds can contribute to the color.
-
Side Reactions during Cyclization: Harsh reaction conditions during cyclization can lead to small amounts of polymeric, colored byproducts.
Troubleshooting & Purification:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol/water mixture) and treat with activated charcoal. The charcoal will adsorb the colored impurities. Heat the solution gently, then filter it hot through a pad of celite to remove the charcoal.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or isopropanol) is highly effective for removing colored impurities and improving the overall purity of the final product.
Q4: The reduction of the nitro group is sluggish or incomplete. What factors should I investigate?
Incomplete reduction is a frequent problem that can significantly lower yield and purity.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Catalyst Inactivity (for Catalytic Hydrogenation) | The Pd/C catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the solvent is free from catalyst poisons like sulfur compounds. |
| Insufficient Reductant (for Chemical Reduction) | Ensure the stoichiometry of the reducing agent (e.g., SnCl₂, Na₂S₂O₄) is correct. A molar excess is typically required. |
| Incorrect pH | For reductions with SnCl₂, a strongly acidic environment (HCl) is necessary. Ensure the pH is sufficiently low throughout the reaction. |
| Poor Solubility | The starting nitro-benzimidazole may have poor solubility in the reaction solvent, limiting its contact with the catalyst or reductant. Try a different solvent system or increase the reaction temperature. For hydrogenation, methanol or ethanol are common choices. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 40-50 psi).[4] |
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. This will help you determine the optimal reaction time and confirm completion.
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the main synthetic pathway and a common side reaction.
// Nodes Start [label="4-Nitro-o-phenylenediamine"]; AceticAcid [label="Acetic Acid\n(or Acetic Anhydride)", shape=ellipse, fillcolor="#FFFFFF"]; NitroIntermediate [label="2-Methyl-5-nitro-\n1H-benzo[d]imidazole"]; Reduction [label="Reduction\n(e.g., H₂/Pd-C)", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-Methyl-1H-benzo[d]imidazol-5-amine"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"]; FinalSalt [label="Final Product:\nHydrochloride Salt"]; SideProduct [label="Di-acetylated Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> AceticAcid [dir=none]; AceticAcid -> NitroIntermediate [label=" Cyclization"]; NitroIntermediate -> Reduction [dir=none]; Reduction -> FinalProduct [label=" Nitro Reduction"]; FinalProduct -> HCl [dir=none]; HCl -> FinalSalt [label=" Salt Formation"];
// Side Reaction Start -> SideProduct [label=" Side Reaction\n(with Acetic Anhydride)", style=dashed, color="#EA4335"]; }
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
-
Materials: 4-nitro-o-phenylenediamine, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq).
-
Add glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting diamine spot has disappeared.
-
Cool the reaction mixture to room temperature, then pour it slowly into a beaker of cold water with stirring.
-
Neutralize the mixture by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the pH is ~7-8.
-
The yellow precipitate of 2-methyl-5-nitro-1H-benzo[d]imidazole will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Protocol 2: Reduction and Salt Formation
-
Materials: 2-Methyl-5-nitro-1H-benzo[d]imidazole, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen source, Concentrated HCl.
-
Procedure:
-
To a hydrogenation vessel, add the 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) and methanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (40-50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by periodic TLC/HPLC analysis. The reaction is typically complete in 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.
-
To the combined filtrate, slowly add concentrated hydrochloric acid (1.1 eq) while stirring.
-
The hydrochloride salt will precipitate. The precipitation can be enhanced by adding an anti-solvent like diethyl ether or by concentrating the solution.
-
Collect the solid by filtration, wash with a small amount of cold methanol or ether, and dry under vacuum.
-
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Benzimidazole Synthesis Reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this vital heterocyclic scaffold. Here, we move beyond simple protocols to dissect the underlying chemistry, anticipate common experimental hurdles, and provide robust, field-tested solutions. Our approach is grounded in mechanistic understanding to empower you to not just fix a failed reaction, but to optimize your synthesis for yield, purity, and scalability.
Section 1: Understanding the Core Chemistry
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde.[1][2] The two foundational methods are:
-
The Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters and acid chlorides) under acidic conditions and often requires heat.[1][3] The reaction is versatile for aliphatic acids but may require higher temperatures (above 180°C) for aromatic acids.[3]
-
Reaction with Aldehydes: This is a two-step process involving the initial formation of a Schiff base, followed by oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole.[4] This pathway often requires an oxidant and can be sensitive to reaction conditions, which influence selectivity.[5][6]
Modern synthetic approaches have introduced a wide array of catalysts and conditions, including microwave-assisted synthesis and green chemistry protocols, to improve yields, reduce reaction times, and enhance safety and environmental profiles.[7][8][9]
Reaction Mechanism: Phillips-Ladenburg Condensation
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration.
Caption: Phillips-Ladenburg condensation mechanism.
Section 2: Common Troubleshooting Scenarios (Q&A)
This section addresses the most frequently encountered issues in benzimidazole synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
A1: Low yield is a multifaceted problem. Systematically investigate the following, starting with the most likely culprits:
-
Catalyst Choice and Activity: Many modern protocols rely on a catalyst. Without one, conversion rates can be minimal.[10] The choice is highly dependent on your substrates. Common options include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH)[4][11], ammonium chloride (NH₄Cl)[10][12], and boric acid[13] are effective and inexpensive.
-
Lewis Acids: Er(OTf)₃, ZnCl₂, and In(OTf)₃ are powerful but can be moisture-sensitive.[1][14]
-
Heterogeneous Catalysts: Supported nanoparticles (e.g., Au/TiO₂) or metal oxides (e.g., MgO@DFNS) offer easier purification and recyclability.[1][10][15] Ensure your catalyst is active and from a reliable source. Optimize the loading, as too much can sometimes hinder the reaction.[1]
-
-
Reaction Conditions (Temperature & Time): Some reactions are sluggish at room temperature and require heating to proceed efficiently.[1][16] The classic Phillips-Ladenburg synthesis can demand high temperatures, but excessive heat can cause degradation.[16][17]
-
Actionable Step: Monitor your reaction using Thin Layer Chromatography (TLC).[12][16] If you see no conversion of starting material after a reasonable time, consider a modest increase in temperature. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[7][18]
-
-
Purity of Starting Materials: o-Phenylenediamine is notoriously susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[6] Impurities in the aldehyde or carboxylic acid can also lead to unwanted side reactions.[1]
-
Solvent Selection: The solvent plays a critical role. Polar solvents like ethanol and methanol often give high yields in catalytic systems.[10][19] However, the optimal solvent is system-dependent.
Q2: I'm getting a mixture of products, primarily the desired 2-substituted benzimidazole and an unexpected 1,2-disubstituted byproduct. How can I improve selectivity?
A2: This is a classic selectivity challenge, particularly when using aldehydes. The 1,2-disubstituted product arises from the reaction of a second aldehyde molecule with the benzimidazole nitrogen.
-
Control Stoichiometry: Ensure you are using a 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess of the diamine can sometimes favor the formation of the 2-substituted product.[6]
-
Catalyst and Substrate Electronics: The choice of catalyst is critical. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[7][10] Conversely, certain conditions can favor the mono-substituted product. Aldehydes with electron-withdrawing groups may react differently than those with electron-donating groups.[20]
-
Modify Reaction Conditions: Temperature can influence selectivity. An intermediate Schiff base might be the major product at a lower temperature, while the desired cyclized product forms at a higher temperature.[1]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Q3: My final product is deeply colored, and purification by column chromatography is difficult. What are my options?
A3: Colored impurities often stem from the oxidation of o-phenylenediamine.[6] Difficulty in purification arises when the product and byproducts have similar polarities.
-
Prevent Oxidation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.[6]
-
Improve Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. A common solvent system is an ethanol/water mixture.[18] For stubborn discoloration, you can try treating the solution with activated carbon (Norite) during recrystallization.
-
Acid/Base Wash: During the workup, washing the organic extract with a dilute acid solution can help remove unreacted basic starting materials.
-
Alternative Catalysts: Using a heterogeneous catalyst that can be simply filtered off after the reaction can significantly simplify purification.[10][11]
-
Section 3: Detailed Experimental Protocols
Adherence to a robust, validated protocol is essential. Below are two detailed procedures: a classic acid-catalyzed method and a modern microwave-assisted approach.
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Phenyl-1H-benzo[d]imidazole[12]
-
Materials:
-
o-phenylenediamine (1 mmol, 108.1 mg)
-
Benzaldehyde (1 mmol, 106.1 mg, 102 µL)
-
Ammonium Chloride (NH₄Cl) (4 mmol, 214.0 mg)
-
Chloroform (CHCl₃) (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol).
-
Add chloroform (5 mL) and stir the solution.
-
Add benzaldehyde (1 mmol) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for approximately 4 hours. Monitor the reaction progress by TLC (eluent: Hexane/Ethyl Acetate 70/30).
-
Upon completion, pour the reaction mixture into crushed ice or quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure 2-phenyl-1H-benzo[d]imidazole.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[7][22]
-
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)
-
-
Procedure:
-
In a microwave-safe reactor vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the corresponding aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave reactor.
-
Irradiate the mixture at 60 °C for 5–10 minutes. The reaction progress can be monitored by TLC after a test run is cooled.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product or to dissolve the catalyst.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product. Purification is often minimal due to the high selectivity and yield.
-
Table 1: Comparison of Conventional vs. Microwave Synthesis[8]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2 - 15 hours | 1 - 15 minutes |
| Typical Yield | Often < 50% | 80 - 99% |
| Energy Input | High (prolonged heating) | Low (short bursts) |
| Solvent Use | Often required | Often solvent-free |
| Workup | Can be extensive | Often simplified |
Section 4: Purification and Characterization Clinic
Unambiguous characterization is the final, critical step.
Purification Strategies
| Issue | Recommended Solution | Rationale |
| Colored Impurities | Recrystallization with activated charcoal. | Charcoal adsorbs high molecular weight, colored byproducts. |
| Catalyst Removal | Use a heterogeneous catalyst and filter.[10] | Simplifies workup by avoiding chromatography to remove a soluble catalyst. |
| Similar Polarity | Derivatization or switch to an alternative synthetic route. | If chromatographic separation is impossible, changing the polarity via derivatization might help. |
Characterization by NMR Spectroscopy
¹H NMR is the primary tool for structural confirmation of benzimidazoles.[21]
-
N-H Proton: This proton is highly characteristic. In DMSO-d₆, it appears as a broad singlet far downfield, typically between 12.0 and 13.6 ppm .[21] Its broadness is due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.
-
Aromatic Protons: The protons on the fused benzene ring typically resonate between 7.0 and 8.3 ppm .[21] The splitting patterns (coupling constants) are invaluable for determining the substitution pattern on the ring.
-
C2-Substituent Protons: The chemical shifts of the protons on the substituent at the 2-position will depend on its nature (aliphatic or aromatic).
Table 2: Typical ¹H NMR Chemical Shifts (ppm) in DMSO-d₆[23][24][25]
| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity (Typical) |
| N-H (imidazole) | 12.0 - 13.6 | broad singlet |
| H4/H7 (aromatic) | 7.5 - 7.7 | multiplet/doublet |
| H5/H6 (aromatic) | 7.1 - 7.3 | multiplet/doublet |
| C2-H (unsubstituted) | ~8.1 | singlet |
| C2-Aryl Protons | 7.2 - 8.2 | multiplet |
Other Spectroscopic Methods
-
IR Spectroscopy: Look for the characteristic N-H stretch, which can appear as a broad band between 2500-3100 cm⁻¹ due to hydrogen bonding.[22] The C=N stretch is typically observed around 1620 cm⁻¹.[23]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
Technical Support Center: Optimization of Benzimidazole Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for forming the benzimidazole scaffold, a crucial component in medicinal chemistry. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative references.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during benzimidazole synthesis, offering potential causes and actionable solutions to enhance reaction outcomes.
Problem 1: Consistently Low Reaction Yield
Question: My benzimidazole synthesis is consistently resulting in a low yield. What are the primary factors to investigate and how can I improve the conversion rate?
Answer: Low yields are a frequent challenge in benzimidazole synthesis and can often be rectified by systematically evaluating several key reaction parameters.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to unwanted side reactions.[1] o-Phenylenediamine is particularly susceptible to air oxidation, which can result in the formation of colored byproducts and diminished yields.[1]
-
Solution: It is recommended to use freshly purified starting materials. Recrystallization of o-phenylenediamine or treating its aqueous solution with sodium dithionite and activated carbon can be effective purification methods.[1]
-
-
Stoichiometry: An incorrect molar ratio of reactants is a common source of incomplete conversion.
-
-
Reaction Conditions:
-
Temperature: The optimal reaction temperature is highly dependent on the specific substrates and catalyst used. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[1] However, excessive heat can promote degradation and side reactions.[1]
-
Solution: Consult the literature for the recommended temperature for your specific reaction. If the reaction is sluggish, a modest increase in temperature may improve the yield.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields in many cases.[2]
-
-
Solvent Selection: The choice of solvent plays a critical role in reaction efficiency. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[3]
-
-
Catalyst Efficiency:
-
Catalyst Choice and Loading: The absence of a catalyst or the use of a suboptimal one can lead to low conversion rates.[2] A wide array of catalysts, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., MgO@DFNS), have been successfully employed.[2][5]
-
Solution: Select a catalyst based on your specific substrates and desired reaction conditions. It is also crucial to optimize the catalyst loading, as an excess can sometimes be detrimental to the yield and selectivity.[2]
-
-
Problem 2: Formation of Multiple Products and Byproducts
Question: My reaction is producing a mixture of products, primarily the desired 2-substituted benzimidazole and an unexpected 1,2-disubstituted byproduct. How can I improve the selectivity?
Answer: The formation of multiple products, particularly the 1,2-disubstituted benzimidazole, is a known challenge, especially when using aldehydes as the electrophile.[6]
-
Controlling Stoichiometry:
-
Optimizing Reaction Conditions:
-
Temperature: Adjusting the reaction temperature can influence the product distribution. Higher temperatures may favor the formation of certain side products.[2]
-
Solvent: The polarity of the solvent can impact selectivity. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product.[6]
-
-
Catalyst Selection:
-
Influence on Selectivity: Certain catalysts can enhance the selectivity towards the desired product. For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[4]
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my final benzimidazole product. What are some common causes for purification difficulties and how can I overcome them?
Answer: Purification challenges often stem from the presence of closely related impurities or residual catalyst.
-
Similar Polarity of Products and Impurities:
-
Cause: The desired product and any byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[6]
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the crude product.[2]
-
Optimize Chromatography: If column chromatography is necessary, experiment with different solvent systems to achieve better separation.
-
-
-
Catalyst Removal:
-
Cause: Homogeneous catalysts can be difficult to separate from the reaction mixture.
-
Solution: Employ a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS. These can be easily removed by filtration after the reaction is complete.[4]
-
-
Formation of Colored Impurities:
II. Frequently Asked Questions (FAQs)
Synthesis Methods
Q1: What are the most common methods for synthesizing the benzimidazole core?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[4][8] Modern approaches frequently utilize a variety of catalysts to improve reaction conditions and yields.[5][9]
Catalyst Selection
Q2: How do I choose the appropriate catalyst for my benzimidazole synthesis?
A2: Catalyst selection is crucial and depends on the specific substrates and desired reaction conditions.[4]
-
Acid Catalysts: Simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are effective and widely used.[4][10]
-
Lewis Acids: Lewis acids such as Erbium(III) triflate (Er(OTf)₃) are also common.[4]
-
Metal-Based Catalysts: A variety of metal catalysts, including those based on cobalt, copper, and iron, have been developed.[3][5][9]
-
Green Chemistry Approaches: For more environmentally friendly syntheses, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[4][11]
Reaction Mechanism
Q3: What is the general mechanism for the Phillips condensation reaction?
A3: In the Phillips condensation, one of the amine groups of the o-phenylenediamine is initially acylated by the carboxylic acid in the presence of a mineral acid. This is followed by an intramolecular cyclization where the second amine group attacks the carbonyl carbon of the acyl group, leading to ring closure and subsequent dehydration to form the benzimidazole ring.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
Welcome to the technical support center for the purification of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-proven methods to overcome common purification challenges. Here, we synthesize technical protocols with the underlying chemical principles to empower you to achieve high purity and yield.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of crude this compound.
Q1: My crude product is a dark brown or black solid. How can I remove the color?
A1: This is the most frequent issue and is typically caused by high-molecular-weight, oxidized, or polymeric impurities formed during the synthesis. The most effective method for removing these colored impurities is treatment with activated carbon (charcoal).
Causality & Mechanism: Activated carbon possesses a highly porous structure with a large surface area, which efficiently adsorbs large, flat, aromatic molecules—the common culprits for color.[1] The hydrochloride salt form of your amine is generally stable under the brief heating required for this procedure.
Recommended Action:
-
Dissolve the crude product in a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
-
Add 1-5% activated carbon by weight relative to your crude material. Using an excess of carbon can lead to significant product loss due to adsorption of the desired compound.[2]
-
Heat the suspension at reflux for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or a similar filter aid to remove the fine carbon particles. This step is critical and must be done quickly to prevent premature crystallization of your product on the funnel.
-
Proceed with recrystallization of the clarified filtrate.
For a detailed, step-by-step guide, refer to Protocol 1: Decolorization with Activated Carbon .
Q2: I'm seeing a persistent impurity in my NMR and/or LC-MS analysis after initial purification. What could it be and how do I remove it?
A2: Persistent impurities are often structurally similar to the target compound, making them difficult to remove by simple precipitation. The identity of the impurity depends on the synthetic route used.
Common Impurities & Their Origins:
-
Unreacted Starting Material: Typically the diamine precursor (e.g., 4-amino-3-nitroaniline followed by reduction, or benzene-1,2,4-triamine). Can result from incomplete reaction.
-
Diacylated Byproduct: If acetic anhydride was used in the synthesis, N,N'-diacetyl-o-phenylenediamine can form, which may cyclize under different conditions or remain as an impurity.[3]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, leading to highly colored, complex impurities.[4]
-
Positional Isomers: Depending on the starting materials, isomers (e.g., the 6-amino isomer) could be present.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Impurity Removal.
Recommended Actions:
-
Optimize Recrystallization: This is the most powerful tool for removing impurities with different solubility profiles. If a single solvent fails, a binary solvent system (e.g., ethanol/water, methanol/diethyl ether) is highly effective. The key is to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[2][5] Refer to Protocol 2: Recrystallization for a detailed procedure.
-
Column Chromatography: If recrystallization is ineffective, the impurity likely has a similar solubility profile but a different polarity. Flash column chromatography over silica gel is the method of choice.[6][7] Given the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing. A typical eluent system would be a gradient of methanol in dichloromethane (DCM).[6][7]
Q3: My yield is very low after recrystallization. What are the common causes and how can I improve it?
A3: Low yield is a common problem that can usually be traced to a few key steps.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Excess Activated Carbon | The high surface area of carbon can adsorb your product along with impurities. | Use the minimum amount of carbon necessary for decolorization (start with 1-2 wt%). |
| Suboptimal Solvent Choice | The product has significant solubility in the mother liquor even at low temperatures. | Screen for a better solvent system where the compound is less soluble when cold. See Protocol 2 . |
| Premature Crystallization | Product crystallizes on the filter paper during hot filtration of activated carbon. | Ensure the filtration apparatus (funnel, flask) is pre-heated. Filter the solution as quickly as possible. Add a small amount of hot solvent to the filter to redissolve any precipitated product. |
| Volume of Solvent is Too High | Using too much solvent prevents the solution from becoming saturated upon cooling, so the product remains dissolved. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Incomplete Precipitation | The solution was not cooled sufficiently or for long enough. | After slow cooling to room temperature, cool the flask in an ice bath for at least 30-60 minutes before filtration. |
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm both the purity and the structural identity of the final compound.
Recommended QC (Quality Control) Methods:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your final product.[8] A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by area). A C18 reverse-phase column is standard, often with a mobile phase of acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities. The spectrum for 2-Methyl-1H-benzo[d]imidazole should show characteristic aromatic signals and a methyl singlet around 2.5 ppm.[9]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range. The literature melting point for the free base is around 173-175 °C.[9] The hydrochloride salt will have a different, likely higher, melting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols
Overall Purification Workflow
Caption: General workflow for the purification of the target compound.
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol or an 80:20 ethanol/water mixture.
-
Carbon Addition: While stirring, carefully add 1-3% by weight of activated carbon to the hot solution. Be cautious, as the fine powder can cause the hot solvent to bump.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 20 minutes.
-
Prepare Filtration Setup: Set up a hot filtration apparatus. Place a fluted filter paper inside a stemless or short-stemmed funnel resting on a clean flask. It is advisable to pre-heat the funnel and flask in an oven to prevent premature crystallization. Place a small amount of Celite® on the filter paper.
-
Hot Filtration: Quickly and carefully pour the hot mixture through the prepared filter. Rinse the original flask and the filter cake with a small amount of hot solvent to recover any residual product.
-
Proceed to Crystallization: The resulting pale yellow or colorless filtrate is now ready for recrystallization as described in Protocol 2.
Protocol 2: Recrystallization
-
Concentrate Solution: If the filtrate from Protocol 1 is too dilute, heat it on a hot plate to evaporate some of the solvent until you observe the first signs of crystal formation.
-
Redissolve: Add a very small amount of hot solvent dropwise until the solution becomes clear again. This ensures the solution is saturated.
-
Slow Cooling (Crucial for Purity): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals, while impurities tend to remain in the solution (mother liquor).[2]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. JP5785262B2 - Amine decolorization - Google Patents [patents.google.com]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Substituted Benzimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of substituted benzimidazoles. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to the common challenges encountered during the purification of this important class of heterocyclic compounds. Whether you are dealing with persistent impurities, low yields, or difficult separations, this resource will help you navigate the complexities of benzimidazole purification with confidence.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about purifying substituted benzimidazoles.
Q1: Why is my crude benzimidazole product highly colored?
A1: Colored impurities are a common issue in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material.[1] To address this, you can treat a solution of your crude product with activated carbon before filtration and recrystallization.[1][2] Running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the oxidation of the o-phenylenediamine.[1]
Q2: What are the most common impurities I should expect?
A2: Common impurities include unreacted starting materials (o-phenylenediamine derivatives or aldehydes/carboxylic acids), intermediates, and side-products.[3] One frequent side-product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]
Q3: What is a good starting point for recrystallizing my substituted benzimidazole?
A3: The choice of solvent is crucial. For many benzimidazoles, dissolving the crude product in boiling water can be effective.[2][4] If the product is not soluble enough in water, ethanol or ethanol-water mixtures are good alternatives.[5] For less polar derivatives, you might explore solvents like ethyl acetate, benzene, or n-hexane.[6]
Q4: Can I use acid-base extraction to purify my benzimidazole?
A4: Yes, acid-base extraction is a very effective technique for purifying benzimidazoles due to the basicity of the imidazole nitrogen.[1] You can dissolve your crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move into the aqueous layer as its protonated salt. After separating the layers, you can neutralize the aqueous layer to precipitate the purified benzimidazole.[1][7]
Q5: My product seems to be an oil and won't crystallize. What should I do?
A5: Oiling out during recrystallization can be frustrating. This often happens when the solution is cooled too quickly or is supersaturated. Try scratching the inside of the flask with a glass rod to initiate crystallization or add a seed crystal of the pure compound.[8] If that doesn't work, you may need to reconsider your solvent system or try purifying by column chromatography.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming complex purification challenges.
Guide 1: Persistent Impurities in Your Final Product
Problem: After purification (recrystallization or column chromatography), you still observe significant impurities in your NMR or LC-MS analysis.
Underlying Causes & Solutions:
-
Similar Polarity of Product and Impurities: The desired product and impurities may have very similar polarities, making separation by standard chromatography challenging.[1]
-
Troubleshooting Steps:
-
Optimize Your TLC: Before scaling up to column chromatography, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).[1] Test a wide range of solvent polarities. For benzimidazoles, common eluents include mixtures of ethyl acetate/n-hexane, toluene/acetone, and dichloromethane/methanol.[6]
-
Consider a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 column.[9]
-
Acid-Base Extraction: As mentioned in the FAQs, this is a powerful technique to separate your basic benzimidazole from neutral or acidic impurities.[1][7]
-
-
-
Residual Metal Catalysts: If your synthesis involved a metal catalyst (e.g., Pd, Cu, Fe), trace amounts may remain in your product.[10][11]
-
Troubleshooting Steps:
-
Chelating Agents: Use a wash with a chelating agent solution, such as aqueous EDTA, to sequester and remove the metal ions.
-
Specific Filtration: Some metal catalysts can be removed by filtering the product solution through a pad of Celite® or a specialized metal scavenger resin.
-
-
-
Formation of Isomers or Disubstituted Products: The synthesis may have produced isomeric products or the 1,2-disubstituted benzimidazole, which can be difficult to separate from the desired 2-substituted product.[1]
-
Troubleshooting Steps:
-
Re-evaluate Synthesis Conditions: To minimize the formation of the 1,2-disubstituted product, ensure you are using a 1:1 stoichiometry of the o-phenylenediamine and the aldehyde.[1] The choice of solvent during synthesis can also influence selectivity.[1]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC may be necessary. Studies have shown that reverse-phase HPLC with water-acetonitrile or water-methanol mobile phases can be effective for separating benzimidazole derivatives.[12][13]
-
-
Guide 2: Low Yield After Purification
Problem: You have a good crude yield, but after recrystallization or column chromatography, the final yield is very low.
Underlying Causes & Solutions:
-
Product Loss During Recrystallization: The product may be too soluble in the recrystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] You may need to screen several solvents or solvent mixtures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[8] Excess solvent will keep more of your product in solution upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes product loss.[8]
-
-
-
Product Adsorption on Silica Gel: Benzimidazoles, being basic, can sometimes strongly adhere to the acidic silica gel during column chromatography, leading to poor recovery.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and reduce product tailing and irreversible adsorption.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
-
Guide 3: Product is an Inseparable Mixture or an Oil
Problem: The final product is a persistent oil or a solid that cannot be purified by standard methods.
Underlying Causes & Solutions:
-
Presence of Multiple, Similar Products: The reaction may have produced a complex mixture of products with very similar properties.
-
Troubleshooting Steps:
-
Revisit the Synthesis: Before attempting a difficult purification, it's often more efficient to optimize the synthesis to produce a cleaner crude product. Monitor the reaction by TLC to determine the optimal reaction time and conditions.[3]
-
Derivative Formation: In some cases, it may be possible to convert your product into a more easily crystallizable derivative (e.g., a salt). After purification, you can then revert the derivative back to the desired product.
-
-
-
Amorphous Solid or Low Melting Point: Some substituted benzimidazoles are inherently low-melting solids or amorphous, making them difficult to crystallize.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oily product with a solvent in which it is insoluble (e.g., cold hexanes or diethyl ether). This can sometimes induce crystallization.
-
Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oils or amorphous solids.
-
-
Data Tables and Visualizations
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Common Source | Recommended Purification Method(s) |
| Unreacted o-phenylenediamine | Incomplete reaction | Column Chromatography, Acid-Base Extraction |
| Unreacted Aldehyde/Carboxylic Acid | Incomplete reaction | Column Chromatography, Basic Wash (for acids) |
| 1,2-Disubstituted Benzimidazole | Side reaction | Column Chromatography (optimized), HPLC |
| Oxidized Starting Materials | Air sensitivity of o-phenylenediamine | Activated Carbon Treatment, Recrystallization |
| Residual Metal Catalysts | Metal-catalyzed synthesis | Wash with Chelating Agents, Filtration through Scavengers |
Table 2: Suggested Solvent Systems for Column Chromatography
| Polarity of Benzimidazole | Starting Eluent System (non-polar:polar) |
| Low Polarity | Hexane:Ethyl Acetate (e.g., 9:1) |
| Medium Polarity | Hexane:Ethyl Acetate (e.g., 1:1) or Toluene:Acetone (e.g., 8:2)[6] |
| High Polarity | Dichloromethane:Methanol (e.g., 9.5:0.5) |
Note: These are starting points. Always optimize with TLC first.
Diagram 1: Workflow for Selecting a Purification Strategy
Caption: Decision tree for choosing a purification method.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. Test this with a small amount of crude material in a test tube.
-
Dissolution: Place the crude benzimidazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid completely dissolves.[8] Add more solvent dropwise if needed, but avoid using a large excess.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[4] This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[7]
-
Separation: Allow the layers to separate. The protonated benzimidazole should now be in the aqueous layer. Drain the organic layer and set it aside.
-
Neutralization: Collect the aqueous layer in a beaker and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) while stirring until the solution is basic (check with pH paper).[1][7] The purified benzimidazole should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it thoroughly.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimal Solvent Selection for Benzimidazole Synthesis
<_ _>
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in maximizing reaction yields and purity. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a very low yield. Where should I start troubleshooting?
A1: Low yields are a frequent challenge in benzimidazole synthesis and can often be traced back to suboptimal reaction conditions, with solvent choice being a primary factor.[1] The initial parameters to investigate are the catalyst, solvent, reaction temperature, and time.[2]
The Causality Behind Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction kinetics, the stability of intermediates, and the solubility of the final product. Polar solvents, for instance, can facilitate the condensation reaction by stabilizing charged intermediates.
Immediate Actionable Advice:
-
Re-evaluate Your Solvent: If you are using a non-polar solvent, consider switching to a polar one. Polar organic solvents like methanol and ethanol have been shown to be effective, in some cases leading to yields as high as 97%.[3]
-
Screen a Panel of Solvents: A systematic solvent screen is a robust approach. Common choices to include in your screen are methanol, ethanol, chloroform, and acetonitrile.[2][4]
Q2: I'm observing the formation of significant byproducts. How can solvent selection mitigate this?
A2: Byproduct formation, such as 1,2-disubstituted benzimidazoles when a 2-substituted product is desired, is a common issue. The solvent can influence the reaction pathway and selectivity.
Mechanistic Insight: The condensation of an o-phenylenediamine with an aldehyde can proceed through different intermediates. The polarity and coordinating ability of the solvent can stabilize one pathway over another, thus enhancing selectivity.
Troubleshooting Steps:
-
Solvent Polarity: The choice between polar and non-polar solvents can be critical. For instance, some reactions show improved selectivity in chlorinated solvents like chloroform.[4]
-
"Green" Solvents: Consider exploring environmentally benign options like Polyethylene Glycol (PEG) or Deep Eutectic Solvents (DES).[5][6] These can sometimes offer unique selectivity due to their distinct solvent properties.[6] In some cases, PEG-400 has been found to be an excellent medium, providing good to excellent yields.[5]
Q3: My reaction is very slow. Can changing the solvent speed it up without compromising the yield?
A3: Absolutely. The solvent's boiling point and its interaction with the catalyst are key to reaction kinetics. Higher temperatures, enabled by high-boiling point solvents, can significantly accelerate the reaction. However, this must be balanced against the potential for increased byproduct formation.
Strategic Solvent Selection for Faster Reactions:
-
High-Boiling Point Solvents: Solvents like DMF or DMSO can be used to run the reaction at higher temperatures. However, be aware that high temperatures can sometimes lead to decreased selectivity.[1]
-
Microwave-Assisted Synthesis: This technique, often coupled with polar solvents or even solvent-free conditions, can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8][9] For example, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions has been shown to give quantitative yields in as little as 5-10 minutes.[10]
Troubleshooting Guides
Scenario 1: Low Yield in Phillips-Ladenburg Condensation (o-phenylenediamine + carboxylic acid)
Problem: You are performing a classic Phillips-Ladenburg reaction and observing poor conversion to the desired benzimidazole.
Underlying Cause: This reaction often requires acidic conditions to facilitate the initial acylation and subsequent cyclization.[11] The solvent must be stable to these conditions and capable of facilitating the reaction at elevated temperatures.
Troubleshooting Protocol & Rationale:
-
Ensure Acidic Conditions: The Phillips reaction typically requires a mineral acid like 4N HCl.[11]
-
Solvent Choice: While traditionally run with the carboxylic acid as the solvent, using a high-boiling point, acid-stable solvent can be beneficial.
-
Experimental Protocol: Solvent Screening for Phillips-Ladenburg Reaction
-
In separate reaction vessels, combine o-phenylenediamine (1 mmol) and the carboxylic acid (1.1 mmol).
-
To each vessel, add a different solvent (e.g., polyphosphoric acid, acetic acid, or a high-boiling inert solvent like Dowtherm A).
-
Add the acid catalyst (e.g., HCl).
-
Heat the reactions to a suitable temperature (e.g., 100-180°C) and monitor by TLC.
-
This systematic approach will identify the optimal solvent for your specific substrates.
-
Scenario 2: Poor Selectivity in Weidenhagen-type Reaction (o-phenylenediamine + aldehyde)
Problem: Your reaction is producing a mixture of the desired 2-substituted benzimidazole and the 1,2-disubstituted byproduct.
Underlying Cause: The initial Schiff base intermediate can react with a second molecule of the aldehyde before cyclization. The solvent can influence the relative rates of these competing reactions.
Troubleshooting Protocol & Rationale:
-
Solvent Screening for Enhanced Selectivity:
-
Consider a Catalyst/Solvent System: Certain catalyst-solvent combinations are known to favor the formation of 2-substituted benzimidazoles. For example, using ammonium chloride as a catalyst in chloroform has been reported to give high yields of the desired product.[4]
Data-Driven Solvent Selection
To aid in your decision-making, the following table summarizes the performance of various solvents in a model benzimidazole synthesis.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Cobalt(II) acetylacetone | Room Temp | - | 97 | [3] |
| Ethanol | NH4Cl | 80-90 | 2 | Moderate to Good | |
| Chloroform | NH4Cl | Room Temp | 4 | 94 | [4] |
| PEG-400 | None | 80-85 | 2-6 | up to 90 | [5] |
| Water | Boric Acid | Room Temp | - | Good | [13] |
| Solvent-free | Er(OTf)₃ (1 mol%) | 60 (Microwave) | 5-10 min | >96 | [8][10] |
Visualizing the Workflow
A systematic approach to solvent selection is crucial for optimizing your benzimidazole synthesis. The following workflow diagram illustrates a logical progression for troubleshooting and optimization.
Caption: A workflow for systematic solvent selection in benzimidazole synthesis.
The following diagram illustrates the general mechanism of benzimidazole formation, highlighting the key steps where solvent can play a critical role.
Caption: Generalized mechanism of benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. sphinxsai.com [sphinxsai.com]
managing temperature control in 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a specific focus on managing critical temperature control parameters. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful, high-yield, and high-purity synthesis.
I. Synthesis Overview: The Critical Temperature Pathway
The synthesis of this compound is a sequential process where temperature is not just a parameter but a critical control point that dictates reaction success, impurity profile, and overall yield. The process can be broadly divided into two main stages, each with its own thermal challenges:
-
Step 1: Phillips-Ladenburg Condensation - Formation of the benzimidazole core by reacting 4-nitro-1,2-phenylenediamine with acetic acid (or a derivative). This step is typically performed under acidic conditions and requires heating to drive the cyclization and dehydration.
-
Step 2: Reduction of the Nitro Group - The nitro-intermediate (2-methyl-5-nitro-1H-benzo[d]imidazole) is reduced to the desired amine. This is commonly achieved via catalytic hydrogenation, a reaction that is often exothermic and requires careful temperature management to prevent side reactions and ensure catalyst longevity.
This guide will dissect the thermal challenges in each step and provide actionable solutions.
II. Troubleshooting Guide: Temperature-Related Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Step 1: Phillips-Ladenburg Condensation (Formation of 2-methyl-5-nitro-1H-benzo[d]imidazole)
Q1: My reaction is stalling, and I have a low yield of the nitro-intermediate. What are the likely temperature-related causes?
A1: A stalled reaction or low yield in this step often points to insufficient thermal energy to overcome the activation barrier for cyclization and dehydration.
-
Causality: The Phillips-Ladenburg condensation requires an initial acylation of the diamine followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring. Each of these steps has a specific energy requirement.
-
Troubleshooting Steps:
-
Verify Reflux Temperature: Ensure your reaction mixture is maintaining a consistent reflux. For reactions using 4M hydrochloric acid and acetic acid, the reflux temperature should be approximately 100-110°C.[1] A lower temperature will significantly slow down the rate of reaction.
-
Check for Adequate Heating: Use an appropriate heating mantle and a thermometer to monitor the internal reaction temperature, not just the mantle setting. Ensure the heating is uniform across the flask.
-
Extend Reaction Time: If you are certain the temperature is correct, the reaction may simply require more time. Monitor progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed, which can take 4-6 hours.[1]
-
Consider Solvent Choice: While aqueous HCl is common, some benzimidazole syntheses benefit from higher boiling point solvents to achieve the necessary temperature. However, this will require re-optimization of the entire procedure.
-
Q2: I am observing significant impurity formation in my crude product after the condensation step. How can temperature control help?
A2: The formation of multiple products or colored impurities is often a sign of side reactions, which can be exacerbated by improper temperature control.
-
Causality: While high temperatures are needed to drive the desired reaction, excessive heat can lead to degradation of the starting materials or the product. The nitro group on the phenylenediamine makes the ring susceptible to various side reactions at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Step 2: Nitro Group Reduction (Formation of 2-Methyl-1H-benzo[d]imidazol-5-amine)
Q3: My catalytic hydrogenation is sluggish or incomplete. What is the role of temperature here?
A3: While typically run at room temperature, catalytic hydrogenations can be sensitive to thermal conditions.
-
Causality: The catalytic activity of Palladium on Carbon (Pd/C) can be temperature-dependent. While high temperatures can increase reaction rates, they can also lead to catalyst deactivation (sintering) or promote side reactions. Conversely, a temperature that is too low may result in a very slow reaction.
-
Troubleshooting Steps:
-
Ensure Proper Agitation: First, confirm that your reaction mixture is being stirred vigorously.[1] Inefficient stirring can limit the three-phase contact (solid catalyst, liquid substrate, hydrogen gas), mimicking a temperature issue.
-
Slight Warming: If the reaction is clean but slow at room temperature, you can try gentle warming to 30-40°C. This can often increase the reaction rate without significantly impacting catalyst stability or selectivity. Monitor carefully for any pressure increases that would indicate an exothermic event.
-
Catalyst Activity: If warming does not help, the issue may be the catalyst itself. Ensure you are using a fresh, high-quality catalyst. The percentage of palladium and the type of carbon support can also influence activity.
-
Q4: The reaction is highly exothermic, and the temperature is difficult to control. What are the risks and how can I manage them?
A4: The reduction of a nitro group is a highly exothermic process. A runaway reaction is a significant safety hazard and can lead to the formation of undesired byproducts.
-
Causality: The hydrogenation of the nitro group releases a significant amount of heat. In a well-insulated system or on a large scale, this heat can accumulate, rapidly increasing the reaction temperature and pressure. High temperatures can lead to over-reduction of the benzimidazole core or other side reactions.
-
Temperature Management Protocol:
-
Controlled Addition: For larger scale reactions, add the substrate in portions to the vessel containing the catalyst and solvent. This allows the heat from each portion to dissipate before the next is added.
-
Cooling Bath: Have an ice-water bath on standby. If you observe a rapid temperature increase, immerse the reaction vessel in the bath to quickly absorb the excess heat.
-
Hydrogen Pressure: Start with a lower hydrogen pressure (e.g., 1 atm) and increase it gradually as the initial exotherm subsides.[1]
-
Solvent Volume: Ensure a sufficient volume of solvent (e.g., methanol) is used to act as a heat sink, helping to absorb the energy released.
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the Phillips-Ladenburg condensation? A: For the synthesis of 2-isopropyl-5-nitro-1H-benzo[d]imidazole from 4-nitro-1,2-phenylenediamine, a reflux temperature of approximately 100-110°C is recommended.[1] This provides the necessary energy for cyclization without excessive degradation.
Q: Can I run the nitro reduction step at a higher temperature to speed it up? A: While gentle warming (30-40°C) can sometimes be beneficial, significantly higher temperatures are not recommended. This can lead to catalyst deactivation and an increased risk of side reactions. The reaction is typically successful at room temperature with vigorous stirring.[1]
Q: My final product, the amine hydrochloride salt, has a poor color. Is this related to temperature? A: Yes, color formation can be linked to temperature. Overheating during the condensation step can create colored impurities that carry through the synthesis. Additionally, if the amine product is exposed to high temperatures in the presence of air, it can oxidize, leading to discoloration. Ensure the final product is dried under vacuum at a moderate temperature.
Q: What are the recommended heating and cooling methods? A:
-
Heating: For the condensation step, a temperature-controlled heating mantle with a stir bar is ideal for uniform heating.
-
Cooling: For controlling exothermic reactions like the nitration of precursors or the hydrogenation step, an ice-water bath is essential for rapid heat removal.[2]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 2-methyl-5-nitro-1H-benzo[d]imidazole
This protocol is adapted from the Phillips-Ladenburg condensation methodology.[1]
-
Suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Add acetic acid (1.2 eq.) to the suspension.
-
Heat the reaction mixture to a gentle reflux, maintaining an internal temperature of 100-110°C .
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The crude product can then be isolated by filtration and purified.
Protocol 2: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine
This protocol is based on standard catalytic hydrogenation methods.[1]
-
Dissolve 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq.) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10 wt. % palladium on carbon (approx. 5-10 mol %).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (1-3 atm).
-
Stir the mixture vigorously at room temperature (20-25°C) .
-
Monitor the reaction by TLC. If the reaction is slow, gentle warming to 30-40°C can be applied with caution.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
Table 1: Summary of Key Temperature Parameters
| Reaction Step | Reagents | Recommended Temperature | Time | Potential Issues with Incorrect Temp. |
| Condensation | 4-nitro-1,2-phenylenediamine, Acetic Acid, HCl | 100-110°C (Reflux)[1] | 4-6 h | Too Low: Incomplete reaction. Too High: Impurity formation, degradation. |
| Reduction | 2-methyl-5-nitro-1H-benzo[d]imidazole, H₂, Pd/C | 20-25°C (Room Temp)[1] | 2-4 h | Too Low: Sluggish reaction. Too High: Runaway reaction, catalyst deactivation, side products. |
V. Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow with key temperature stages.
VI. References
-
What is the synthesis method of 2-Methyl-5-nitroimidazole? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: --INVALID-LINK--
-
Synthesis of 2-methyl-5-nitroimidazole - PrepChem.com. Available at: --INVALID-LINK--
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: --INVALID-LINK--
-
US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents. Available at: --INVALID-LINK--
-
CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents. Available at: --INVALID-LINK--
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available at: --INVALID-LINK--
-
optimization of reaction conditions for benzimidazole synthesis - Benchchem. Available at: --INVALID-LINK--
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | ACS Omega. Available at: --INVALID-LINK--
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. Available at: --INVALID-LINK--
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis - MDPI. Available at: --INVALID-LINK--
-
Synthesis of benzimidazoles in high-temperature water - ResearchGate. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem. Available at: --INVALID-LINK--
References
addressing poor solubility of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride in reactions
Introduction
Welcome to the technical support guide for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered with this reagent is its poor solubility in many standard organic reaction solvents, which can impede reaction kinetics, reduce yields, and complicate purification.
The root of this issue lies in its chemical structure. The molecule exists as a hydrochloride salt, meaning the primary amine at the 5-position is protonated (R-NH3+ Cl-). This ionic character makes it soluble in highly polar, protic solvents like water but often renders it highly insoluble in common organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[1][2] This guide provides a systematic approach to understanding and overcoming these solubility challenges through practical, field-tested protocols and a clear explanation of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent (e.g., THF, Dichloromethane, Toluene)?
This is the most common issue and is entirely expected. As a hydrochloride salt, the compound is ionic.[3] Nonpolar or moderately polar aprotic organic solvents are poor at solvating charged species, leading to very low solubility.[2] Think of it like trying to dissolve table salt (NaCl) in oil; the energetic cost of breaking the crystal lattice is not compensated by favorable solvent-solute interactions. Industrial syntheses often face the challenge of amine hydrochloride salts being highly insoluble waste products or reactants.[1]
Q2: Can I just heat the mixture to force it to dissolve?
Heating can increase solubility to a limited extent, but it is often not a complete solution for highly insoluble salts. Forcing dissolution at high temperatures can lead to a supersaturated solution where the material crashes out upon cooling or addition of another reagent. More critically, prolonged heating can risk thermal degradation of your starting material or other sensitive reagents in the reaction.
Q3: What is the difference in solubility between the hydrochloride salt and its "free base" form?
The difference is dramatic. The "free base" is the neutral form of the molecule (R-NH2), which is generated by deprotonating the ammonium salt. This neutral, organic molecule is significantly more nonpolar and will be much more soluble in a wide range of organic solvents.[4] Conversely, the free base is less soluble in water than the salt form.[3]
Q4: How do I generate the free base? Can I do it before the reaction?
You can isolate the free base before your reaction, but it is often more efficient and convenient to perform an in situ (in the reaction mixture) deprotonation. To do this, you add a suitable base to the suspension of the hydrochloride salt in your reaction solvent. The base neutralizes the HCl, liberating the soluble free base, which can then participate in the reaction.
Q5: What is the best base to use for in situ free base generation?
The ideal base is typically a non-nucleophilic tertiary amine, such as triethylamine (Et3N or TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base). These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with your desired nucleophile in most reactions. You will typically need at least one equivalent of the base to neutralize the hydrochloride and, depending on the reaction, may need an additional equivalent to act as a base within the reaction itself.
Troubleshooting Guides & Protocols
This section provides detailed workflows for addressing solubility issues in common reaction scenarios.
Core Problem: Poor Solubility in Aprotic Organic Solvents
The fundamental strategy for solubilizing an amine hydrochloride in an organic medium is to convert it to its more soluble free base form.
Protocol 1: In Situ Free Base Generation for Homogeneous Reactions
This is the most common and highly recommended approach for reactions like acylations, alkylations, and cross-coupling reactions.
Objective: To generate the soluble free amine directly in the reaction vessel.
Methodology:
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 eq) and your chosen anhydrous organic solvent (e.g., THF, DCM, DMF).
-
Suspension: Stir the mixture at room temperature. You will observe a heterogeneous suspension.
-
Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.1 eq) or DIPEA (1.1 eq). Add the base dropwise while stirring.
-
Dissolution: Continue stirring for 5-15 minutes. You should observe the solids gradually dissolving as the insoluble hydrochloride salt is converted to the soluble free base. The mixture should become a clear, homogeneous solution.
-
Note: A fine precipitate of triethylammonium chloride ([Et3NH]Cl) or diisopropylethylammonium chloride may form. This is normal and often does not interfere with the subsequent reaction. In many cases, it remains soluble enough not to be an issue.
-
-
Proceed with Reaction: Once the solution is homogeneous (or nearly so), you can add your other reagents (e.g., acyl chloride, alkyl halide, coupling partner) to proceed with the desired transformation.
Causality Explained: The tertiary amine base (B:) reacts with the protonated amine salt (R-NH3+ Cl-). The base removes the acidic proton, forming the neutral free base (R-NH2) and the ammonium salt of the base (BH+ Cl-). The neutral R-NH2 is now readily soluble in the organic solvent.
Visualization of the Solubilization Strategy
The following workflow provides a decision-making process for addressing the solubility of this compound.
Caption: Decision workflow for solubilizing the amine hydrochloride.
Protocol 2: Using Polar Aprotic Co-Solvents
In cases where an added base might interfere with the reaction chemistry (e.g., with highly base-sensitive electrophiles), using a highly polar aprotic solvent system is an alternative.
Objective: To dissolve the salt form directly without chemical modification.
Methodology:
-
Solvent Selection: Choose a highly polar aprotic solvent in which hydrochloride salts have some intrinsic solubility. Common choices include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Dissolution: Add the this compound to the chosen solvent.
-
Heating (Optional): Gently warm the mixture (e.g., to 40-50 °C) to aid dissolution if it is slow at room temperature.
-
Co-Solvent Use: If your reaction requires a less polar solvent (like THF or Toluene) for optimal reactivity, you can use a minimal amount of DMF or DMSO as a co-solvent to first dissolve the salt before diluting with the primary reaction solvent. Be mindful that co-solvents can significantly impact reaction rates and selectivity.
Data Summary: Solubility Profile
The following table provides a qualitative summary of the expected solubility for both the hydrochloride salt and its corresponding free base in common laboratory solvents. This is based on general principles of "like dissolves like."
| Solvent | Type | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Water | Polar Protic | High | Low | The salt is ionic and readily solvated by water.[2][5] |
| Methanol / Ethanol | Polar Protic | Moderate | Moderate to High | Alcohols can solvate both ionic salts and neutral organic molecules. |
| DMSO / DMF | Polar Aprotic | Moderate to High | High | Highly polar nature can dissolve salts and fully solvates the free base. |
| Acetonitrile | Polar Aprotic | Low | Moderate | Moderately polar, better for the free base than the salt. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low | Moderate to High | The free base is soluble, but the salt is essentially insoluble. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Very Low | High | Excellent solvent for the neutral free base, very poor for the salt. |
| Toluene / Hexanes | Nonpolar Aprotic | Insoluble | Low to Moderate | Nonpolar solvents are poor choices for both forms, but especially the salt. |
References
workup procedure for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride synthesis
<Technical Support Center: 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound. It provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during the reaction workup and purification. Our focus is on the causality behind experimental choices to ensure both success and reproducibility.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, practical problems that can arise after the initial reaction is complete. Each issue is analyzed for its root cause, followed by a detailed, step-by-step solution.
Problem 1: Low or No Precipitation of the Hydrochloride Salt
-
Scenario: After quenching the reaction and adding hydrochloric acid, the desired product fails to precipitate, or the yield is significantly lower than expected.
-
Root Cause Analysis: The formation of the hydrochloride salt is critically dependent on the protonation of the basic nitrogen atoms in the benzimidazole ring system. This process is governed by pH and solvent polarity. Insufficient acidification, excess water, or use of an inappropriate solvent can prevent the salt from crashing out of the solution.
-
Step-by-Step Solution:
-
Verify pH: Ensure the solution is distinctly acidic. Using a pH meter or pH paper, adjust the mixture to a pH of 1-2. If the pH is too high, the amine will remain in its freebase form, which is often more soluble.
-
Select the Right Acidifying Agent: While aqueous HCl is common, for sensitive substrates or to induce precipitation, using a solution of HCl in an organic solvent like isopropanol or diethyl ether is often superior. This minimizes the amount of water, which can increase the solubility of the salt.
-
Solvent Choice: The hydrochloride salt will be least soluble in non-polar to moderately polar aprotic solvents. If your product is dissolved in a solvent like methanol or ethanol where it has some solubility, consider adding a less polar co-solvent (an "anti-solvent") such as diethyl ether or methyl tert-butyl ether (MTBE) dropwise to induce precipitation.
-
Concentration and Temperature: Concentrate the solution under reduced pressure to increase the saturation of the product. Subsequently, cooling the solution in an ice bath or refrigerator can dramatically decrease the salt's solubility and promote crystallization.[1]
-
Problem 2: Product Precipitates as an Oil or Sticky Solid, Not a Crystalline Powder
-
Scenario: Upon acidification, the product separates as a viscous oil or a tacky solid that is difficult to filter and handle.
-
Root Cause Analysis: This "oiling out" phenomenon is typically caused by the presence of impurities which depress the melting point of the solid lattice, or by the presence of residual solvents or water that plasticize the product. The rate of precipitation can also play a role; rapid crashing out of solution often leads to amorphous, rather than crystalline, material.
-
Step-by-Step Solution:
-
Trituration: If an oil has formed, decant the supernatant. Add a non-solvent in which the product is insoluble but the impurities might be soluble (e.g., cold diethyl ether or hexane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce the oil to solidify into a manageable powder.
-
Re-dissolution and Slow Re-precipitation: Dissolve the oily product in a minimal amount of a suitable solvent (e.g., hot ethanol or isopropanol). Then, very slowly add an anti-solvent while stirring until the solution becomes faintly turbid. At this point, stop adding the anti-solvent, and allow the solution to cool slowly. Seeding with a previously obtained crystal can also be beneficial.[1]
-
Ensure Anhydrous Conditions: Moisture can significantly contribute to oiling out. Ensure all solvents are dry and consider performing the final precipitation step under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Problem 3: Final Product is Contaminated with Starting Materials
-
Scenario: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of unreacted 4-nitro-1,2-phenylenediamine or the intermediate diamine.
-
Root Cause Analysis: This indicates either an incomplete reaction or an inefficient purification process. The starting materials and the final product have different basicity and polarity, which can be exploited for separation.
-
Step-by-Step Solution: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The unreacted starting material, being more acidic due to the nitro group, may be partially removed here. The desired product, a benzimidazole, is basic and will remain in the organic layer.
-
Acidic Extraction: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired 2-Methyl-1H-benzo[d]imidazol-5-amine will be protonated and extracted into the aqueous layer, while less basic impurities may remain in the organic phase.
-
Isolation: Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., 10% NaOH) until the pH is >10 to precipitate the freebase.[2][3] Collect the freebase by filtration, then re-dissolve it in a minimal amount of a solvent like isopropanol and add HCl (e.g., HCl in isopropanol) to precipitate the pure hydrochloride salt.
-
Problem 4: Final Product is Highly Colored (e.g., Dark Brown or Black)
-
Scenario: The isolated hydrochloride salt is not the expected off-white or light tan color, but is instead dark and discolored.
-
Root Cause Analysis: Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored polymeric impurities. This can be exacerbated by heat and light.
-
Step-by-Step Solution: Decolorization
-
Activated Charcoal Treatment: Dissolve the crude product (preferably as the freebase for better solubility) in a suitable hot solvent (e.g., ethanol or methanol). Add a small amount (typically 1-2% by weight) of activated charcoal (decolorizing carbon).[1][2]
-
Hot Filtration: Keep the mixture hot and stir for 5-10 minutes. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[1]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.
-
Inert Atmosphere: Throughout the workup, especially during heating steps, blanketing the reaction and filtration apparatus with an inert gas like nitrogen can significantly prevent oxidation.[1]
-
Workup & Purification Workflow Diagram
The following diagram outlines the logical steps for a robust workup and purification procedure.
Caption: Workflow for the workup and purification of the target compound.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Purpose |
| Basification pH | > 10 | To ensure the product is in its freebase form for extraction. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for the freebase, immiscible with water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic extract. |
| Recrystallization Solvent | Ethanol, Isopropanol, or mixtures with water/ether | To purify the final salt.[1][4] |
| Precipitation pH | 1 - 2 | To ensure complete protonation and precipitation of the HCl salt. |
| Decolorizing Carbon | 1-5% w/w of crude product | To adsorb colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to form the hydrochloride salt? A: The most reliable method is to first isolate the purified freebase of 2-Methyl-1H-benzo[d]imidazol-5-amine. Dissolve this freebase in a minimal amount of a dry alcohol, such as isopropanol or ethanol. Then, add a stoichiometric amount of a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol). This controlled, non-aqueous method often produces a high-purity, crystalline salt and avoids the issues associated with excess water.
Q2: Can I use column chromatography to purify the product? A: Yes, column chromatography is an excellent method for purification, especially if there are multiple impurities.[1][5] It is best performed on the freebase, not the salt. A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.[1][6] Due to the basic nature of the amine, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent peak tailing and improve separation.
Q3: How do I confirm the identity and purity of my final product? A: A combination of techniques is required.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point (m.p.): A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Q4: What are the best storage conditions for the final product? A: this compound is an aromatic amine salt and should be protected from light, moisture, and air to prevent degradation and discoloration. Store the compound in a tightly sealed, amber glass vial in a cool, dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere is recommended.
References
Technical Support Center: Optimizing HPLC Methods for Benzimidazole Isomer Resolution
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development, specifically tailored to the nuanced challenge of resolving benzimidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter separation challenges with these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to diagnose issues, understand the underlying chromatographic principles, and implement effective, validated solutions.
The Challenge of Benzimidazole Isomers
Benzimidazole derivatives are a cornerstone of many pharmaceutical compounds. However, their synthesis often results in positional isomers or enantiomers that possess nearly identical physicochemical properties but can have vastly different pharmacological or toxicological profiles. This structural similarity makes their separation by conventional reversed-phase HPLC a significant analytical hurdle, frequently leading to co-elution and inaccurate quantification. This guide will address the most common issues and provide robust strategies for achieving baseline resolution.
Troubleshooting Guide: Q&A Format
Issue 1: Complete Co-elution or Poor Resolution of Positional Isomers
Question: My benzimidazole positional isomers are completely co-eluting on a standard C18 column with a methanol/water mobile phase. How can I achieve separation?
Answer: This is a classic selectivity problem. When isomers have very similar hydrophobicity, a standard C18 stationary phase often fails to provide sufficient differential interaction to resolve them. The key is to introduce alternative separation mechanisms beyond simple hydrophobic partitioning.
Causality: Positional isomers differ in the spatial arrangement of substituent groups on the benzimidazole core. These subtle structural differences can alter dipole moments, pKa values, and the potential for hydrogen bonding or π-π interactions. Your current method relies solely on hydrophobicity, which is too similar between the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Step-by-Step Protocol:
-
Mobile Phase Optimization (Primary Approach):
-
Change Organic Modifier: Substitute methanol with acetonitrile (or vice-versa). Acetonitrile is aprotic and a weaker hydrogen bond acceptor, which can alter selectivity for molecules where hydrogen bonding is a factor.[1]
-
pH Adjustment: This is the most powerful tool for separating ionizable compounds like benzimidazoles.[2][3]
-
Determine pKa: Find the pKa values of your isomers.
-
Adjust pH: Set the mobile phase pH approximately 2 units away from the isomer pKa values to ensure they are either fully protonated or deprotonated.[3][4] This maximizes differences in hydrophobicity between isomers with different pKa's.[5]
-
Buffering: Use a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-25 mM to maintain a stable pH and achieve reproducible retention times.[5][6] A study on benzimidazole derivatives successfully used an acetate buffer at pH 4.5.[7]
-
-
-
Stationary Phase Selectivity (Secondary Approach):
-
Phenyl-Hexyl Column: If your isomers have aromatic rings, a phenyl-based stationary phase can introduce π-π interactions, offering a different retention mechanism that can resolve isomers based on differences in their electron density.[8]
-
Polar-Embedded or Polar-Endcapped Columns: Columns with embedded amide or carbamate groups can provide alternative selectivity through dipole-dipole interactions and hydrogen bonding, which is particularly useful for more polar isomers.[9]
-
Data Summary: Starting Mobile Phase Conditions
| Parameter | Initial Condition (Methanol) | Alternative Condition (Acetonitrile) | Rationale for Change |
| Organic Modifier | Methanol | Acetonitrile | Changes hydrogen bonding interactions. |
| Aqueous Phase | Water | 10-25 mM Phosphate Buffer | Controls pH to exploit pKa differences. |
| pH | Neutral (Uncontrolled) | pH = pKa ± 2 | Maximizes retention differences of ionizable isomers.[3][4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I'm achieving some separation, but my peaks are showing significant tailing, making integration and quantification unreliable. What is the cause and how do I fix it?
Answer: Peak tailing for basic compounds like benzimidazoles is a common and often multi-faceted issue. The primary causes are secondary interactions with the stationary phase or mismatched solvent conditions.
Causality:
-
Silanol Interactions: The most common cause is the interaction of protonated basic analytes (like benzimidazoles at acidic pH) with acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns. This secondary ionic interaction leads to tailing.[10]
-
Mobile Phase pH near pKa: If the mobile phase pH is too close to the analyte's pKa, the compound exists as a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[11]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting peak tailing.
Step-by-Step Protocol:
-
Confirm and Adjust Mobile Phase pH: As the first and most critical step, ensure your mobile phase pH is buffered and set at least 2 pH units away from the analyte pKa. For basic benzimidazoles, this could mean using a mid-range pH (e.g., pH 4-6) or a high pH (e.g., pH > 9), provided your column is stable at higher pH ranges.[2][4]
-
Use a High-Purity Column: Modern HPLC columns are made with high-purity silica with fewer accessible silanol groups, significantly reducing tailing for basic compounds. If you are using an older column (Type A silica), upgrading to a modern, end-capped, high-purity silica column (Type B) is highly recommended.
-
Reduce Sample Load: Perform a sample loading study by injecting decreasing concentrations of your sample. If peak shape improves at lower concentrations, you are likely overloading the column. Dilute your sample accordingly.[11]
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or UPLC for benzimidazole isomer separation? A: Ultra-Performance Liquid Chromatography (UPLC) operates with smaller particle size columns (<2 µm) at higher pressures.[12][13] This results in significantly higher efficiency, leading to sharper, narrower peaks and improved resolution.[14][15] For challenging isomer separations, UPLC can often provide the baseline resolution that is unattainable with conventional HPLC.[14] If available, UPLC is the preferred technology.
Comparison of HPLC and UPLC
| Feature | HPLC | UPLC | Advantage for Isomer Separation |
| Particle Size | 3–5 µm | < 2 µm | Smaller particles provide higher efficiency and resolution.[12][16] |
| Operating Pressure | 400–600 bar | 1,000–1,300 bar | Higher pressure allows for smaller particles and faster flow rates.[14][16] |
| Resolution | Good | Excellent | UPLC's superior resolution is critical for separating closely eluting isomers.[14][15] |
| Analysis Time | Longer (20-45 min) | Shorter (2-5 min) | Faster run times increase throughput.[16] |
Q2: My isomers are very polar. Reversed-phase HPLC isn't working at all. What are my options? A: For highly polar benzimidazole derivatives that show little or no retention in reversed-phase, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or diol) with a mobile phase high in organic content (typically acetonitrile).[17][18][19] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[17][18] This provides an orthogonal separation mechanism to reversed-phase and is ideal for polar compounds.[20][21]
Q3: What about chiral benzimidazole isomers (enantiomers)? A: Enantiomers cannot be separated on standard achiral columns. You must use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are highly effective for separating a wide range of chiral compounds, including benzimidazole derivatives.[22][23] Method development often involves screening different CSPs with mobile phases typically consisting of hexane/alcohol mixtures.[24][25] Supercritical Fluid Chromatography (SFC) is also an excellent, often superior, technique for chiral separations, offering faster analysis and reduced solvent consumption.[26][27][28][29][30]
Q4: How can I confirm if two peaks are co-eluting? A: Visual inspection for peak shoulders or asymmetry is the first clue.[31] However, for definitive confirmation, use a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
DAD: A DAD can perform a "peak purity" analysis, which compares UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1]
-
MS: A mass spectrometer can analyze the mass-to-charge ratio (m/z) across the eluting peak. If the m/z value changes, it confirms co-elution. For isomers, which have the same mass, you would look for differences in fragmentation patterns if using MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. uhplcs.com [uhplcs.com]
- 14. niito.kz [niito.kz]
- 15. pharmaguru.co [pharmaguru.co]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 18. zodiaclifesciences.com [zodiaclifesciences.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 22. Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ptfarm.pl [ptfarm.pl]
- 25. researchgate.net [researchgate.net]
- 26. omicsonline.org [omicsonline.org]
- 27. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. selvita.com [selvita.com]
- 29. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzimidazoles
The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole, represents a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of substituted benzimidazoles, focusing on their antimicrobial, anticancer, antiviral, and anthelmintic properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource for this versatile class of compounds.
The Versatility of the Benzimidazole Core: A Hub for Diverse Biological Activities
The therapeutic potential of benzimidazoles is vast, with derivatives demonstrating efficacy as antibacterial, antifungal, antiviral, anticancer, and anthelmintic agents.[1] The key to this versatility lies in the amenability of the benzimidazole nucleus to substitution at various positions, primarily N-1, C-2, and C-5/C-6. These substitutions significantly influence the compound's physicochemical properties and its interaction with specific biological targets.[2][3]
Antimicrobial Activity: A Comparative Look at Substituted Benzimidazoles
Benzimidazole derivatives have shown significant promise in combating a range of microbial pathogens. Their mechanism of action is often attributed to their ability to compete with purines in the synthesis of bacterial nucleic acids and proteins.[4]
Structure-Activity Relationship (SAR) in Antimicrobial Benzimidazoles
The antimicrobial potency of benzimidazoles is heavily influenced by the nature and position of substituents.
-
C-2 Position: Substitution at the 2-position is a critical determinant of antimicrobial activity. The introduction of aryl or substituted aryl groups, particularly those with electron-withdrawing substituents, often enhances antibacterial and antifungal effects.[5][6] For instance, the presence of a pyridine ring at this position has been associated with broad-spectrum antibacterial activity.[5]
-
C-5/C-6 Position: Modifications on the benzene ring, such as the introduction of halo groups (e.g., chloro, bromo) or a nitro group, can significantly increase antimicrobial potency.[5][7] These substitutions are thought to enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
-
N-1 Position: Alkylation or arylation at the N-1 position can also modulate antimicrobial activity, often by influencing the compound's solubility and interaction with target enzymes.[8]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted benzimidazoles against common bacterial and fungal strains, providing a clear comparison of their efficacy.
| Compound ID | 2-Substituent | 5/6-Substituent | Test Organism | MIC (µg/mL) | Reference |
| BZD-1 | Phenyl | H | Staphylococcus aureus | 16 | [5] |
| BZD-2 | 4-Chlorophenyl | H | Staphylococcus aureus | 8 | [5] |
| BZD-3 | Pyridin-2-yl | NO₂ | Escherichia coli | 4 | [5] |
| BZD-4 | H | Cl | Candida albicans | 64 | [9] |
| BZD-5 | CH₂Cl | H | Candida albicans | 32 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Methodology:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the benzimidazole derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of substituted benzimidazoles is a rapidly growing area of research.[2] Their mechanisms of action are diverse and often involve the disruption of critical cellular processes in cancer cells.
Mechanisms of Anticancer Action and SAR
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[10] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10] Substituents at the C-2 position, such as a piperazine skeleton, can enhance this activity.[11]
-
Kinase Inhibition and Signaling Pathway Modulation: Benzimidazole derivatives can inhibit various kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[12] They can also modulate key signaling pathways like PI3K/AKT and MAPK, leading to cell cycle arrest and apoptosis.[13] The N-1, C-2, C-5, and C-6 positions are crucial for this activity.[2]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and repair processes in cancer cells.[14]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several substituted benzimidazoles against common cancer cell lines, offering a comparison of their cytotoxic potential.
| Compound ID | 2-Substituent | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BZD-6 | 4-(Trifluoromethyl)phenyl | H | MCF-7 (Breast) | 1.5 | [15] |
| BZD-7 | 2-Hydroxyphenyl | H | HeLa (Cervical) | 29.0 | [16] |
| BZD-8 | Indole-3-yl | H | A549 (Lung) | 3.98 | [17] |
| BZD-9 | Piperazin-1-yl | H | U-87 MG (Glioblastoma) | < ABZ | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[17]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzimidazole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity: Inhibiting Viral Replication
Benzimidazole derivatives have emerged as a promising class of antiviral agents, with activity against a range of DNA and RNA viruses.[18] Their mechanisms of action often involve targeting specific viral enzymes or processes essential for replication.
Mechanisms of Antiviral Action and SAR
-
Viral Polymerase Inhibition: A key antiviral mechanism of benzimidazoles is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses like Hepatitis C Virus (HCV).[13][19] These compounds can act as allosteric inhibitors, binding to a site on the polymerase distinct from the active site and inducing a conformational change that blocks its function.[13]
-
Inhibition of Viral DNA Processing: In the case of some DNA viruses like Human Cytomegalovirus (HCMV), benzimidazole nucleosides can block the processing and maturation of viral DNA.[18]
-
Entry Inhibition: Some benzimidazole derivatives have been shown to impair the entry of viruses like SARS-CoV-2 into host cells.[20]
-
SAR in Antiviral Benzimidazoles: The antiviral activity is highly dependent on the substitution pattern. For instance, substitutions at the N-1 and C-2 positions of the benzimidazole ring are critical for activity against viruses like Respiratory Syncytial Virus (RSV).[21] The nature of the substituent at the C-2 position can also influence the target virus.[18]
Comparative Antiviral Activity Data
The following table provides the 50% effective concentration (EC₅₀) values of selected benzimidazole derivatives against different viruses, illustrating their comparative antiviral potency.
| Compound ID | 2-Substituent | N-1 Substituent | Virus | EC₅₀ (µM) | Reference |
| BZD-10 | (Benzotriazol-1-yl)methyl | (Quinolizidin-1-yl)alkyl | RSV | 0.02 | [21] |
| BZD-11 | 2-Bromophenyl | β-D-ribofuranosyl | HCMV | 1-5 | [22] |
| BZD-12 | Phenyl | H | HSV-1 | 59 | [23] |
| BZD-13 | H | H | ZIKA | 4.5 | [23] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[24]
Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the benzimidazole compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.
Anthelmintic Activity: Combating Parasitic Worms
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[25] Their broad-spectrum efficacy against various helminths is well-established.
Mechanism of Anthelmintic Action and SAR
The primary mechanism of action of anthelmintic benzimidazoles is the inhibition of microtubule polymerization in the parasite.[26] They selectively bind to the β-tubulin subunit of the parasite's microtubules, disrupting their formation.[26] This leads to impaired glucose uptake, depletion of energy reserves, and ultimately paralysis and death of the worm.[25]
-
C-2 Position: The substituent at the C-2 position is crucial for anthelmintic activity. Carbamate groups, as seen in albendazole and mebendazole, are known to enhance binding to tubulin.[25]
-
C-5 Position: Substitutions at the C-5 position can influence the metabolic profile and spectrum of activity of the anthelmintic.
Comparative Anthelmintic Activity Data
The following table compares the in vitro anthelmintic activity of different substituted benzimidazoles using the Pheretima posthuma (earthworm) model, which is anatomically and physiologically similar to intestinal roundworms.[27]
| Compound ID | 2-Substituent | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| BZD-14 | Phenyl | 50 | 0.931 ± 0.231 | 1.317 ± 0.149 | [27] |
| BZD-15 | 4-Aminophenyl | 50 | 1.5 ± 0.2 | 2.8 ± 0.3 | [27] |
| Furaldehyde-BZD A | Furaldehyde | 50 | 25.4 ± 0.15 | 48.2 ± 0.21 | [28] |
| Furaldehyde-BZD B | Furaldehyde | 50 | 21.5 ± 0.18 | 41.7 ± 0.24 | [28] |
| Albendazole (Standard) | 10 | 20.3 ± 0.20 | 39.6 ± 0.31 | [28] |
Experimental Protocol: In Vitro Anthelmintic Assay using Pheretima posthuma
This assay provides a straightforward method for the preliminary evaluation of the anthelmintic activity of test compounds.[27]
Methodology:
-
Worm Collection and Preparation: Collect adult Indian earthworms (Pheretima posthuma) and wash them with normal saline to remove any fecal matter.
-
Test Solutions: Prepare solutions of the test benzimidazole compounds and a standard anthelmintic drug (e.g., albendazole or piperazine citrate) at various concentrations in a suitable vehicle (e.g., 1% CMC). A vehicle control group is also included.
-
Exposure: Place a defined number of earthworms of approximately equal size into petri dishes containing the test solutions.
-
Observation: Record the time taken for the paralysis and death of the worms.
-
Data Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and the control.
Conclusion
Substituted benzimidazoles represent a remarkably versatile class of heterocyclic compounds with a wide array of biological activities. The strategic modification of the benzimidazole scaffold, particularly at the N-1, C-2, and C-5/C-6 positions, allows for the fine-tuning of their pharmacological properties to target specific pathogens, cancer cells, viruses, and parasites. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel and more effective benzimidazole-based therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to new breakthroughs in the fight against a multitude of diseases.
References
- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. In Vitro Anthelmintic Activity of Leaf Extracts of Celosia laxa Schum. & Thonn [scirp.org]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. hygeiajournal.com [hygeiajournal.com]
- 28. theaspd.com [theaspd.com]
A Comparative Guide to the Synthesis of Benzimidazoles: Conventional Heating vs. Microwave Irradiation
An Objective Analysis for the Modern Medicinal Chemist
Executive Summary: The synthesis of benzimidazoles, a cornerstone of many pharmacologically active compounds, has traditionally relied on conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) presents a compelling alternative, offering dramatic reductions in reaction times, significant increases in yields, and alignment with the principles of green chemistry. This guide provides a detailed comparative analysis of these two methodologies, supported by experimental data and protocols, to inform the choices of researchers, scientists, and drug development professionals. In numerous studies, microwave-assisted methods have demonstrated a 95-98% reduction in reaction time and a 10-50% increase in product yield compared to conventional approaches.[1][2][3]
Introduction: The Significance of Benzimidazoles and the Drive for Greener Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[4] The classical synthesis, known as the Phillips-Ladenburg condensation, typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under strong acid conditions and prolonged heating.[5][6]
While effective, these traditional methods often suffer from long reaction times (hours to days), harsh reaction conditions, and the use of hazardous reagents, leading to significant energy consumption and waste generation. In response, green chemistry principles have spurred the adoption of technologies like microwave irradiation, which promises a more efficient, rapid, and environmentally benign path to these vital heterocyclic compounds.[4][7]
The Heart of the Matter: Understanding the Heating Mechanisms
The profound differences in outcomes between conventional and microwave synthesis are rooted in the fundamental physics of heat transfer.
-
Conventional Heating: This method relies on the transfer of thermal energy from an external source (e.g., an oil bath) through the walls of the reaction vessel via conduction. This process is inherently slow and inefficient, often creating a significant temperature gradient within the reaction mixture. The vessel walls become hotter than the bulk of the solvent, which can lead to localized overheating, decomposition of sensitive reagents, and the formation of impurities.[8]
-
Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating.[9] Microwave radiation interacts directly with polar molecules (like reagents and solvents) in the reaction mixture, causing them to rapidly oscillate and generate heat.[8][10] This results in rapid, uniform, and instantaneous heating of the entire reaction volume, eliminating thermal gradients and enabling precise temperature control.[9][10] This efficient energy transfer is the primary driver behind the dramatically accelerated reaction rates observed in MAOS.[9]
Experimental Showdown: A Head-to-Head Comparison
To illustrate the practical differences, let's consider a typical synthesis of a 2-substituted benzimidazole from o-phenylenediamine and a carboxylic acid. Multiple studies have systematically compared the two methods for a range of substrates.
The following table summarizes representative data compiled from various studies, showcasing the stark contrast in performance between the two techniques.
| Product (2-Substituent) | Conventional Method (Reflux) | Microwave Method |
| Time | Yield (%) | |
| H (from Formic Acid) | 3 hours | 72% |
| Methyl (from Acetic Acid) | 4 hours | 80% |
| Phenyl (from Benzoic Acid) | 8 hours | 70% |
| 4-Nitrophenyl | 6 hours | 75% |
(Note: Data is a representative compilation from sources.[11][12][13] Actual results may vary based on specific substrates and equipment.)
The data unequivocally shows that microwave irradiation leads to a drastic reduction in reaction time—often from hours to mere minutes—while simultaneously improving the product yield.[11][12] This acceleration can be as much as 160 times faster than conventional methods.[12] The increase in yield is often attributed to the clean, rapid heating which minimizes the formation of side products and degradation of the reactants.[12]
Standardized Protocols: Replicating the Results
Below are detailed, self-validating protocols for the synthesis of 2-phenylbenzimidazole, providing a clear methodological comparison.
-
Reactant Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Acid Catalyst: Add polyphosphoric acid (PPA) (approx. 10 g) as both a catalyst and a solvent.
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath preheated to 160-180°C.
-
Reaction Monitoring: Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous liquid into a beaker containing 100 mL of ice-cold water while stirring.
-
Neutralization: Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8, causing the product to precipitate.
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry. Recrystallize the solid from an ethanol-water mixture to obtain pure 2-phenylbenzimidazole.
-
Reactant Setup: In a 10 mL microwave process vial, combine o-phenylenediamine (1.08 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), and a few drops of 4M hydrochloric acid.[12] Alternatively, a solvent-free approach using a solid support like silica gel can be employed.
-
Microwave Irradiation: Seal the vial with a snap-cap and place it in a scientific microwave reactor.
-
Reaction Conditions: Irradiate the mixture at a constant power (e.g., 150-300 W) for 5-10 minutes, with a temperature target of 120-140°C.[9]
-
Work-up: After irradiation, cool the vial to room temperature using compressed air.
-
Neutralization: Add 20 mL of cold water to the vial and neutralize the mixture with 10% sodium hydroxide solution to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from an ethanol-water mixture to yield the pure product.
Visualizing the Process
To better understand the workflows and the underlying chemistry, the following diagrams are provided.
Caption: Comparative workflow for conventional vs. microwave benzimidazole synthesis.
Caption: Key steps in the acid-catalyzed formation of the benzimidazole ring.
Broader Implications and Conclusion
The advantages of microwave-assisted synthesis extend beyond just speed and yield.[1]
-
Green Chemistry: MAOS aligns with green chemistry principles by significantly reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[14][15]
-
Process Control: Modern microwave reactors offer precise control over temperature and pressure, leading to better reproducibility and cleaner reaction profiles.[10]
-
Drug Discovery: For drug development professionals, the speed of MAOS is a significant asset, enabling the rapid synthesis of compound libraries for high-throughput screening and accelerating the hit-to-lead optimization process.[8]
References
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ijnrd.org [ijnrd.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. The methodologies detailed herein are grounded in established scientific principles and adhere to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
The validation of an analytical method is a mandatory process in the pharmaceutical industry to ensure that the chosen method is fit for its intended purpose.[1][4] This guide will delve into the critical validation parameters—specificity, linearity, accuracy, precision, and robustness—providing a comparative analysis of different approaches and the scientific rationale behind the selection of optimal conditions.
Methodology Comparison: Choosing the Right HPLC System
The selection of the HPLC column and mobile phase is paramount for achieving a successful separation. For benzimidazole derivatives like 2-Methyl-1H-benzo[d]imidazol-5-amine, reversed-phase chromatography is the most common and effective approach.[5][6][7]
Column Selection:
| Column Type | Particle Size (µm) | Dimensions (mm) | Rationale & Performance Comparison |
| C18 (Octadecylsilane) | 3 - 5 | 4.6 x 150 or 4.6 x 250 | Primary Recommendation. C18 columns are the most widely used reversed-phase columns, offering excellent hydrophobic retention for a broad range of compounds, including aromatic amines.[7][8] The longer carbon chain provides strong retention, which is beneficial for separating the analyte from polar impurities. A 5 µm particle size offers a good balance between efficiency and backpressure, while a 3 µm particle can provide higher resolution if needed.[9] |
| C8 (Octylsilane) | 3 - 5 | 4.6 x 150 | A C8 column has a shorter alkyl chain than a C18, resulting in less hydrophobic retention.[8] This can be advantageous if the analyte is too strongly retained on a C18 column, leading to long run times. For 2-Methyl-1H-benzo[d]imidazol-5-amine, a C8 column could be a viable alternative if peak shape or analysis time needs to be optimized.[10][11][12] |
| Phenyl | 3 - 5 | 4.6 x 150 | Phenyl columns offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[8] This can be particularly useful for separating aromatic isomers or compounds with similar hydrophobicity that are not well-resolved on a C18 or C8 column. |
Mobile Phase Optimization:
The mobile phase composition directly influences the retention and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often with a buffer) and an organic modifier.
| Aqueous Phase | Organic Modifier | Gradient/Isocratic | Rationale & Performance Comparison |
| 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Acetonitrile or Methanol | Isocratic or Gradient | Primary Recommendation. The acidic mobile phase ensures that the amine group of the analyte is protonated, leading to better peak shape and retention on the reversed-phase column. Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff. An isocratic elution (constant mobile phase composition) is simpler and more robust, while a gradient elution (changing mobile phase composition) can be used to optimize run time and resolution, especially if there are impurities with a wide range of polarities.[6] |
| Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) | Acetonitrile or Methanol | Isocratic or Gradient | A phosphate buffer provides better pH control than formic acid or TFA, which can improve the reproducibility of retention times.[12] However, phosphate buffers are not volatile and are therefore not suitable for mass spectrometry (MS) detection. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Detailed Protocols for Validation Parameters
The following sections provide detailed, step-by-step methodologies for each of the critical validation parameters.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][13][14]
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (diluent) to ensure that no peaks are observed at the retention time of the analyte.
-
Placebo Analysis: If the method is for a formulated product, prepare and inject a placebo solution (containing all excipients except the active pharmaceutical ingredient, API) to demonstrate that the excipients do not interfere with the analyte peak.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation product peaks.
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][13][15]
Experimental Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[1][16]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
Accuracy is the closeness of the test results obtained by the method to the true value.[1][13][14] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples and calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Example Accuracy Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.8 | 99.8 |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][14] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (Repeatability):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this new set of data and compare it with the repeatability results.
Acceptance Criteria:
-
RSD ≤ 2.0%
Example Precision Data:
| Replicate | Repeatability (Assay %) | Intermediate Precision (Assay %) |
| 1 | 99.8 | 100.1 |
| 2 | 100.1 | 99.5 |
| 3 | 99.5 | 100.3 |
| 4 | 100.2 | 99.9 |
| 5 | 99.9 | 100.5 |
| 6 | 100.3 | 99.7 |
| Mean | 99.97 | 100.0 |
| RSD (%) | 0.32 | 0.35 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1][13][14]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
Example Robustness Data:
| Parameter Variation | Retention Time (min) | Peak Asymmetry |
| Nominal | 4.5 | 1.1 |
| Flow Rate +0.2 mL/min | 4.2 | 1.1 |
| Flow Rate -0.2 mL/min | 4.8 | 1.2 |
| Temperature +5 °C | 4.3 | 1.1 |
| Temperature -5 °C | 4.7 | 1.1 |
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the validation parameters, demonstrating how they collectively ensure a reliable analytical method.
Caption: Interrelationship of HPLC validation parameters leading to a reliable method.
Conclusion
The validation of an HPLC method for the quantification of this compound is a systematic process that requires careful consideration of various parameters. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can develop a robust and reliable method that meets regulatory expectations and ensures the quality of their pharmaceutical products. The comparative analysis of different columns and mobile phases provided in this guide serves as a starting point for method development and optimization.
References
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. welch-us.com [welch-us.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1H-benzo[d]imidazol-5-amine Analogs
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-Methyl-1H-benzo[d]imidazol-5-amine core. We will explore how structural modifications influence their biological performance, with a particular focus on anticancer and kinase inhibitory activities, supported by experimental data and detailed protocols.
The 2-Methyl-1H-benzo[d]imidazol-5-amine Scaffold: A Privileged Framework
The 2-Methyl-1H-benzo[d]imidazol-5-amine structure serves as a valuable starting point for the development of potent bioactive molecules. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a key pharmacophore found in numerous clinically used drugs.[1] The methyl group at the 2-position and the amine group at the 5-position offer strategic points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of Anticancer Activity
A study by Ismail et al. provides critical insights into the anticancer potential of 5-substituted 2-methylbenzimidazole derivatives.[2][3] Starting from 5-amino-2-methylbenzimidazole, a series of analogs were synthesized and evaluated against a panel of 60 human cancer cell lines. The results highlight the significant impact of the substituent at the 5-position on cytotoxic activity.
| Compound ID | 5-Substituent | Key Findings |
| Parent | -NH2 | Starting material for derivatization. |
| 7 | 3,5-dimethyl-1H-pyrazol-1-yl | Identified as one of the most potent compounds in the series. |
| 9 | 4,5-dimethyloxazol-2-yl | Also demonstrated high potency among the tested analogs.[2][3] |
| 2, 10, 11 | Various heterocyclic moieties | Showed cytotoxic activity, but were less potent than compounds 7 and 9.[2][3] |
The superior potency of compounds 7 and 9 suggests that the introduction of specific five-membered heterocyclic rings at the 5-position of the 2-methylbenzimidazole core is a key determinant for enhancing anticancer activity.[2][3]
Broader Structure-Activity Relationship Insights from Benzimidazole Analogs
The SAR of benzimidazole derivatives extends beyond anticancer activity, with modifications at various positions of the scaffold influencing a wide range of biological effects, including kinase inhibition.
Kinase Inhibition
Benzimidazole derivatives have been extensively investigated as kinase inhibitors. For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis.[4] In one study, compound 7s in this series demonstrated an IC50 of 0.03 µM against VEGFR-2.[4] This highlights the potential of the 5-amino group as a point for introducing larger, aromatic systems to target the ATP-binding pocket of kinases.
Furthermore, substitutions on the benzimidazole ring have been shown to be critical for activity against other kinases like CK1δ.[5] For example, a 5-cyano substituent on the benzimidazole ring led to a compound with nanomolar potency (IC50 = 98.6 nM).[5]
General Anticancer Activity
In a different study on 1-substituted-2-methyl-5-nitrobenzimidazoles, the parent compound (2-methyl-5-nitro-1H-benzimidazole) itself showed significant activity against the MCF7 breast cancer cell line with an IC50 of 4.52 µg/mL.[6] This indicates that even simple modifications, such as the replacement of the 5-amino group with a nitro group, can confer potent cytotoxic effects.
Experimental Protocols
General Synthesis of 5-Substituted 2-Methylbenzimidazole Analogs
The synthesis of the parent 2-methyl-1H-benzo[d]imidazol-5-amine typically starts from a suitably substituted nitroaniline. A general synthetic pathway is outlined below:
Caption: General synthetic workflow for 2-Methyl-1H-benzo[d]imidazol-5-amine and its analogs.
Step-by-Step Protocol:
-
Condensation: Reflux a mixture of the starting o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine) with a carboxylic acid (e.g., acetic acid) in a suitable solvent, often with an acid catalyst, to form the benzimidazole ring.[7]
-
Reduction: Reduce the nitro group to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Derivatization: React the resulting 5-amino group with various electrophiles such as anhydrides, aldehydes, or engage in coupling reactions to introduce diverse substituents at the 5-position.[2][3]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.
-
Data Analysis: Measure the luminescence and plot the percentage of kinase inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The 2-Methyl-1H-benzo[d]imidazol-5-amine scaffold is a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies demonstrate that modifications, particularly at the 5-position, can significantly enhance biological activity, especially in the context of anticancer and kinase inhibitory effects. The introduction of specific heterocyclic moieties at this position has been shown to be a particularly fruitful strategy. Future research should focus on expanding the library of analogs with diverse substituents at the 1, 2, and 5-positions to explore a wider chemical space and to optimize potency and selectivity against specific biological targets.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
comparing the efficacy of different catalysts in benzimidazole synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The synthesis of this privileged heterocyclic system has evolved significantly, moving from harsh classical methods to more efficient, selective, and sustainable catalytic protocols. This guide provides an in-depth comparison of various catalytic systems for benzimidazole synthesis, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.
The Synthetic Landscape: From Conventional to Catalyzed Pathways
The traditional Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures, has long been a staple for benzimidazole synthesis.[2][3] However, this method often requires harsh acidic conditions and prolonged reaction times, leading to the generation of significant waste.[2] A common alternative, the direct condensation of o-phenylenediamines with aldehydes, can result in a complex mixture of products if not carefully controlled.[2]
The advent of catalysis has revolutionized benzimidazole synthesis, enabling milder reaction conditions, shorter reaction times, and improved yields and selectivity.[2] The primary modern approach involves the catalyzed condensation of an o-phenylenediamine with an aldehyde. This guide will focus on comparing the efficacy of different classes of catalysts used in this transformation.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is critical and depends on factors such as cost, reusability, reaction conditions, and substrate scope. Below is a comparative overview of prominent catalyst types.
| Catalyst Type | Representative Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Phosphoric acid, Ammonium chloride | Thermal, Solvent-free (grinding) or in polar solvents (e.g., ethanol) | Low cost, readily available, simple to use.[4][5] | Often require stoichiometric amounts, difficult to separate from the reaction mixture, can generate acidic waste. |
| Homogeneous Lewis Acids | ZrCl₄, TiCl₄, SnCl₄, HfCl₄ | Room temperature, anhydrous solvents.[6] | High efficiency, excellent yields under mild conditions.[6] | Moisture-sensitive, can be corrosive, catalyst recovery is challenging.[6] |
| Transition Metal Catalysts | Cu(OAc)₂, [PdCl₂(PhCN)₂], Fe-porphyrin | Elevated temperatures, often with an oxidant (e.g., O₂).[1][7] | High activity, can enable novel reaction pathways (e.g., C-H activation).[1] | Cost of precious metals, potential for metal contamination in the product, often require ligands. |
| Heterogeneous Catalysts | Sulfonated graphene oxide (GO-HSO₃), MIL-101(Cr)-NO₂, Supported metal nanoparticles (e.g., Au/TiO₂) | Variable, from room temperature to elevated temperatures.[8] | Easy separation and recyclability, enhanced stability, potential for continuous flow processes.[9][10] | Can have lower activity than homogeneous counterparts, potential for metal leaching. |
| Nanoparticle Catalysts | Nano-Fe₂O₃, Nano-ZnS, MnO₂ nanoparticles | Often mild conditions, sometimes under ultrasound irradiation.[11][12] | High surface area leading to high catalytic activity, unique electronic properties, often recyclable.[13][14] | Potential for aggregation, concerns about long-term environmental impact. |
| Ionic Liquids (ILs) | [bmim][BF₄], [bnmim]HSO₄ | Elevated temperatures, can act as both solvent and catalyst.[15][16] | "Green" solvent potential, tunable properties, can enhance reaction rates.[15][17] | High cost, viscosity can pose challenges, concerns about toxicity and biodegradability. |
| Green/Biocatalysts | Copper(II)-alginate beads, Plant-assisted ZnS nanoparticles | Room temperature, aqueous or ethanolic media.[18][19] | Environmentally benign, biodegradable, sustainable.[18] | Often lower thermal stability, may have limited substrate scope. |
Mechanistic Insights: The Role of the Catalyst
The most common pathway for catalyzed benzimidazole synthesis from o-phenylenediamine and an aldehyde involves several key steps. The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.
Lewis acid catalysts, for instance, coordinate to the carbonyl oxygen, increasing its electrophilicity.[13] Brønsted acids protonate the carbonyl, achieving a similar activation. In many cases, especially with transition metal and nanoparticle catalysts, the catalyst also plays a crucial role in the final oxidative aromatization step.[11]
Visualizing the Catalytic Cycle
Caption: Generalized mechanism of catalyzed benzimidazole synthesis.
Experimental Protocols: A Practical Guide
Here, we provide representative, detailed protocols for two distinct and effective catalytic systems.
Protocol 1: Homogeneous Catalysis with Ammonium Chloride
This method exemplifies a simple, cost-effective "green" approach using a readily available Brønsted acid catalyst.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ammonium chloride (0.30 mmol, 30 mol%).
-
Stir the resulting mixture at 80-90°C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2 hours), pour the mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash it with water, and dry it.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
Protocol 2: Heterogeneous Catalysis with Supported Gold Nanoparticles
This protocol showcases the use of a recyclable, highly active heterogeneous catalyst under mild conditions.[8]
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Au/TiO₂ catalyst
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, combine o-phenylenediamine (0.2 mmol), a substituted aldehyde (0.2 mmol), and the Au/TiO₂ catalyst (40 mg).[8]
-
Add a solvent mixture of CHCl₃:MeOH (3:1, 1.5 mL).[8]
-
Stir the reaction mixture at room temperature (25°C) for approximately 2 hours.[8]
-
Monitor the reaction's completion by TLC.
-
Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with the solvent and dry it for reuse.[8]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Experimental Workflow
Caption: Comparative experimental workflows for homogeneous and heterogeneous catalysis.
Conclusion and Future Outlook
The field of benzimidazole synthesis has greatly benefited from the development of diverse and efficient catalytic systems. While traditional methods still hold a place, catalyzed reactions offer significant advantages in terms of yield, selectivity, and sustainability.[2]
-
For large-scale synthesis and green chemistry applications, heterogeneous catalysts like supported nanoparticles and metal-organic frameworks are highly attractive due to their ease of separation and reusability.[9]
-
For rapid synthesis and methodology development, homogeneous catalysts, particularly Lewis acids, can provide excellent yields under very mild conditions.[6]
-
The emergence of nanocatalysis and biocatalysis is paving the way for even more environmentally friendly and efficient synthetic routes.[14][18]
Researchers and drug development professionals should consider the specific requirements of their target molecule, scalability, and environmental impact when selecting a catalytic system. The continued innovation in catalyst design promises to further enhance our ability to synthesize these vital heterocyclic compounds with greater precision and efficiency.
References
- 1. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 9. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst [jsynthchem.com]
- 17. ijarset.com [ijarset.com]
- 18. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine and its hydrochloride salt are pivotal intermediates in the pharmaceutical industry, serving as foundational scaffolds for a range of therapeutic agents. The synthesis of this key building block traditionally involves a two-step process: the cyclocondensation of 4-nitro-o-phenylenediamine with acetic acid, followed by the reduction of the nitro group. The choice of reducing agent in the second step is critical, profoundly impacting yield, purity, safety, and environmental footprint.
This guide provides an in-depth comparison of traditional versus alternative reagents for the crucial nitro-to-amine reduction step. We move beyond simple protocols to explore the underlying chemical principles, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal synthetic route for their specific laboratory or industrial-scale requirements.
The Conventional Synthetic Pathway: A Critical Overview
The established route to 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride begins with the formation of the benzimidazole ring, followed by nitro group reduction.
Caption: Conventional two-step synthesis of the target compound.
Step 1: Phillips Benzimidazole Synthesis The initial cyclocondensation of 4-nitro-o-phenylenediamine with acetic acid is a robust and widely used method.[1][2] The reaction typically proceeds by heating the reactants in an acidic medium, leading to the formation of the intermediate, 2-methyl-5-nitro-1H-benzo[d]imidazole.[3]
Step 2: Béchamp Reduction The traditional method for reducing the nitro group is the Béchamp reduction, which employs metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).[4] While effective, this method suffers from several drawbacks:
-
Harsh Conditions: The use of concentrated strong acids can be corrosive and may not be suitable for sensitive substrates.
-
Metal Waste: The reaction generates stoichiometric amounts of metallic waste, which requires costly and environmentally challenging disposal procedures.
-
Workup Complexity: Neutralizing large quantities of acid and filtering out metal salts can complicate product isolation and purification.
Given these limitations, the development of cleaner, safer, and more efficient reduction methodologies is a primary objective for process chemists.
Comparative Analysis of Alternative Reducing Agents
We will now evaluate several modern alternatives to the Béchamp reduction. The primary goal is to convert the key intermediate, 2-methyl-5-nitro-1H-benzo[d]imidazole, to the corresponding amine with high efficiency and minimal environmental impact.
Catalytic Hydrogenation
Catalytic hydrogenation is often the preferred industrial method for nitro group reduction due to its high efficiency and clean reaction profile.[5] The process involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
Mechanism & Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C). The catalyst adsorbs both the H₂ molecule and the nitro group, facilitating the transfer of hydrogen atoms and leading to the step-wise reduction of the nitro group to an amine. The only byproduct is water, making this a highly atom-economical and environmentally friendly process.
Caption: Alternative pathways for the key nitro reduction step.
Performance Comparison:
| Reagent/System | Typical Conditions | Yield | Safety & Environmental Considerations | Key Advantages |
| Sn/HCl (Traditional) | Conc. HCl, 50-100 °C | 70-85% | Corrosive acid, heavy metal waste, difficult workup. | Low reagent cost. |
| H₂ / Pd/C | 1-5 atm H₂, MeOH/EtOH, RT | >95% | Flammable H₂ gas requires specialized equipment. | High yield, clean (water byproduct), catalyst is recyclable.[5][6] |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | 85-95% | Generates iron oxide waste (less toxic than tin salts). | Avoids strong acids, greener than Sn/HCl.[4] |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF, RT-60 °C | 80-95% | Stable solid but can self-heat; aqueous waste.[7] | Inexpensive, mild conditions, tolerates many functional groups.[8][9] |
| Transfer Hydrogenation | Hydrazine, Formate, etc. with catalyst | 85-95% | Avoids H₂ gas; some hydrogen donors are toxic. | Operationally simple, avoids high-pressure equipment.[10] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is chosen for its high efficiency and clean profile, representing a best-in-class alternative for laboratories equipped for hydrogenation.
Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1H-benzo[d]imidazol-5-amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of methanol or isopropanol and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. Cool the mixture to induce crystallization of the hydrochloride salt, which can be collected by filtration.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol is selected for its operational simplicity, mild conditions, and use of an inexpensive and readily available reagent, making it highly accessible.[8][11]
Methodology:
-
Dissolution: In a round-bottom flask, suspend 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) in a mixture of water and a co-solvent like THF or methanol (e.g., a 1:1 ratio).
-
Reagent Addition: Warm the mixture slightly (e.g., to 40-50 °C) and add sodium dithionite (Na₂S₂O₄) (typically 2-4 eq) portion-wise over 30-60 minutes. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at 50-60 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Salt Formation: The resulting crude amine can be converted to its hydrochloride salt as described in the previous protocol.
Conclusion and Future Outlook
While the traditional Béchamp reduction using Sn/HCl or Fe/HCl is a time-tested method, modern alternatives offer significant advantages in terms of efficiency, safety, and environmental responsibility.
-
Catalytic hydrogenation stands out as the most efficient and cleanest method, ideal for scaled-up production, provided the necessary equipment for handling hydrogen gas is available.[4][6]
-
Sodium dithionite reduction offers a compelling balance of cost-effectiveness, mild reaction conditions, and operational simplicity, making it an excellent choice for both academic and industrial labs.[8][9]
-
Modified Béchamp (Fe/NH₄Cl) and transfer hydrogenation represent valuable intermediate options that mitigate some of the key drawbacks of the conventional approach without requiring specialized high-pressure reactors.
The choice of reagent will ultimately depend on the specific constraints and priorities of the researcher, including scale, available equipment, cost, and green chemistry objectives. As the pharmaceutical industry continues to embrace more sustainable practices, the adoption of these cleaner and more efficient alternative reagents is not just a preference but a necessity for modern chemical synthesis.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Cross-Reactivity Studies of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride Derivatives
Introduction: The Selectivity Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activity.[1] Derivatives of benzimidazole have demonstrated a wide array of pharmacological actions, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][3] This guide focuses on a specific, promising subclass: derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. While potency against a primary therapeutic target is essential, the clinical success of any new chemical entity (NCE) is fundamentally dependent on its selectivity.[4]
Drug selectivity refers to the ability of a compound to interact with its intended biological target with high affinity while having minimal interaction with other targets in the complex biological system.[5] A lack of selectivity, known as cross-reactivity or off-target effects, can lead to adverse drug reactions (ADRs), toxicity, or diminished therapeutic efficacy.[6] Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a drug development program.[6]
This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for novel derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and offer a model for comparative data analysis, empowering research teams to build a robust selectivity profile for their lead candidates.
The Benzimidazole Scaffold: A Double-Edged Sword
The therapeutic versatility of benzimidazoles stems from their structural similarity to natural purines, allowing them to interact with a wide range of biomolecules, including enzymes and proteins.[] The nitrogen-containing heterocyclic system can participate in hydrogen bonding and coordinate with metal ions, contributing to its binding affinity.[7] However, this same chemical versatility is what necessitates a thorough investigation of potential off-target interactions.
Derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine might be designed as inhibitors for a specific kinase, a G-protein coupled receptor (GPCR) antagonist, or an epigenetic modulator.[8][9] The core challenge is to ensure that the structural modifications introduced to enhance potency do not inadvertently create affinity for other, structurally related proteins (e.g., other kinases in the human kinome) or entirely different target classes.
Designing a Cross-Reactivity Screening Funnel
A systematic, tiered approach is the most resource-effective strategy for evaluating selectivity. The process begins with broad, high-throughput panels and progresses to more specific, functional assays for compounds that show initial promise. This "funnel" approach allows for the early elimination of non-selective compounds.
References
- 1. pharmatutor.org [pharmatutor.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. aganitha.ai [aganitha.ai]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
A Researcher's Guide to Comparative Docking Studies of Benzimidazole Derivatives in Oncology
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved drugs.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutic agents, particularly in oncology. Computational methods, specifically molecular docking, have become indispensable tools for rapidly screening and optimizing benzimidazole derivatives, providing crucial insights into their binding mechanisms and guiding further experimental validation.[2]
This guide offers a comprehensive comparison of the in-silico performance of various benzimidazole derivatives against key cancer targets. We will delve into the causality behind experimental choices in docking studies, present detailed protocols for reproducible results, and provide a comparative analysis of binding affinities and interaction patterns. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively leverage molecular docking in their own benzimidazole-focused research.
The Rationale for In-Silico Screening of Benzimidazole Derivatives
The power of molecular docking lies in its ability to predict the preferred orientation of a ligand when bound to a specific protein target.[2] For benzimidazole derivatives, this is particularly advantageous. The bicyclic nature of the benzimidazole core provides a rigid framework, while substitutions at various positions allow for the fine-tuning of steric and electronic properties to maximize interactions with the target's active site.[3] Docking studies enable the rapid evaluation of a large library of these derivatives, prioritizing those with the highest predicted binding affinity for synthesis and in-vitro testing. This in-silico first approach significantly accelerates the drug discovery pipeline, saving valuable time and resources.
A crucial aspect of any docking study is the selection of an appropriate protein target. Benzimidazole derivatives have shown inhibitory activity against a range of cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), Topoisomerase, and Tubulin.[4] The choice of target is often guided by the specific type of cancer being investigated and the desire to exploit known vulnerabilities in cancer cell signaling pathways. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers, including non-small cell lung cancer.[5]
Experimental Workflow for Comparative Docking
The following diagram outlines the typical workflow for a comparative molecular docking study. This systematic process ensures the reliability and reproducibility of the obtained results.
Caption: A generalized workflow for in-silico molecular docking studies.
Detailed Protocol: Docking Benzimidazole Derivatives against EGFR
This protocol provides a step-by-step guide for performing a comparative docking study of benzimidazole derivatives against the EGFR tyrosine kinase domain using AutoDock Vina, a widely used and validated docking software.[5][6]
1. Protein Preparation:
-
Objective: To prepare the EGFR protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Steps:
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 2W96).[6]
-
Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Save the cleaned protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the benzimidazole derivatives and prepare them for docking.
-
Steps:
-
Draw the 2D structures of the benzimidazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization on the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.
-
Save the optimized ligand structures in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the specific region on the protein surface where the docking will be performed.
-
Steps:
-
Identify the active site of the EGFR kinase domain. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Using AutoDock Tools, define a grid box that encompasses the entire active site. The dimensions and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the binding pocket. For EGFR (PDB ID: 2W96), a grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point.[6]
-
4. Molecular Docking with AutoDock Vina:
-
Objective: To perform the docking calculations and predict the binding affinity and pose of each benzimidazole derivative.
-
Steps:
-
Use the prepared protein and ligand PDBQT files and the defined grid box parameters as input for AutoDock Vina.
-
Run the docking simulation. Vina will calculate the binding affinity (in kcal/mol) and generate multiple binding poses for each ligand.
-
The output will be a log file containing the binding affinities and a PDBQT file with the coordinates of the docked poses.
-
5. Analysis of Docking Results:
-
Objective: To analyze and compare the docking results of the different benzimidazole derivatives.
-
Steps:
-
Examine the binding affinities. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the docked poses using a molecular graphics program.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[5] Key interacting residues in the EGFR active site often include Met793.[5]
-
Compare the binding modes and interaction patterns of the different derivatives to understand the structure-activity relationship (SAR).
-
Comparative Analysis of Benzimidazole Derivatives
To illustrate the application of the above protocol, we present a hypothetical comparative docking study of three benzimidazole derivatives against the EGFR kinase domain.
| Derivative | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Benzimidazole Core | (Structure A) | -6.5 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Derivative 1 (with -Cl) | (Structure B) | -7.8 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Derivative 2 (with -OCH3) | (Structure C) | -7.2 | Thr790, Met793 | Leu718, Val726, Ala743, Leu844 |
Note: The structures and binding affinities are illustrative and for educational purposes.
The results suggest that the addition of a chlorine atom (Derivative 1) significantly improves the binding affinity compared to the unsubstituted core and the methoxy-substituted derivative. This could be attributed to favorable hydrophobic interactions and the potential for halogen bonding. Visualization of the docked poses would be the next step to confirm these interactions and understand the precise orientation of each derivative in the active site.
Signaling Pathway Context
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Benzimidazole derivatives that inhibit EGFR can block downstream signaling cascades, leading to apoptosis and reduced tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Greenness of Benzimidazole Synthesis Methods
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Consequently, the development of efficient and sustainable synthetic routes to these vital heterocycles is of paramount importance. This guide provides a critical assessment of various benzimidazole synthesis methodologies, viewed through the lens of green chemistry. We will dissect traditional protocols and contrast them with modern, eco-friendly alternatives, including microwave-assisted, ultrasound-promoted, and solvent-free approaches. By providing a side-by-side comparison of key green metrics and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement more sustainable synthetic strategies in their own laboratories.
Introduction: The Imperative for Greener Benzimidazole Synthesis
Benzimidazoles are a class of heterocyclic aromatic compounds integral to pharmaceutical development, with applications ranging from antiulcer to anticancer therapies.[1][3] Historically, the synthesis of these compounds often involved harsh reaction conditions, toxic reagents, and the generation of significant chemical waste.[4] These conventional methods, while effective in producing the desired molecules, are increasingly at odds with the principles of green chemistry—a philosophy that advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][5]
The adoption of greener synthetic methods is not merely an environmental consideration; it also offers economic and practical advantages, such as reduced reaction times, lower energy consumption, and simplified product isolation.[2][3] This guide will explore the evolution of benzimidazole synthesis, providing a comparative analysis to inform the design of more sustainable and efficient chemical manufacturing processes.
Foundational Principles: Gauging "Greenness" in Chemical Synthesis
To objectively compare the "greenness" of different synthetic methods, we must employ a set of established metrics. These quantitative measures provide a framework for assessing the environmental impact of a chemical reaction beyond simple reaction yield.
-
Atom Economy: Proposed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[6][7] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[7] A higher atom economy signifies a more efficient reaction with less waste generation.[8]
-
E-Factor (Environmental Factor): The E-factor provides a more holistic view of waste generation by considering the total mass of waste produced per unit mass of product. This metric accounts for not only byproducts but also solvent losses and other process-related waste. A lower E-factor is indicative of a greener process.
These metrics, in conjunction with qualitative factors such as the use of hazardous solvents, energy consumption, and catalyst recyclability, will form the basis of our comparative analysis.
A Comparative Analysis of Benzimidazole Synthesis Methods
The most common route to benzimidazole synthesis involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[5] The evolution of this fundamental reaction provides a clear illustration of the progression towards greener synthetic protocols.
Traditional Methods: The Phillips Condensation
The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of o-phenylenediamine with a carboxylic acid under harsh conditions, often requiring high temperatures and strong acids like polyphosphoric acid or hydrochloric acid.[3]
Key Drawbacks:
-
Low Atom Economy: The reaction generates a molecule of water for every molecule of benzimidazole formed, inherently limiting its atom economy.
-
Harsh Conditions: The use of strong, corrosive acids and high temperatures necessitates specialized equipment and poses safety risks.
-
Significant Waste: The neutralization of the acidic reaction mixture generates a large amount of salt waste, contributing to a high E-factor.
Greener Alternatives: A Move Towards Sustainability
In response to the shortcomings of traditional methods, a variety of greener alternatives have been developed. These modern approaches focus on milder reaction conditions, the use of benign solvents, and the implementation of energy-efficient technologies.
The use of catalysts can significantly improve the efficiency and environmental profile of benzimidazole synthesis. A wide range of catalysts have been explored, from Lewis acids to metal nanoparticles and even natural catalysts.
-
Lewis Acid Catalysis: Lewis acids such as zinc triflate and erbium triflate have been shown to effectively catalyze the condensation of o-phenylenediamines and aldehydes in greener solvents like ethanol or even under solvent-free conditions.[3][9][10] These methods often proceed at lower temperatures and with shorter reaction times compared to traditional acid-catalyzed reactions.[4]
-
Natural Catalysts: In a push for ultimate sustainability, researchers have explored the use of natural and biodegradable catalysts. For instance, pomegranate peel powder has been successfully employed as a natural catalyst for benzimidazole synthesis in ethanol at room temperature.[11] Similarly, water extract of onion has been used to catalyze the synthesis of 2-substituted benzimidazoles.[12]
-
Nanocatalysts: Nanoparticles, with their high surface area-to-volume ratio, often exhibit exceptional catalytic activity. Zinc ferrite (ZnFe₂O₄) nanoparticles have been used as a recyclable catalyst for the ultrasound-assisted synthesis of benzimidazoles in ethanol.[13]
The application of non-conventional energy sources like microwave and ultrasound irradiation has revolutionized organic synthesis, offering significant advantages in terms of reaction speed and energy efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[9][14] This is due to the efficient and direct heating of the reaction mixture. Many microwave-assisted benzimidazole syntheses can be performed under solvent-free conditions, further enhancing their green credentials.[9][10] For example, a catalyst-free microwave-assisted method has been developed that produces benzimidazole derivatives in high yields (94-98%) within 5 to 10 minutes.[14][15]
-
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields.[12][16] The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, promoting bond formation. Ultrasound-assisted methods have been successfully applied to the synthesis of benzimidazoles, often in aqueous media and with recyclable catalysts.[13][17]
Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer a powerful way to achieve this.
-
Solvent-Free Conditions: The condensation of o-phenylenediamine with aldehydes can be carried out by simply grinding the reactants together, sometimes with a solid-supported catalyst, followed by gentle heating.[18][19] These methods not only eliminate solvent waste but also simplify product isolation.
-
One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently more efficient and generate less waste than multi-step procedures that require isolation and purification of intermediates. Many of the modern benzimidazole syntheses, particularly those utilizing catalysis and alternative energy sources, are designed as one-pot procedures.[20]
Quantitative Comparison of Benzimidazole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key green metrics for representative examples of the different synthesis methods discussed.
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Phillips | Strong Acid (e.g., HCl) | High Boiling Point Solvent | Several Hours | Moderate-Good | Well-established | Harsh conditions, high waste |
| Lewis Acid Catalysis | Er(OTf)₃ (1 mol%) | Solvent-free | 5-10 min | 86-99 | Fast, high yield, solvent-free | Catalyst cost and recovery |
| Natural Catalyst | Pomegranate Peel Powder | Ethanol | 1-1.5 hours | 80-84 | Benign, renewable catalyst | Longer reaction time than MW |
| Microwave-Assisted | Catalyst-free | Solvent-free | 5-10 min | 94-98 | Extremely fast, high yield, no solvent | Requires specialized equipment |
| Ultrasound-Assisted | ZnFe₂O₄ Nanoparticles | Ethanol | 22-28 min | 88-92 | Fast, efficient, recyclable catalyst | Requires specialized equipment |
| Solvent-Free Grinding | p-Toluenesulfonic acid | None | Minutes | Good-Excellent | No solvent, simple procedure | Limited to solid reactants |
Experimental Protocols
To illustrate the practical application of these greener methods, detailed experimental protocols for two representative procedures are provided below.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Aryl-1H-benzimidazole
This protocol is adapted from a method utilizing erbium triflate as a catalyst, showcasing a rapid and efficient synthesis.[9][10]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 1 mol%)
-
Microwave synthesizer
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a power and temperature optimized for the specific substrates (e.g., 300W, 100°C) for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the vessel and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Aryl-1H-benzimidazole using a Natural Catalyst
This protocol is a conceptual adaptation based on the use of natural catalysts and ultrasound irradiation, representing a highly sustainable approach.[11][12][13]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Pomegranate Peel Powder (PGP) (as catalyst)
-
Ethanol
-
Ultrasonic bath
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of pomegranate peel powder.
-
Place the flask in an ultrasonic bath and irradiate at a specified frequency and power (e.g., 40 kHz) at room temperature for the optimized reaction time.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure 2-aryl-1H-benzimidazole.
Visualizing the Green Synthesis Workflow
The following diagrams illustrate the general workflows for traditional versus greener benzimidazole synthesis, highlighting the reduction in steps and waste generation.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis | Semantic Scholar [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. primescholars.com [primescholars.com]
- 7. jocpr.com [jocpr.com]
- 8. Atom Economy Principles → Term [pollution.sustainability-directory.com]
- 9. mdpi.com [mdpi.com]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. [PDF] An expeditious one-pot solvent free synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 20. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
confirmation of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride structure by 2D NMR
An In-Depth Technical Guide to the Structural Confirmation of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride using 2D NMR
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar upon which all subsequent research is built. For heterocyclic compounds like this compound, a key building block in medicinal chemistry, ambiguity in structure can lead to misinterpreted biological data and wasted resources.[1][2] The seemingly minor difference between constitutional isomers can result in drastically different pharmacological profiles. This guide provides a comprehensive walkthrough of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, a powerful and indispensable tool for the unambiguous structural elucidation of such molecules.[3][4] We will explore the causality behind experimental choices, provide detailed protocols, and compare the technique against other common analytical methods.
The Analytical Challenge: Beyond the Molecular Formula
Synthesis of substituted benzimidazoles can sometimes yield a mixture of isomers.[1][5] For 2-Methyl-1H-benzo[d]imidazol-5-amine, the primary challenge lies in confirming the precise position of the amine group on the benzene ring. While High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, it cannot differentiate between the 4-amine, 5-amine, 6-amine, or 7-amine isomers. This is where 2D NMR spectroscopy provides definitive insights into the atomic connectivity of the molecule.
The 2D NMR Arsenal: A Multi-faceted Approach to Connectivity
To solve the structural puzzle, we employ a suite of 2D NMR experiments. Each provides a unique piece of information, and together, they allow us to build a complete picture of the molecular framework.[4][6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[7] It is invaluable for mapping out adjacent protons within a spin system, such as those on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation).[8][9] This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone for connecting molecular fragments, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (H-C-C or H-C-C-C).[8][9] It is this experiment that allows us to definitively place substituents by observing correlations from protons to non-protonated (quaternary) carbons.
Experimental Workflow: From Sample to Structure
The process of structural confirmation via 2D NMR follows a logical and self-validating sequence. The data from each step informs the next, and the final structural assignment must be consistent with all acquired spectra.
Caption: Overall workflow for 2D NMR structure elucidation.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring high-quality 2D NMR data on a standard Bruker spectrometer.[10][11]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Initial Spectrometer Setup & 1D NMR Acquisition:
-
Insert the sample into the spectrometer.[11]
-
Lock onto the deuterium signal of the solvent and perform temperature regulation (e.g., 298 K).[12]
-
Tune and match the probe for both ¹H and ¹³C frequencies.[13]
-
Optimize the magnetic field homogeneity by shimming. A good shim is critical for high-resolution 2D spectra.[10]
-
Acquire a standard 1D ¹H spectrum to check sample purity and concentration. Note the spectral width (SW) and transmitter frequency offset (o1p) required to encompass all proton signals.[10][13]
-
Acquire a 1D ¹³C spectrum, often with proton decoupling. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D NMR Data Acquisition:
-
For each 2D experiment (COSY, HSQC, HMBC), create a new dataset and load the standard parameter set (e.g., COSYGPSW, HSQCETGPSI, HMBCGP).[11]
-
Set the spectral widths (SW) and offsets (o1p) in both dimensions (F1 and F2) based on the previously acquired 1D spectra to ensure all relevant signals are included without aliasing.[10][13]
-
Set appropriate acquisition parameters, including the number of scans (ns), dummy scans (ds), and the number of increments in the indirect dimension (F1). These parameters represent a trade-off between sensitivity, resolution, and total experiment time.
-
Start the acquisition by running the zg command.[11]
-
-
Data Processing:
Data Interpretation: Assembling the Structural Puzzle
Disclaimer: The following is an analysis based on predicted chemical shifts and correlations for the proposed structure. Actual experimental values may vary slightly.
Structure and Numbering:
Step 1: Analysis of 1D Spectra
-
¹H NMR (Predicted, in DMSO-d₆): We expect a methyl singlet (~2.5 ppm), three distinct aromatic proton signals, an amine (NH₂) singlet, and a broad imidazole NH singlet. The aromatic protons (H4, H6, H7) should exhibit a specific coupling pattern. H4 would be a doublet, H6 a doublet of doublets, and H7 a doublet.
-
¹³C NMR (Predicted): We expect 7 carbon signals in the aromatic/heterocyclic region and one aliphatic signal for the methyl group. DEPT-135 would show three positive CH signals and one positive CH₃ signal. The four quaternary carbons (C2, C3a, C5, C7a) would be absent in the DEPT-135 spectrum.
Step 2: HSQC - Connecting Protons to Carbons The HSQC spectrum provides direct one-bond correlations, allowing us to definitively link proton signals to their attached carbons.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Assignment |
| ~2.5 ppm (s, 3H) | ~14 ppm | CH₃ |
| ~7.3 ppm (d, 1H) | ~115 ppm | H7 - C7 |
| ~6.8 ppm (dd, 1H) | ~110 ppm | H6 - C6 |
| ~6.9 ppm (d, 1H) | ~100 ppm | H4 - C4 |
Step 3: COSY - Mapping the Aromatic System The COSY spectrum will reveal the connectivity of the aromatic protons. We expect to see a cross-peak between the signal for H6 and H7, confirming their adjacency. No correlation would be seen between H4 and H6/H7, confirming its isolated position on the ring relative to the other two protons.
Step 4: HMBC - The Definitive Connections The HMBC spectrum is the key to confirming the overall framework and, crucially, the position of the amine group at C5. We look for correlations over 2 and 3 bonds.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Guide to Inter-Laboratory Comparison of 2-Methyl-1H-benzo[d]imidazol-5-amine Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires robust and reproducible analytical methods to ensure its quality and purity.[1][2][3] This document outlines two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing detailed, step-by-step protocols. Furthermore, it presents a model for comparative data analysis and interpretation, crucial for validating analytical methods across different laboratories. The principles outlined herein adhere to the stringent requirements of regulatory bodies for analytical method validation, ensuring data integrity and reliability in a pharmaceutical quality control setting.[4][5][6][7]
Introduction: The Imperative for Rigorous Analysis
This compound is a member of the benzimidazole family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][8][9] As an essential building block in the synthesis of active pharmaceutical ingredients (APIs), the purity and quality of this intermediate are paramount. Impurities or variations in its composition can have a significant impact on the safety and efficacy of the final drug product.
An inter-laboratory comparison, or round-robin study, is a critical exercise to establish the reproducibility and reliability of an analytical method.[10] By having multiple laboratories analyze the same sample, it is possible to assess the level of agreement between their results and identify any potential sources of variability. This guide is designed to provide a framework for such a study, ensuring that participating laboratories can generate comparable and trustworthy data.
Key Analytical Parameters for Comparison
To ensure a comprehensive and meaningful inter-laboratory study, the following analytical parameters should be assessed for this compound:
-
Identity: Confirmation of the chemical structure.
-
Purity: Determination of the percentage of the main compound.
-
Impurity Profile: Identification and quantification of any related substances or degradation products.
-
Residual Solvents: Quantification of any solvents remaining from the synthesis process.
-
Water Content: Measurement of the amount of water present in the sample.
Recommended Analytical Methodologies
Based on the chemical nature of aromatic amines and benzimidazole derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for a comprehensive analysis.[1][11][12]
Primary Method: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it ideal for the quantitative analysis of this compound.[1][11][13]
Rationale for Method Selection:
-
Specificity: HPLC offers excellent resolution, allowing for the separation of the main compound from closely related impurities.[4][5]
-
Sensitivity: With appropriate detectors (e.g., UV-Vis), HPLC can detect and quantify impurities at very low levels.
-
Quantitative Accuracy: The technique provides highly accurate and precise quantitative results, which are essential for purity determination.[14]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic amines.[1]
-
Mobile Phase: A gradient elution is suggested to ensure the separation of both polar and non-polar impurities. A suitable mobile phase would be a mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.6) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm is appropriate for benzimidazole derivatives.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Standard Preparation: Prepare a reference standard solution of known concentration.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While the hydrochloride salt form of the analyte is non-volatile, derivatization or analysis of the free base can be performed. GC-MS is particularly useful for identifying unknown impurities and residual solvents.
Rationale for Method Selection:
-
High Specificity: The mass spectrometer provides structural information, allowing for unambiguous identification of compounds.
-
Excellent Sensitivity: GC-MS can detect trace levels of volatile impurities and residual solvents.
-
Comprehensive Analysis: It can provide a detailed profile of the volatile components in the sample.
Experimental Protocol: GC-MS Analysis (following derivatization or for the free base)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: For residual solvent analysis, dissolve the sample in a suitable high-purity solvent (e.g., DMSO) and analyze the headspace or by direct injection. For analysis of the main compound and non-volatile impurities, derivatization may be necessary to increase volatility.
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using an internal or external standard method.
Inter-Laboratory Comparison Workflow
A successful inter-laboratory comparison requires careful planning and execution. The following workflow is recommended.
Workflow Diagram
Caption: Workflow for an Inter-laboratory Comparison Study.
Data Presentation and Comparison
To facilitate a clear and objective comparison of results from different laboratories, data should be summarized in a structured table. The following table provides a template for reporting the key analytical parameters.
Table 1: Inter-Laboratory Comparison of this compound Analysis (Hypothetical Data)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Std. Dev. | Acceptance Criteria |
| Identity (by GC-MS) | Confirmed | Confirmed | Confirmed | N/A | N/A | Match with Reference |
| Purity by HPLC (%) | 99.58 | 99.62 | 99.55 | 99.58 | 0.035 | ≥ 99.0% |
| Individual Impurity 1 (%) | 0.15 | 0.13 | 0.16 | 0.147 | 0.015 | ≤ 0.2% |
| Individual Impurity 2 (%) | 0.08 | 0.09 | 0.07 | 0.08 | 0.01 | ≤ 0.1% |
| Total Impurities (%) | 0.42 | 0.38 | 0.45 | 0.417 | 0.035 | ≤ 0.5% |
| Residual Solvent (Methanol, ppm) | 150 | 165 | 145 | 153.3 | 10.4 | ≤ 500 ppm |
| Water Content (%) | 0.25 | 0.28 | 0.26 | 0.263 | 0.015 | ≤ 0.5% |
Conclusion
The analytical methods and comparative framework presented in this guide provide a robust foundation for conducting an inter-laboratory study on this compound. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the quality control and regulatory compliance of this important pharmaceutical intermediate. The successful implementation of such a study will ultimately contribute to the overall safety and efficacy of the final drug products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. scielo.br [scielo.br]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
Safety Operating Guide
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride proper disposal procedures
An Expert's Guide to the Proper Disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is essential. While a comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from chemical suppliers and structurally similar compounds provide a clear risk profile.
Known Hazards: this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
Furthermore, related benzimidazole compounds exhibit similar or additional hazards, including serious eye irritation/damage and are suspected of causing genetic defects.[1][2]
The Causality of Caution: The benzimidazole core and amine functionalities present in this molecule are common in biologically active compounds. This activity implies a potential for toxicity. The "suspected mutagen" classification of a similar compound is a significant red flag.[2] Therefore, the primary directive is to treat this compound and any associated materials as hazardous chemical waste. This approach is mandated by the Resource Conservation and Recovery Act (RCRA) to ensure "cradle to grave" management of hazardous materials.[3]
Immediate Safety Protocols: PPE and Emergency Preparedness
Proper personal protective equipment (PPE) is non-negotiable. The rationale is to create a reliable barrier between the researcher and the chemical, preventing exposure via ingestion, inhalation, or skin contact.
Required PPE:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling should occur in a well-ventilated laboratory or, ideally, within a certified chemical fume hood to minimize inhalation risk.[2][5]
In Case of Exposure or Spill:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material to avoid creating dust. Place it into a designated, labeled hazardous waste container. Clean the spill area thoroughly.
On-Site Waste Management: The Satellite Accumulation Area (SAA)
Federal and state regulations strictly govern the on-site storage of hazardous waste.[3][6] Laboratories must designate a Satellite Accumulation Area (SAA) for the collection of hazardous waste at or near the point of generation.
Step-by-Step SAA Protocol:
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material chemically compatible with the waste (e.g., a high-density polyethylene jar).[1][3] The container must have a secure, screw-top lid.
-
Label Immediately: The moment the first waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and all other components of the waste mixture, including solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Keep Containers Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[3] This is a common point of regulatory failure and is critical for preventing spills and the release of vapors.
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1] Benzimidazole derivatives can react with such agents. A physical barrier or secondary containment is recommended.[1]
Data Presentation: Hazardous Waste Accumulation Limits
The following table summarizes key quantitative limits for SAAs as established by the EPA. Exceeding these limits requires upgrading to a more stringently regulated Central Accumulation Area.
| Parameter | Federal Limit (in SAA) | Rationale & Source |
| Maximum Volume | 55 gallons of non-acute hazardous waste | Prevents the storage of large quantities of hazardous materials in active work areas. |
| Maximum Time (Full Container) | 3 calendar days to move to Central Accumulation | Ensures prompt removal of full containers to a more secure, designated storage facility. |
| Maximum Time (Partially Full) | 1 year from the first addition of waste | Prevents indefinite storage and abandonment of old chemical waste in the laboratory. |
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, storage, and preparation for pickup.
-
Waste Collection: Place all materials contaminated with the compound—including the pure substance, reaction residues, contaminated gloves, weigh boats, and paper towels—into the designated hazardous waste container located in your SAA.
-
Container Fill Level: Do not fill liquid waste containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.
-
Request Pickup: Once the container is full or the project is complete, submit a chemical waste collection request through your institution's Environmental Health and Safety (EHS) department.[2] Do not transport hazardous waste yourself.[2]
-
Final Disposition: The licensed waste vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.[4]
Prohibited Disposal Methods:
-
Drain Disposal: Never wash this chemical down the sink. It can disrupt wastewater treatment processes and contaminate aquatic ecosystems.
-
Trash Disposal: This compound is not suitable for regular trash disposal due to its toxicity and irritant properties.
-
Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a means of disposal. This practice releases chemicals into the atmosphere.[2]
Experimental Protocols: Decontamination of Labware
For reusable glassware contaminated with this compound, a triple-rinse procedure is mandatory to ensure it is safe for reuse or disposal.[2]
Triple Rinse Protocol:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., methanol or ethanol) that readily dissolves the compound. Swirl to ensure the entire inner surface is contacted. Empty the rinsate into your designated hazardous waste container.
-
Second Rinse: Repeat the process with a fresh portion of the solvent and collect the rinsate in the same waste container.
-
Final Rinse: Perform a third and final rinse with fresh solvent, again collecting the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can be washed normally with soap and water.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
Essential Personal Protective Equipment (PPE) for Handling 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, a heterocyclic amine, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring a self-validating system of safety for every protocol.
Understanding the Hazard: Why PPE is Non-Negotiable
Available information indicates that this compound should be treated as:
-
Harmful if swallowed.
-
A skin irritant.
-
A cause of serious eye irritation.
-
A potential respiratory irritant, particularly as a fine powder.
The core principle of chemical safety is to establish multiple barriers to exposure. Engineering controls, such as fume hoods, are the first line of defense. Administrative controls, like standard operating procedures, are the second. PPE is the final, critical barrier between you and the chemical.
Core PPE Requirements: A Multi-Layered Defense
When handling this compound in a solid form or in solution, the following PPE is mandatory.
Eye and Face Protection: Shielding Against Irreversible Damage
Given that this compound can cause serious eye irritation, robust eye protection is paramount.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields. These are suitable for handling small quantities of the solid in a well-contained manner where the risk of splashing is minimal.
-
Recommended for Solutions and Transfers: Chemical splash goggles are the preferred standard. They provide a complete seal around the eyes, offering superior protection from splashes of solutions or accidental dispersal of powder.
-
High-Risk Procedures: When there is a significant risk of splashing, such as during large-scale reactions or when handling the material under pressure, a full-face shield should be worn in addition to chemical splash goggles.[1][2]
Causality: The mucous membranes of the eyes are highly susceptible to irritation and damage from fine chemical dust and splashes. Contact lenses should never be worn when handling this type of chemical, as they can trap the substance against the eye, exacerbating potential damage.[1]
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Chemical-resistant gloves are essential. Given the aromatic amine structure, nitrile gloves are a suitable choice for incidental contact. They must be inspected for any signs of degradation or puncture before each use. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always consult a glove manufacturer's compatibility chart for specific breakthrough times if available. After handling, gloves should be removed using the proper technique to avoid contaminating your skin, and hands should be washed thoroughly.[3]
-
Laboratory Coat: A flame-resistant lab coat that fits properly is required. It should be fully buttoned to protect your street clothes and skin from contamination.
-
Additional Protection: For procedures with a higher risk of spills or significant dust generation, a chemical-resistant apron and shoe covers may be necessary to provide an additional layer of protection.[2]
Self-Validating System: Contaminated lab coats should never be taken home. Professional laundering services that are equipped to handle chemically contaminated clothing should be used. This prevents the spread of chemical contamination outside of the laboratory.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can become airborne, especially during weighing and transfer.
-
Engineering Controls First: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a powder containment hood. This is the primary method for controlling respiratory exposure.[3]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust levels, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement for protection against airborne dust.[3][4] For higher concentrations or in situations where the airborne concentration is unknown, a powered air-purifying respirator (PAPR) may be necessary.
Expert Insight: The decision to use respiratory protection should be based on a formal risk assessment of the specific procedure being performed. Fit-testing of respirators is mandatory to ensure they provide a proper seal and the intended level of protection.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (N95/P100) if not in a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Running Reactions | Safety Glasses (min), Goggles (rec) | Nitrile Gloves | Lab Coat | Not generally required |
| Handling Spills | Goggles & Face Shield | Heavy-duty Gloves | Apron & Shoe Covers | Required (N95/P100 or higher) |
Procedural Guidance and Disposal
Operational Plan:
-
Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[1]
-
Handling: Conduct all manipulations of the solid compound within a fume hood to minimize inhalation risk. Use a spatula for transfers to avoid creating dust clouds.
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the appropriate technique, peeling them off from the cuff to the fingertips without touching the outer surface.
Disposal Plan: All disposable PPE (gloves, shoe covers, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste in a designated, sealed container. Contaminated lab coats must be professionally laundered. Unused or waste chemical product should be disposed of in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal company.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1H-benzo[d]imidazol-5-amine HCl Structure](https://i.imgur.com/your-image-url.png)
